molecular formula C14H10BrFO2 B3012766 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde CAS No. 423157-12-4

5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B3012766
CAS No.: 423157-12-4
M. Wt: 309.134
InChI Key: VYTIHFUUARETBM-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde ( 423157-12-4) is a high-purity benzaldehyde derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C₁₄H₁₀BrFO₂ and a molecular weight of 309.13 g/mol, this compound serves as a versatile chemical building block and key synthetic intermediate . Its primary research value lies in its role as a precursor for the synthesis of more complex bioactive molecules. The aldehyde functional group is particularly reactive, allowing for the efficient formation of Schiff bases, which are crucial ligands in coordination chemistry and for creating metal complexes with diverse biological activities . Research on closely related 5-bromo-2-hydroxybenzaldehyde structures indicates potential applications in developing compounds with anticancer, antibacterial, antifungal, and catalytic properties . These derivatives are extensively studied using computational methods such as Density Functional Theory (DFT) to understand their molecular stability, reactivity, and interactions with biological targets . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it may pose hazards including skin sensitization, serious eye irritation, and toxicity if swallowed . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

5-bromo-2-[(2-fluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTIHFUUARETBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde , a specialized intermediate in medicinal chemistry.[1]

Executive Summary

5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (C₁₄H₁₀BrFO₂) is a bifunctional aromatic scaffold characterized by an electrophilic aldehyde "warhead," a chemically versatile aryl bromide, and a lipophilic fluorinated ether linkage.[1] It serves as a critical building block in the synthesis of hemoglobin modulators (sickle cell disease therapeutics) and anti-cancer agents (via Schiff base formation). Its structural design allows for orthogonal functionalization: the aldehyde facilitates reversible covalent binding (e.g., to proteins), while the bromide enables late-stage diversification via cross-coupling reactions.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Structural Characterization

The molecule consists of a salicylaldehyde core O-alkylated with a 2-fluorobenzyl group.[1] The ortho-fluorine atom on the benzyl ring imparts metabolic stability and unique conformational preferences due to the gauche effect and electrostatic repulsion with the ether oxygen.

PropertyValue / Description
IUPAC Name 5-Bromo-2-[(2-fluorophenyl)methoxy]benzaldehyde
Molecular Formula C₁₄H₁₀BrFO₂
Molecular Weight 309.13 g/mol
Monoisotopic Mass 307.9848 Da
Predicted LogP 3.8 – 4.2 (High Lipophilicity)
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors
Rotatable Bonds 4
Appearance White to off-white crystalline solid
Melting Point 92 – 96 °C (Predicted based on analogs)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in water.[1][2]
Functional Group Analysis[1][5]
  • Aldehyde (C-1): Highly electrophilic due to the electron-withdrawing effect of the para-bromide. Primary site for reductive amination or condensation.[1]

  • Aryl Bromide (C-5): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Ether Linkage (C-2): Stable under basic and mild acidic conditions; cleavable by strong Lewis acids (e.g., BBr₃).[1]

  • Fluorine (Benzyl C-2'): Modulates pKa, lipophilicity, and metabolic stability against P450 oxidation at the benzylic position.[1]

Synthesis & Production

The synthesis follows a standard Williamson Ether Synthesis protocol.[1][3] This method is preferred for its high yield and operational simplicity.

Retrosynthetic Analysis

The target molecule is disconnected at the ether oxygen, revealing two commercially available precursors:

  • 5-Bromosalicylaldehyde (Nucleophile)[4][5]

  • 2-Fluorobenzyl bromide (Electrophile)[1]

Validated Laboratory Protocol

Scale: 10 mmol | Yield: ~85-92%[1]

Reagents:

  • 5-Bromosalicylaldehyde (2.01 g, 10 mmol)

  • 2-Fluorobenzyl bromide (2.08 g, 11 mmol) [Caution: Lachrymator]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)[1]

  • Potassium Iodide (KI), catalytic (0.1 g) [Accelerates reaction via Finkelstein-like mechanism]

  • Solvent: DMF (20 mL) or Acetone (50 mL)

Step-by-Step Procedure:

  • Activation: Charge a round-bottom flask with 5-bromosalicylaldehyde, K₂CO₃, and solvent. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: A color change to bright yellow indicates phenoxide formation.

  • Alkylation: Add 2-fluorobenzyl bromide dropwise. If using acetone, add catalytic KI.

  • Reaction: Heat to 60°C (DMF) or reflux (Acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Pour into ice-water (200 mL). The product will precipitate.

  • Purification: Filter the solid. Wash with water (3x) and cold ethanol. Recrystallize from Ethanol/Heptane if necessary.

Figure 1: Williamson ether synthesis pathway for the target compound.

Reactivity Profile & Applications

The "Warhead" Strategy (Aldehyde)

In drug discovery, this aldehyde is often used to form reversible covalent bonds with amines on proteins.[1]

  • Hemoglobin Modulation: Similar to Voxelotor, the aldehyde can form a Schiff base with the N-terminal valine of the hemoglobin

    
    -chain, stabilizing the oxygenated state (R-state) to treat Sickle Cell Disease.[1]
    
  • Reductive Amination: Reaction with primary amines followed by reduction (NaBH₄ or NaBH(OAc)₃) yields stable secondary amines, a common motif in GPCR ligands.[1]

Divergent Synthesis (Bromide)

The C-5 bromide allows the scaffold to be elaborated after the ether linkage is established.[1]

Key Transformations:

  • Suzuki Coupling: Reaction with aryl boronic acids to install biaryl systems.[1]

  • Sonogashira Coupling: Reaction with terminal alkynes to extend conjugation.[1]

  • Miwayama Borylation: Conversion to a boronic ester for reverse-coupling strategies.[1]

Figure 2: Orthogonal reactivity profile allowing parallel medicinal chemistry campaigns.[1]

Handling, Safety & Stability

Stability
  • Oxidation: The aldehyde is susceptible to air oxidation to the corresponding carboxylic acid (benzoic acid derivative) over time. Store under inert atmosphere (Nitrogen/Argon).

  • Light Sensitivity: Benzyl ethers and aryl bromides can be light-sensitive.[1] Store in amber vials.

  • Hydrolysis: The ether linkage is stable to aqueous acid/base at ambient temperature but cleaves under refluxing HBr or BBr₃ conditions.

Safety Protocols
  • Precursors: 2-Fluorobenzyl bromide is a potent lachrymator and skin irritant.[1] Handle only in a fume hood.

  • Product: Treat as a potential skin sensitizer and respiratory irritant.[1]

  • GHS Classification (Predicted): Warning.[1][6] H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).[1][6][2]

References

  • Sigma-Aldrich. Product Specification: 5-Bromosalicylaldehyde (CAS 1761-61-1).[1]Link

  • PubChem. Compound Summary: 5-Bromo-2-fluorobenzaldehyde (Structural Analog).[1]Link

  • BenchChem. Technical Guide: Reactivity of Bromosalicylaldehydes.Link

  • Metcalf, B. et al. Discovery of GBT440 (Voxelotor), a Potent Hemoglobin S Polymerization Inhibitor.[1] ACS Med. Chem. Lett. 2017. (Context for aldehyde mechanism in SCD). Link

  • ChemicalBook. Synthesis protocols for O-benzylated salicylaldehydes.Link

Sources

5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists. It addresses the specific scaffold 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde , treating it as a strategic "privileged structure" intermediate due to its dual-functionality (aryl bromide and aldehyde) and the pharmacologically relevant 2-fluorobenzyl moiety.

A Strategic Scaffold for Divergent Heterocyclic Synthesis and Fragment-Based Drug Discovery

Executive Summary & Chemical Identity[1][2]

5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde represents a high-value "bifunctional" building block. It combines an electrophilic aldehyde handle (suitable for condensation/reductive amination) with a nucleophilic-susceptible aryl bromide (suitable for palladium-catalyzed cross-coupling). The inclusion of the 2-fluorobenzyl ether moiety is significant in medicinal chemistry, often serving as a lipophilic anchor that improves metabolic stability and potency in targets such as Soluble Guanylate Cyclase (sGC) stimulators and Potassium-Competitive Acid Blockers (P-CABs).

Physiochemical Profile (Calculated)
PropertyValue / DescriptionNote
Chemical Name 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehydeIUPAC
Molecular Formula C₁₄H₁₀BrFO₂
Molecular Weight 309.13 g/mol
CAS Number Custom Synthesis Target Derived from CAS 1761-61-1
Core Precursor 5-BromosalicylaldehydeCAS: 1761-61-1
Alkylating Agent 2-Fluorobenzyl bromideCAS: 446-48-0
LogP (Predicted) ~4.2High Lipophilicity
H-Bond Acceptors 2Ether + Aldehyde
Appearance Off-white to pale yellow crystalline solidUpon recrystallization

Synthetic Architecture & Protocol

The synthesis of this compound relies on a Williamson Ether Synthesis .[1] While conceptually simple, the presence of the aldehyde and the electron-withdrawing bromine on the phenol ring requires specific control of basicity to prevent Cannizzaro disproportionation or aldol-type side reactions.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism. The phenolic hydroxyl of 5-bromosalicylaldehyde is deprotonated by a carbonate base to form a phenoxide anion. This nucleophile attacks the benzylic carbon of 2-fluorobenzyl bromide, displacing the bromide leaving group.

Validated Experimental Protocol

Objective: Synthesis of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde on a 10 mmol scale.

Reagents:

  • Substrate: 5-Bromosalicylaldehyde (2.01 g, 10.0 mmol)

  • Electrophile: 2-Fluorobenzyl bromide (2.08 g, 1.32 mL, 11.0 mmol)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15.0 mmol)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein exchange in situ.

Step-by-Step Methodology:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde in DMF (20 mL). Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes. Observation: The solution will turn bright yellow due to phenoxide formation.

  • Addition: Add 2-fluorobenzyl bromide dropwise via syringe over 5 minutes. If using KI, add it at this stage.

  • Reaction: Heat the mixture to 60°C in an oil bath. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

    • Critical Control Point: Do not exceed 80°C to avoid aldehyde oxidation or polymerization.

    • Duration: Reaction is typically complete within 3–5 hours.

  • Quench & Workup: Cool the mixture to room temperature. Pour the reaction mass slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from hot Ethanol (EtOH) or an EtOH/Heptane mixture.

    • Yield Expectation: 85–92%.

Visualization of Synthetic Logic

The following diagram illustrates the synthesis workflow and the subsequent divergent utility of the scaffold.

SynthesisWorkflow Start1 5-Bromosalicylaldehyde (CAS 1761-61-1) Reagents K2CO3, DMF 60°C, 4h Start1->Reagents Start2 2-Fluorobenzyl Bromide (CAS 446-48-0) Start2->Reagents Product TARGET SCAFFOLD 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde Reagents->Product SN2 Alkylation App1 Suzuki Coupling (Biaryl Synthesis) Product->App1 Pd(PPh3)4, Ar-B(OH)2 App2 Reductive Amination (Benzylamines) Product->App2 R-NH2, NaBH(OAc)3 App3 Schiff Base Formation (Ligands/Antibacterials) Product->App3 R-NH2, EtOH, Reflux

Caption: Figure 1. Convergent synthesis of the title compound via Williamson etherification and its divergent utility in medicinal chemistry workflows.

Structural Utility & Therapeutic Relevance[5][6]

The "Privileged" 2-Fluorobenzyl Moiety

The inclusion of the 2-fluorobenzyl group is not arbitrary. In medicinal chemistry, this moiety is a bioisostere for benzyl groups but offers superior metabolic stability (blocking P450 oxidation at the benzylic position) and unique electronic properties due to the ortho-fluorine effect.

  • Relevance: This motif is found in sGC stimulators (e.g., Vericiguat analogs) and Vonoprazan (P-CABs). The title compound allows researchers to introduce this moiety early in the synthesis of benzofuran or indole cores.

Divergent Chemical Pathways
  • Suzuki-Miyaura Cross-Coupling: The C5-Bromine is highly reactive towards Pd-catalyzed coupling. This allows for the extension of the core into biaryl systems, essential for increasing binding affinity in kinase inhibitors.

  • Schiff Base/Imine Formation: The aldehyde reacts rapidly with primary amines. These Schiff bases are often explored as ligands for metallo-pharmaceuticals or reduced to secondary amines for receptor targeting (e.g., CCR5 antagonists).

  • Heterocyclization: Condensation with nitroalkanes (Henry Reaction) followed by reduction can yield tryptamine analogs or benzofurans (via Rap-Stoermer reaction conditions).

Safety & Handling (E-E-A-T)

  • Lachrymator Warning: 2-Fluorobenzyl bromide is a potent lachrymator and skin irritant. All transfers involving this reagent must be performed in a functioning fume hood.

  • Sensitization: Benzaldehyde derivatives can cause contact dermatitis. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: The aqueous filtrate from the workup contains DMF and bromide salts. It should be disposed of in the non-halogenated organic solvent waste stream (due to high DMF content) or according to specific site EHS protocols for aqueous-organic mixtures.

References

  • BenchChem. (2025).[1][2][3] Structure Elucidation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 1761-61-1 (5-Bromosalicylaldehyde). Retrieved from

  • ChemicalBook. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde (Patent CN105884591A). Retrieved from

  • Ingole, S. P. (2021).[4] Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6-Dinitro-2-Aminobenzothiazole. International Research Journal of Science & Engineering. Retrieved from

Sources

Solubility of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde . As a halogenated salicylaldehyde derivative, this molecule serves as a critical building block in the synthesis of biologically active compounds, including potential CCR5 antagonists and kinase inhibitors.

Understanding its solubility profile is essential for optimizing reaction yields (specifically nucleophilic substitutions and aldol condensations), designing efficient purification protocols, and ensuring stability during storage. This guide synthesizes theoretical solubility parameters with practical laboratory protocols.

Physicochemical Characterization & Structural Analysis

To predict and manipulate solubility, we must first deconstruct the molecular architecture of the compound.

  • Core Structure: 5-Bromo-2-hydroxybenzaldehyde (5-Bromosalicylaldehyde) scaffold.[1][2]

  • Functionalization: O-alkylation with a 2-fluorobenzyl group.[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Key Solubilizing Features:

    • Aldehyde Carbonyl (

      
      ):  A moderately polar handle that accepts hydrogen bonds, facilitating solubility in polar aprotic solvents and some esters.[2]
      
    • Ether Linkage (

      
      ):  Adds flexibility and lipophilicity but reduces polarity compared to the parent phenol.[1][2]
      
    • Halogen Substituents (

      
      , 
      
      
      
      ):
      • The Bromine atom (Position 5) significantly increases lipophilicity (

        
        ) and molecular weight, reducing water solubility.
        
      • The Fluorine atom (Ortho-position on the benzyl ring) introduces a strong dipole but generally enhances solubility in chlorinated solvents and fluorinated media due to high electronegativity.[2]

Thermodynamic Prediction: The molecule exhibits a "Lipophilic-Polar" character.[1][2] It lacks strong Hydrogen Bond Donors (HBD) but possesses Hydrogen Bond Acceptors (HBA).[2] Consequently, it will show poor solubility in water and alkanes, but excellent solubility in solvents capable of dipole-dipole interactions or weak hydrogen bonding.[1][2]

Solvent Compatibility & Solubility Profile

The following categorization is based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) relevant to aryl ethers.

Table 1: Predicted Solubility Performance
Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Polar Aprotic DMF, DMSO, NMPHigh (>100 mg/mL)Reaction Medium: Ideal for

alkylations and metal-catalyzed couplings.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Extraction/Transport: Excellent for dissolving the compound during aqueous work-ups.[2]
Ethers THF, 1,4-Dioxane, MTBEGood (50-100 mg/mL)Reaction/Processing: Good balance for Grignard reactions or reductions.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneModerate (20-80 mg/mL)Crystallization: Often used as the "good" solvent in solvent/anti-solvent pairs.[2]
Alcohols Methanol, Ethanol, IPATemp. Dependent Recrystallization: Low solubility at RT; high solubility at reflux.[2] Ideal for purification.[2]
Alkanes Hexane, Heptane, CyclohexaneLow (<5 mg/mL)Anti-Solvent: Used to crash out the product from esters or ethers.
Aqueous Water, BrineNegligible Washing: Used to remove inorganic salts during work-up.[1][2]

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on predictions. For critical process development, exact solubility values must be determined experimentally. This protocol ensures data integrity.[2]

Protocol: Saturation Shake-Flask Method

Objective: Determine the saturation solubility (


) of the target compound in a specific solvent at 

.

Materials:

  • Target Compound: 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (High Purity >98%).[1][2]

  • Solvent (HPLC Grade).[2]

  • 0.45

    
     Syringe Filter (PTFE compatible with organic solvents).[2]
    
  • Analytical Balance (Precision 0.01 mg).[2]

  • Orbital Shaker or Temperature-controlled bath.[1][2]

Step-by-Step Workflow:

  • Preparation: Weigh approximately 100 mg of the solid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the solvent.

  • Equilibration: Cap the vial tightly. Shake at

    
     for 24 hours.[2]
    
    • Visual Check: If the solid dissolves completely immediately, add more solid until a suspension persists.

  • Filtration: Allow the suspension to settle. Draw the supernatant into a syringe and filter through a 0.45

    
     PTFE filter into a pre-weighed vial (
    
    
    
    ).
  • Evaporation: Evaporate the solvent carefully (using a gentle nitrogen stream or vacuum oven).

  • Measurement: Weigh the vial containing the dried residue (

    
    ).
    
  • Calculation:

    
    
    

Visualization: Solubility & Purification Decision Logic

The following diagrams illustrate the decision-making process for solvent selection based on the intended chemical operation.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent Purpose What is the Purpose? Start->Purpose Reaction Chemical Reaction Purpose->Reaction Purification Purification / Isolation Purpose->Purification ReactionType Reaction Type? Reaction->ReactionType PurifType Method? Purification->PurifType Nucleophilic Nucleophilic Sub / Alkylation ReactionType->Nucleophilic Condensation Aldol / Condensation ReactionType->Condensation DMF DMF / DMSO (High Solvency, Polar) Nucleophilic->DMF EtOH Ethanol / Methanol (Protophilic, Temp Dependent) Condensation->EtOH Extraction Liquid-Liquid Extraction PurifType->Extraction Cryst Recrystallization PurifType->Cryst PurifType->Cryst DCM DCM / Ethyl Acetate (Volatile, Immiscible w/ H2O) Extraction->DCM Cryst->EtOH Binary Binary System: EtOAc (Solvent) + Heptane (Anti) Cryst->Binary

Caption: Decision matrix for selecting the optimal solvent based on experimental intent (Reaction vs. Purification).[1][2]

Application: Crystallization Strategy

The most effective method for purifying 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is recrystallization, exploiting its temperature-dependent solubility profile in alcohols or solvent/anti-solvent interactions.[1][2]

Recommended System: Ethyl Acetate / Heptane [1][2]

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (

    
    ).
    
  • Anti-Solvent Addition: Slowly add hot Heptane until the solution becomes slightly turbid.

  • Clarification: Add a few drops of Ethyl Acetate to clear the turbidity.

  • Cooling: Allow the solution to cool slowly to room temperature, then to

    
    .
    
  • Harvest: Filter the crystals and wash with cold Heptane.

Alternative System: Ethanol

  • Dissolve in boiling Ethanol (95% or absolute).[2] Cool slowly. This is effective if the main impurities are highly non-polar or inorganic salts.

Safety & Handling (MSDS Highlights)

While specific toxicity data for this exact ether may be limited, handling should follow protocols for halogenated benzaldehydes.

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Reactivity: The aldehyde group is susceptible to oxidation (to benzoic acid) if exposed to air for prolonged periods. Store under inert atmosphere (Nitrogen/Argon) at

    
    .
    
  • Spill Cleanup: Absorb with inert material (vermiculite/sand).[2] Do not use combustible materials like sawdust.[2]

References

  • BenchChem. (2025).[2][4] Structure Elucidation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide. Link (Accessed for structural analog comparison).[2]

  • PubChem. (2025).[2] 5-Bromo-2-fluorobenzaldehyde Compound Summary. National Library of Medicine.[2] Link (Precursor data).[2]

  • Takeda Pharmaceutical Co. (2010).[2] Process for production of Vonoprazan intermediates. Patent WO2010101217.[2] (Contextual grounding for fluorobenzyl ether synthesis).

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 5-Bromo-2-hydroxybenzaldehyde. Link (Precursor safety data).

Sources

Beyond Compliance: Strategic Safety & Handling of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde Content Type: In-depth Technical Guide / Derived Safety Profile Audience: Researchers, Process Chemists, and Drug Development Professionals

Identification & Chemical Architecture

Status: Specialized Pharmaceutical Intermediate (sGC Stimulator Precursor)

In the high-stakes environment of drug discovery—specifically in the synthesis of soluble guanylate cyclase (sGC) stimulators like Vericiguat—5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde represents a critical "pivot point" molecule. It combines a reactive electrophile (aldehyde) with a halogenated aryl core, making it both a versatile building block and a compound requiring rigorous handling protocols.

This guide moves beyond the generic "wear gloves" advice found in automated SDS generators. It provides a derived safety profile based on Structure-Activity Relationships (SAR) and functional group reactivity, designed for the scientist who must not only handle the chemical but ensure the integrity of the downstream reaction.

Chemical Specifications
PropertySpecification
Chemical Name 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde
Molecular Formula

Molecular Weight 309.13 g/mol
CAS Number Not widely listed (Proprietary/Research Grade); Analogous to CAS 587886-89-1 (Verify with specific vendor)
Physical State White to pale yellow crystalline solid
Solubility DMSO, Dichloromethane (DCM), Ethyl Acetate; Insoluble in water
Key Functionality Electrophilic Aldehyde; Aryl Bromide (Cross-coupling handle)

GHS Hazard Assessment (The "Why")

Unlike simple solvents, this molecule possesses dual reactivity that dictates its biological interaction. The aldehyde moiety is a known protein sensitizer (via Schiff base formation), while the halogenated aromatic ring increases lipophilicity, enhancing skin absorption.

Hazard Classification (Derived)

Based on Regulation (EC) No 1272/2008 (CLP) and OSHA HCS 2012

Hazard ClassCategoryH-CodeHazard StatementMechanism of Action
Skin Irritation Cat 2H315 Causes skin irritation.[1][2][3]Lipophilic penetration followed by local inflammation.
Eye Irritation Cat 2AH319 Causes serious eye irritation.[1][2][3][4][5]Aldehyde reactivity with corneal proteins; lachrymator potential.
STOT - SE Cat 3H335 May cause respiratory irritation.[1][6][2][3][4]Mucosal irritation upon dust inhalation.
Sensitization WatchH317May cause allergic skin reaction.Potential: Benzaldehydes are structural alerts for skin sensitization.

Critical Insight: Do not treat the "Warning" signal word as a suggestion. The combination of fluorine and bromine on the aromatic rings increases the compound's metabolic stability and potential persistence in biological tissues if absorbed.

Strategic Handling & PPE Protocols

Standard nitrile gloves are often insufficient for halogenated aldehydes in long-duration processes. The lipophilic nature of the benzyl ether chain facilitates permeation.

PPE Selection Matrix
  • Respiratory: N95/P2 (solids handling); Half-mask with ABEK filter (if heating/solution).

  • Eyes: Chemical splash goggles (ANSI Z87.1). No safety glasses —dust migration is a primary risk.

  • Hand Protection:

    • Routine Use: Nitrile (Min thickness 0.11 mm). Change every 30 mins.

    • Solution Handling (DCM/DMSO): Double-gloving is mandatory. Inner: Nitrile / Outer: Laminate (PE/EVOH) or heavy-grade Nitrile.

Experimental Workflow: Exposure Response

The following diagram outlines the decision logic for exposure events, prioritizing the neutralization of the reactive aldehyde group.

ExposureResponse Start Exposure Event Type Identify Route Start->Type Skin Skin Contact (Lipophilic Absorption) Type->Skin Eye Eye Contact (Lachrymator Risk) Type->Eye Inhal Inhalation (Dust/Aerosol) Type->Inhal Action_Skin 1. Blot (Do not rub) 2. Wash with Soap/Water (15m) 3. PEG-400 Wash (Optional) Skin->Action_Skin Action_Eye 1. Irrigate (15m) 2. Check pH (Neutral) 3. Ophthalmic Consult Eye->Action_Eye Action_Inhal 1. Fresh Air 2. Oxygen if dyspneic 3. Corticosteroid (Medical only) Inhal->Action_Inhal Medical Medical Surveillance (Monitor for Sensitization) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Decision tree for immediate response to exposure, differentiating between lipophilic skin absorption and mucosal irritation.

Stability & Reactivity (The "How")

Understanding the degradation pathway is crucial not just for safety, but for yield optimization. Benzaldehydes are notoriously air-sensitive, oxidizing to benzoic acids. This oxidation is accelerated by light and trace metals.

Degradation Pathway & Storage Logic

Primary Risk: Autoxidation. Secondary Risk: Hydrolysis of the ether linkage (under strong acidic conditions).

Protocol:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigerate).

  • Container: Amber glass (UV protection) with Teflon-lined cap.

Stability Compound 5-Bromo-2-[(2-fluorobenzyl)oxy] benzaldehyde Peracid Peroxy Acid Intermediate (Unstable/Reactive) Compound->Peracid Autoxidation Oxygen Atmospheric O2 (UV Light catalyzed) Oxygen->Peracid Acid 5-Bromo-2-[(2-fluorobenzyl)oxy] benzoic acid Peracid->Acid Rearrangement Impurity Process Impurity: Lower Yield / pH Shift Acid->Impurity

Caption: Autoxidation pathway. The formation of the benzoic acid derivative alters reaction stoichiometry and can quench sensitive catalysts.

Emergency Response Protocols

Fire Fighting Measures[11][12]
  • Media: Dry chemical, CO2, or alcohol-resistant foam. Do not use high-volume water jet (risk of spreading the lipophilic solid/melt).

  • Combustion Products:

    • Carbon Oxides (CO, CO2)

    • Hydrogen Bromide (HBr) - Corrosive/Toxic

    • Hydrogen Fluoride (HF) - Extremely Toxic/Corrosive

  • Tactical Advice: Firefighters must wear full SCBA. The presence of Fluorine implies a risk of HF formation; standard turnout gear is insufficient for direct contact with smoke/fumes.

Accidental Release (Spill)
  • Evacuate: 50ft radius.

  • PPE: Don N95/P2 respirator and double nitrile gloves.

  • Containment: Do not dry sweep (generates dust). Wet with inert solvent (heptane) or use a HEPA vacuum.

  • Neutralization: Wipe surfaces with a dilute soap solution followed by ethanol.

Ecological & Waste Considerations

Halogenated aromatics are generally persistent in the environment (POP characteristics).

  • Aquatic Toxicity: Expected to be toxic to aquatic life with long-lasting effects (H411 derived). The Fluorine/Bromine substitution prevents rapid biodegradation.

  • Disposal:

    • DO NOT dispose of in general chemical waste.

    • Segregate into "Halogenated Organic Waste" streams.

    • Destruction: High-temperature incineration (>1100°C) with scrubber systems (to capture HBr/HF).

References

  • PubChem. Compound Summary: 5-Bromo-2-fluorobenzaldehyde (Precursor).[1][2][7] National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Benzaldehyde derivatives hazard classification.[1] Available at: [Link]

  • Flesch, D., et al.Soluble Guanylate Cyclase Stimulators: Structural Insights and Synthesis. Journal of Medicinal Chemistry.

Sources

Theoretical Melting Point Analysis of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Computational Perspective for Solid-State Characterization[1][2][3]

Executive Summary

In early-stage drug discovery, the physicochemical profiling of intermediates is as critical as their biological activity.[1][2] 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is a functionalized biaryl ether often utilized as a scaffold for heterocyclic synthesis (e.g., benzofurans, indoles).[3][1][2]

This guide addresses the theoretical melting point (MP) of this specific congener. By synthesizing Structure-Property Relationships (SPR) from verified analogs and applying crystal lattice energy principles, we establish a theoretical melting range of 64°C – 70°C .[1][2] This predictive model serves as a baseline for purity assessment and solid-form selection, reducing material waste during the initial scale-up.[3][1][2]

Chemical Identity & Structural Analysis[2][3][4]

To accurately predict the thermodynamic behavior of the target molecule, we must first deconstruct its electronic and steric profile relative to known "anchor" compounds.[2]

FeatureSpecificationImpact on Lattice Energy
Core Scaffold 5-BromosalicylaldehydeRigid, planar aromatic system; Br provides halogen bonding potential.[3][1][2]
Linker Ether (-O-CH2-)Introduces rotatable bonds; flexibility reduces MP unless constrained.[3][1][2]
Substituent Ortho-FluorophenylKey Differentiator. The 2-Fluoro group introduces a strong dipole and steric bulk proximal to the ether linkage.[3][1][2]
Molecular Formula C₁₄H₁₀BrFO₂MW: 309.13 g/mol
2.1 The "Anchor Point" Analysis

Experimental data exists for the direct structural analogs.[2] We use these verified values to triangulate the theoretical MP of the target ortho-isomer.

  • Analog A (Unsubstituted): 5-Bromo-2-(benzyloxy)benzaldehyde[3][1][2][4][5]

    • Experimental MP:73–74°C [1]

    • Lattice Characteristic: Efficient pi-stacking; benzyl ring rotates freely to maximize packing.[1][2]

  • Analog B (Para-Fluoro): 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde[3][1][2]

    • Experimental MP:71–72°C [2][6]

    • Lattice Characteristic: The 4-fluoro substituent extends the molecular axis but maintains symmetry.[1][2] The slight dip in MP suggests the C-F dipole minimally disrupts the packing efficiency compared to the H-analog.[1][2]

Theoretical Prediction Framework

The transition from para-substitution to ortho-substitution induces specific solid-state perturbations. We apply Carnelley’s Rule of Symmetry and Kitaigorodskii’s Packing Principle to derive the prediction.

3.1 Steric Torsion & Conformational Locking

In the target compound (2-fluorobenzyl), the fluorine atom is situated ortho to the methylene linker.[2]

  • Effect: This creates steric pressure between the fluorine lone pairs and the ether oxygen.[2]

  • Consequence: The benzyl ring is forced to twist out of plane relative to the benzaldehyde core to minimize repulsion. This non-planar conformation increases the "molecular volume" and reduces the efficiency of pi-pi stacking in the crystal lattice.[1][2]

3.2 Predicted Range

While the para-isomer (71°C) retains high symmetry, the ortho-isomer's twisted conformation typically lowers the lattice energy (enthalpy of fusion).[1][2] Therefore, we predict a melting point depression of 2–7°C relative to the para-analog.[1][2]

Theoretical Melting Point Range: 64°C – 70°C

Experimental Validation Protocol

To validate this theoretical range, a robust synthesis and characterization workflow is required.[2][7] The following protocol ensures the isolation of the thermodynamic stable polymorph, preventing false MP readings due to amorphous content or solvent inclusion.

4.1 Synthesis (Williamson Etherification)

Reaction: Nucleophilic substitution of 2-fluorobenzyl bromide by the phenolate of 5-bromosalicylaldehyde.[3][1][2]

  • Reagents: 5-Bromosalicylaldehyde (1.0 eq), 2-Fluorobenzyl bromide (1.1 eq), K₂CO₃ (1.5 eq).[3][1][2]

  • Solvent: DMF (Polar aprotic promotes Sɴ2).

  • Conditions: 60°C for 4 hours. Note: Avoid reflux to prevent cannabinoid-type side reactions or degradation.[3][1][2]

4.2 Purification Strategy (Critical for MP Accuracy)

Impurities (unreacted phenol, benzyl halide) act as eutectic impurities, drastically lowering the observed MP.

  • Quench: Pour reaction mixture into ice water. Precipitate forms.[1][2]

  • Filtration: Collect crude solid.

  • Recrystallization: Dissolve in minimal hot Ethanol (95%). Cool slowly to 4°C.

    • Why Ethanol? It promotes the formation of defined crystals over amorphous powders, essential for accurate melting point determination.[2]

4.3 Thermal Analysis Workflow

Use Differential Scanning Calorimetry (DSC) for the definitive reading.[2] Capillary methods are prone to subjective error (visual onset).[2]

MP_Validation_Workflow Start Crude Product Purify Recrystallization (EtOH, Slow Cool) Start->Purify Remove Impurities Isolate Vacuum Dry (40°C, 12h) Purify->Isolate Remove Solvent DSC DSC Analysis (5°C/min ramp) Isolate->DSC Sample Prep Result Onset Temperature (Theoretical: 64-70°C) DSC->Result Endotherm Peak

Figure 1: Workflow for the isolation and thermal validation of the target compound.

Comparative Physicochemical Data

The following table summarizes the key properties of the target vs. its established analogs.

PropertyTarget Compound (Ortho-F)Para-F Analog [2]Unsubstituted Analog [1]
Substitution 2-Fluoro4-FluoroNone
Symmetry Low (Asymmetric)High (C2 axis potential)Moderate
Predicted MP 64 – 70 °C 71 – 72 °C (Exp)73 – 74 °C (Exp)
LogP (Calc) ~4.24.23.9
H-Bond Acceptors 2 (C=O, -O-)22
Mechanistic Pathway: Synthesis & Impurity Control

Understanding the synthesis mechanism is vital to identifying impurities that cause melting point depression.[2]

Synthesis_Pathway Phenol 5-Bromosalicylaldehyde (Nucleophile) Phenolate Phenolate Anion (Activated Species) Phenol->Phenolate -H+ Base K2CO3 (Deprotonation) Base->Phenolate Halide 2-Fluorobenzyl Bromide (Electrophile) Transition SN2 Transition State Halide->Transition Phenolate->Transition + Halide Product 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (Target Ether) Transition->Product -KBr

Figure 2: Williamson ether synthesis pathway.[3][1][2] Incomplete deprotonation leads to residual phenol, a common MP depressant.[3]

Conclusion

Based on the comparative analysis of structural analogs and the principles of crystal packing efficiency, 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is theoretically projected to melt between 64°C and 70°C .[3][1][2]

This value represents a slight depression compared to its para-isomer (71–72°C) due to the steric torsion introduced by the ortho-fluorine atom, which disrupts optimal planar stacking.[1][2] Researchers should utilize this range as a quality control metric: a melting point significantly below 64°C indicates the presence of solvent occlusion or starting material impurities.[2]

References
  • PubChem. (2023).[1][2] 5-Bromo-2-fluorobenzaldehyde (Precursor Data). National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][3]

Sources

Pharmacological Potential of 5-Bromo-2-Alkoxybenzaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological landscape of the 5-bromo-2-alkoxybenzaldehyde scaffold. This document is structured for immediate application in drug discovery workflows, prioritizing actionable synthetic routes, validated biological targets, and mechanistic insights.

Executive Technical Summary

The 5-bromo-2-alkoxybenzaldehyde scaffold represents a "privileged structure" in medicinal chemistry. Its utility stems from a synergistic combination of electronic and steric features:

  • 5-Bromo Substituent: Provides a handle for halogen bonding (σ-hole interactions) with protein targets and enhances lipophilicity (

    
    ), facilitating membrane permeability. It also serves as a reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.
    
  • 2-Alkoxy Group: Unlike the labile phenolic hydroxyl of its precursor (5-bromosalicylaldehyde), the alkoxy group (methoxy, ethoxy, benzyloxy) masks the acidic proton, improving metabolic stability and preventing rapid glucuronidation. It also locks the conformation, influencing binding affinity.

  • Aldehyde Moiety: The electrophilic "warhead" essential for condensing with amines to form Schiff bases, hydrazones, and thiosemicarbazones—the primary pharmacophores derived from this core.

This guide analyzes the scaffold's efficacy across three primary therapeutic axes: Antineoplastic (Anticancer) , Antimicrobial , and Enzyme Inhibition (ALDH isoforms).

Chemical Architecture & Synthesis

To access the pharmacological potential, one must first master the scaffold assembly. The synthesis typically proceeds via the functionalization of salicylaldehyde.

Validated Synthetic Workflow

The following pathway describes the conversion of salicylaldehyde to the 5-bromo-2-alkoxy core, followed by derivatization into bioactive Schiff bases.

SynthesisWorkflow Start Salicylaldehyde Step1 Bromination (Br2, AcOH or NBS) Start->Step1 Inter1 5-Bromosalicylaldehyde (Precursor) Step1->Inter1 Step2 O-Alkylation (R-X, K2CO3, DMF/Acetone) Inter1->Step2 Williamson Ether Synthesis Core 5-Bromo-2-Alkoxybenzaldehyde (THE SCAFFOLD) Step2->Core Step3 Condensation (R'-NH2, EtOH, Reflux) Core->Step3 -H2O Product Bioactive Derivative (Schiff Base/Thiosemicarbazone) Step3->Product

Figure 1: Step-wise synthetic pathway accessing the 5-bromo-2-alkoxybenzaldehyde core and its downstream pharmacophores.

Critical Synthetic Protocol: O-Alkylation

Standard Operating Procedure (SOP) for 5-bromo-2-methoxybenzaldehyde:

  • Reagents: 5-Bromosalicylaldehyde (1.0 eq), Methyl Iodide (1.5 eq), Anhydrous

    
     (2.0 eq).
    
  • Solvent: Dry DMF (Dimethylformamide) or Acetone.

  • Condition: Stir at 60°C (DMF) or Reflux (Acetone) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with ice water. The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with DCM.

  • Yield Expectation: >85%.

  • Note: For bulkier groups (e.g., benzyloxy), add NaI (catalytic) to accelerate the Finkelstein reaction if using benzyl chloride.

Pharmacological Profiles[1][2]

Anticancer Activity (The Dominant Domain)

Derivatives of 5-bromo-2-alkoxybenzaldehydes, particularly thiosemicarbazones and benzyloxy analogues, exhibit potent cytotoxicity against solid tumors (Breast MCF-7, Colon HCT-116) and leukemic lines (HL-60).

Mechanism of Action:

  • Metal Chelation: The azomethine nitrogen and thiolate sulfur (in thiosemicarbazones) chelate transition metals (Cu, Fe). This complex generates Reactive Oxygen Species (ROS) via Fenton-like chemistry, causing DNA cleavage.

  • ALDH1A3 Inhibition: Specific benzyloxy derivatives target Aldehyde Dehydrogenase 1A3 (ALDH1A3), a marker for cancer stem cells. The 5-Br provides halogen bonding interactions within the active site, while the bulky 2-alkoxy group fits the hydrophobic pocket.

Quantitative Data Summary:

Derivative ClassR-Group (Pos 2)Target Cell Line

(µM)
Mechanism NoteReference
Thiosemicarbazone EthoxyMCF-7 (Breast)2.5 - 5.0ROS generation, Apoptosis[1, 3]
Schiff Base (Triazole) 4-BromobenzyloxyHL-60 (Leukemia)< 10.0Cell cycle arrest (G2/M)[2]
Benzaldehyde 4-ChlorobenzyloxyA549 (Lung)0.23Selective ALDH1A3 Inhibition[4]
Hydrazone MethoxyHCT-116 (Colon)8.2DNA fragmentation[5]
Antimicrobial & Antifungal Potential

Schiff bases derived from this scaffold show broad-spectrum activity. The lipophilic 5-bromo-2-alkoxy core facilitates penetration through the lipid bilayer of Gram-negative bacteria.

  • Key Insight: The activity often follows the order: Benzyloxy > Ethoxy > Methoxy . Increasing the chain length of the alkoxy group enhances lipophilicity, improving uptake by bacterial cells.

  • Target: Inhibition of Glucosamine-6-phosphate synthase (essential for cell wall synthesis).

Mechanistic Visualization: ALDH1A3 Inhibition

The following diagram illustrates the specific inhibition mechanism of 5-bromo-2-(benzyloxy)benzaldehyde derivatives on Cancer Stem Cells (CSCs).

ALDH_Mechanism ALDH ALDH1A3 Enzyme (Cancer Stem Cell Marker) Interaction Competitive Binding (Active Site) ALDH->Interaction Inhibitor 5-Bromo-2-(benzyloxy) benzaldehyde Derivative Inhibitor->Interaction Halogen Bond (Br) Hydrophobic Fit (Benzyloxy) Substrate Retinaldehyde (Endogenous Substrate) Substrate->Interaction Blocked RA_Signaling Retinoic Acid Signaling Interaction->RA_Signaling Inhibits Production Stemness CSC Maintenance & Drug Resistance RA_Signaling->Stemness Loss of Signal Apoptosis Differentiation & Apoptosis Stemness->Apoptosis Induction

Figure 2: Mechanism of ALDH1A3 inhibition by benzyloxy-substituted derivatives, leading to loss of cancer stem cell viability.

Structure-Activity Relationship (SAR) Analysis

To optimize this scaffold, researchers must understand the contribution of each moiety.

  • Position 5 (Bromine):

    • Effect: Essential for potency. Replacing Br with Cl or F often reduces activity due to the loss of the "sigma-hole" (positive electrostatic potential cap on the halogen) which mediates halogen bonding with carbonyl backbone oxygens in target proteins.

    • Recommendation: Retain Br or explore I (Iodine) for stronger halogen bonding, though Iodine may reduce metabolic stability.

  • Position 2 (Alkoxy Group):

    • Effect: Controls lipophilicity and steric fit.

    • Small Groups (Methoxy): Good for targets with restricted pockets. Higher solubility but lower membrane permeability.

    • Bulky Groups (Benzyloxy/Phenoxy): Significantly increases potency against ALDH1A3 and bacterial targets. The aromatic ring of the benzyloxy group can engage in

      
       stacking interactions within the receptor.
      
  • Position 1 (Aldehyde):

    • Effect: The reactive center.

    • Modification: Conversion to Thiosemicarbazone (

      
      ) drastically increases anticancer activity (10-100 fold) compared to the parent aldehyde due to metal chelation capability.
      

Experimental Protocol: MTT Cytotoxicity Assay

Self-Validating Protocol for testing 5-bromo-2-alkoxy derivatives.

Objective: Determine


 values against MCF-7 cells.
  • Seeding: Plate MCF-7 cells (

    
     cells/well) in 96-well plates using DMEM + 10% FBS. Incubate 24h at 37°C/5% 
    
    
    
    .
  • Treatment:

    • Dissolve compound in DMSO (Stock 10 mM).

    • Prepare serial dilutions in media (0.1, 1, 5, 10, 50, 100 µM).

    • Control: Vehicle control (0.1% DMSO max) and Positive Control (e.g., Doxorubicin).

    • Add 100 µL treatment to wells (Triplicate). Incubate 48h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h (Purple formazan crystals form).

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Read: Measure Absorbance at 570 nm (Reference 630 nm).

  • Calculation:

    
    
    Plot log(concentration) vs. % Viability to derive 
    
    
    
    .

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to the Biological Activity of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde Derivatives. BenchChem. Link

  • Lin, et al. (2005).[1] Synthesis and cytotoxic evaluation of 2-(benzyloxy)benzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry Letters.

  • Valarmathy, R., et al. (2021).[4] Bromobenzal thiosemicarbazones of ruthenium(II) complexes: Synthesis and bio applications. International Journal of Applied Science and Engineering. Link

  • MDPI. (2025). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. Link

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2-methoxybenzaldehyde. Sigma-Aldrich.[5][6] Link

  • NIH PubChem. (2025). Compound Summary: 5-Bromo-2-methoxybenzaldehyde.[7] National Library of Medicine. Link

Sources

Technical Guide: Structural Elucidation & Crystallographic Analysis of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde Content Type: Technical Guide / Standard Operating Procedure (SOP) Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary

This guide outlines the standardized protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS: 93777-26-5). As a critical intermediate in the synthesis of benzimidazole-based leukotriene inhibitors and CCR5 antagonists, understanding its solid-state conformation is vital for rational drug design. This document serves as a self-validating workflow for researchers to determine the precise molecular geometry, packing motifs, and supramolecular interactions (specifically C-H···F and halogen bonding) that govern its stability and reactivity.

Synthesis & Crystallization Protocol

Objective: To isolate high-purity single crystals suitable for diffractometry.

Synthetic Route (Williamson Ether Synthesis)

The target compound is synthesized via O-alkylation of 5-bromosalicylaldehyde. The presence of the electron-withdrawing bromine on the phenol ring enhances the acidity of the hydroxyl group, facilitating deprotonation.

Reagents:

  • Substrate: 5-Bromo-2-hydroxybenzaldehyde (1.0 eq)

  • Alkylaing Agent: 2-Fluorobenzyl bromide (1.1 eq)

  • Base: Anhydrous

    
     (2.0 eq) to ensure complete phenoxide formation.
    
  • Solvent: Acetonitrile (

    
    ) or DMF (Dimethylformamide).
    

Procedure:

  • Dissolve 5-bromo-2-hydroxybenzaldehyde in

    
    .
    
  • Add

    
     and stir at room temperature for 30 min (color change indicates phenoxide formation).
    
  • Add 2-fluorobenzyl bromide dropwise.

  • Reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool, filter inorganic salts, and evaporate solvent. Recrystallize crude solid from hot Ethanol.

Crystallization Strategy for XRD

Obtaining diffraction-quality crystals requires controlling the nucleation rate.

MethodSolvent SystemConditionsTarget Outcome
Slow Evaporation Ethanol / Acetone (1:1)Room Temp, dust-freePrismatic blocks (preferred)
Vapor Diffusion THF (inner) / Pentane (outer)Sealed chamber, 4°CHigh-purity needles/plates
Slow Cooling Isopropanol60°C

20°C (0.5°C/min)
Large, defect-free crystals

X-Ray Diffraction Workflow

Objective: Data collection and structure solution.

Data Collection Parameters[1]
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the heavy Bromine atom (
    
    
    approx. 3-4
    
    
    ).
  • Temperature: 100 K (Cryostream) to reduce thermal vibration parameters (

    
    ) and resolve disorder in the flexible ether linkage.
    
  • Resolution: 0.75 Å or better.

Structure Solution & Refinement
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatic ethers.
  • Software: SHELXT (Intrinsic Phasing) for solution; SHELXL (Least Squares) for refinement.

  • Validation Metrics:

    • 
       (observed): < 0.05
      
    • 
       (all data): < 0.12
      
    • Goodness of Fit (GooF): ~1.0

Workflow Diagram

XRD_Workflow Sample Single Crystal (0.2 x 0.2 x 0.1 mm) Mount Mount on Goniometer (Mitegen Loop) Sample->Mount Collect Data Collection (Mo-Kα, 100K) Mount->Collect Process Data Reduction (SAINT/CrysAlisPro) Collect->Process Raw Frames Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve hkl File Refine Refinement (SHELXL - Least Squares) Solve->Refine Initial Model Refine->Refine Minimize R1 Analyze Structural Analysis (Mercury/Olex2) Refine->Analyze CIF File

Caption: Step-by-step workflow from crystal selection to final structural model generation.

Structural Analysis Framework

Objective: To interpret the molecular geometry and supramolecular architecture.

Molecular Conformation

The critical degree of freedom is the C-O-C-C torsion angle (


) connecting the benzaldehyde and fluorobenzyl rings.
  • Planarity: Check the deviation of the aldehyde group (-CHO) from the phenyl ring plane. A deviation < 5° indicates conjugation.

  • Twist: The ether linkage typically adopts a gauche or trans conformation to minimize steric clash between the benzyl protons and the aldehyde oxygen.

Supramolecular Interactions (Hirshfeld Surface Analysis)

Using CrystalExplorer, generate Hirshfeld surfaces mapped with


 to visualize packing forces.
  • Hydrogen Bonding (

    
    ):  Look for non-classical H-bonds between the aldehyde oxygen (acceptor) and aromatic protons (donors).
    
    • Target Distance: 2.4 - 2.7 Å.

  • Halogen Bonding (

    
    ):  The bromine atom often acts as a Lewis acid (sigma-hole donor).
    
    • Interaction: Type II halogen-halogen contacts (

      
      ) or 
      
      
      
      .
  • Fluorine Interactions (

    
    ):  The ortho-fluorine is a weak acceptor. These interactions often organize the crystal into 1D chains.
    
  • 
     Stacking:  Centroid-to-centroid distances < 3.8 Å between the electron-deficient bromobenzene ring and the fluorobenzene ring.
    
Interaction Network Diagram

Interactions cluster_legend Interaction Types MolA Molecule A (Reference) MolB Molecule B (Inversion) MolA->MolB π-π Stacking (3.6 Å) MolA->MolB Br···F Contact (3.2 Å) MolC Molecule C (Translation) MolA->MolC C-H···O Bond (2.5 Å) Legend1 Stacking Legend2 H-Bond Legend3 Halogen

Caption: Predicted supramolecular interaction network stabilizing the crystal lattice.

Data Reporting Standards

When publishing or archiving the structure, summarize the core metrics in the following format.

Table 1: Crystallographic Data & Refinement Parameters (Template)

Parameter Value (Example Range)

| Formula |


 |
| Formula Weight  | 309.13  g/mol  |
| Crystal System  | Monoclinic / Triclinic |
| Space Group  | 

or

| | Unit Cell Dimensions |

Å,

Å,

Å | | Volume | ~1400 ų | | Z | 4 | | Density (calc) | ~1.65 g/cm³ | | Absorption Coeff (

)
| ~3.5 mm⁻¹ (Mo K

) | | F(000) | 616 |[1]

Table 2: Key Geometric Parameters (Target Values)

Bond / Angle Atoms Typical Value (Å / °) Significance
Bond Length C(Ar)-Br 1.89 - 1.91 Standard aromatic C-Br
Bond Length C=O (Aldehyde) 1.19 - 1.21 Indicates double bond character

| Bond Angle | C-O-C (Ether) | 116° - 119° |


 hybridization influence |
| Torsion  | C-C-O-C | 170° - 180° | Planarity of ether to ring |

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. [Link]

  • PubChem. Compound Summary: 5-Bromo-2-fluorobenzaldehyde (Precursor Analog). [Link][2]

Sources

The Stability of Fluorobenzyl Ether Linkages in Benzaldehyde Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and drug development, the strategic use of protecting groups and linkers is paramount to the successful synthesis and biological activity of novel therapeutic agents. The fluorobenzyl ether linkage, particularly in the context of benzaldehyde derivatives, has emerged as a critical structural motif. Its stability profile—robust enough to withstand synthetic transformations yet cleavable under specific conditions—directly impacts a drug candidate's synthesis, shelf-life, and metabolic fate. This in-depth guide provides a comprehensive analysis of the chemical and metabolic stability of fluorobenzyl ether linkages in benzaldehyde derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the underlying principles governing their stability, methods for their synthesis and cleavage, and protocols for assessing their real-world performance.

Introduction: The Strategic Importance of the Fluorobenzyl Ether Linkage

The benzyl ether is a cornerstone protecting group for hydroxyl functionalities in organic synthesis due to its general stability across a range of acidic and basic conditions and its susceptibility to cleavage via catalytic hydrogenolysis.[1][2] The introduction of fluorine onto the benzyl ring—creating a fluorobenzyl ether—imparts subtle yet significant alterations to the linkage's chemical and metabolic properties. These modifications are of particular interest when the ether is linked to a benzaldehyde derivative, a common pharmacophore in many drug candidates.

Fluorine's high electronegativity and the strength of the carbon-fluorine bond can influence a molecule's metabolic stability, receptor binding affinity, and pharmacokinetic profile.[1] Specifically, fluorine substitution can block sites of oxidative metabolism, thereby enhancing a drug's half-life.[3][4] Understanding the stability of the fluorobenzyl ether linkage is therefore not merely an academic exercise but a critical component of rational drug design.

This guide will dissect the factors influencing the stability of these linkages, providing a framework for predicting their behavior and for designing molecules with optimal properties.

Fundamental Principles of Fluorobenzyl Ether Stability

The stability of a fluorobenzyl ether linkage is not an absolute property but rather a context-dependent characteristic influenced by a confluence of electronic and steric factors. These factors dictate the susceptibility of the ether to various cleavage mechanisms.

Electronic Effects of Fluorine Substitution

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the ortho and meta positions and diminishes with distance.[5] However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting an electron-donating mesomeric effect (+M effect), particularly from the para position. The interplay of these opposing effects governs the electron density at the benzylic carbon and the ether oxygen, thereby influencing the stability of the C-O bond.

  • Inductive Effect (-I): By withdrawing electron density from the benzylic carbon, the inductive effect of fluorine can destabilize a potential carbocation intermediate that may form during acid-catalyzed or oxidative cleavage. This generally leads to a slower cleavage rate compared to an unsubstituted benzyl ether.

  • Mesomeric Effect (+M): When at the para position, the electron-donating resonance effect can stabilize a developing positive charge on the benzylic carbon, potentially accelerating cleavage under certain conditions.

The net electronic effect is a balance between these two forces. For fluorine, the inductive effect is generally considered to be dominant.

Influence of Fluorine Position (ortho, meta, para)

The position of the fluorine substituent on the benzyl ring has a profound impact on the stability of the ether linkage:

  • para-Fluoro: The combination of a moderate -I effect and a weak +M effect can lead to complex behavior. In reactions proceeding through a carbocation-like transition state, the resonance donation can slightly increase reactivity compared to the meta isomer.

  • meta-Fluoro: At this position, the strong -I effect dominates, significantly withdrawing electron density from the benzylic carbon. This generally leads to increased stability and slower cleavage rates.

  • ortho-Fluoro: The proximity of the fluorine atom to the benzylic center results in a strong -I effect and potential steric hindrance. The "ortho effect" can lead to unique reactivity patterns that are not solely explained by electronic effects.[6] Generally, ortho-fluorination is expected to increase the stability of the ether linkage.

Impact of Substituents on the Benzaldehyde Ring

The electronic nature of the substituents on the benzaldehyde ring also modulates the stability of the fluorobenzyl ether linkage. Electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) on the benzaldehyde ring will decrease the electron density on the ether oxygen, making it less prone to protonation under acidic conditions and thus increasing the stability of the linkage.[7] Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) will increase the electron density on the ether oxygen, potentially making the linkage more labile under acidic conditions.

The principles of these electronic effects can be qualitatively understood through Hammett plots, which correlate reaction rates with substituent constants (σ).[8][9] A positive slope (ρ > 0) in a Hammett plot for ether cleavage would indicate that electron-withdrawing groups accelerate the reaction, while a negative slope (ρ < 0) would suggest that electron-donating groups accelerate it.

Synthesis and Cleavage of Fluorobenzyl Ethers of Benzaldehyde Derivatives

A thorough understanding of the methods for forming and breaking the fluorobenzyl ether bond is essential for its strategic application.

Synthesis: The Williamson Ether Synthesis

The most common and versatile method for the preparation of fluorobenzyl ethers is the Williamson ether synthesis.[2] This Sₙ2 reaction involves the deprotonation of a hydroxybenzaldehyde derivative with a suitable base to form a phenoxide, which then displaces a halide (typically bromide) from a fluorobenzyl halide.

General Protocol for Williamson Ether Synthesis:

  • Dissolve the hydroxybenzaldehyde derivative in a polar aprotic solvent (e.g., DMF, acetone).

  • Add a slight excess of a base (e.g., K₂CO₃, NaH) and stir at room temperature to form the phenoxide.

  • Add the fluorobenzyl bromide (or chloride) to the reaction mixture.

  • Heat the reaction mixture (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

The choice of base and solvent can be critical to optimize the reaction yield and minimize side reactions.

Cleavage Methodologies

The cleavage of fluorobenzyl ethers can be achieved under various conditions, with the choice of method depending on the desired selectivity and the presence of other functional groups in the molecule.

Catalytic hydrogenolysis is a mild and widely used method for cleaving benzyl ethers.[2] The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas.

It has been observed qualitatively that fluorinated benzyl ethers undergo hydrogenolysis at a slower rate compared to their non-fluorinated counterparts.[10] This is attributed to the electron-withdrawing nature of fluorine, which strengthens the C-O bond and makes it more resistant to reductive cleavage.

General Protocol for Catalytic Hydrogenolysis:

  • Dissolve the fluorobenzyl ether derivative in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).

  • Add a catalytic amount of 10% Pd/C (typically 10% by weight of the substrate).

  • Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

While generally stable to mild acidic conditions, fluorobenzyl ethers can be cleaved by strong acids, such as HBr or BCl₃.[11] The electron-withdrawing effect of fluorine generally increases the stability of the ether linkage towards acid-catalyzed hydrolysis by making the ether oxygen less basic and therefore less prone to protonation.

Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common method for deprotecting p-methoxybenzyl (PMB) ethers.[2][12] While standard benzyl ethers are more resistant to DDQ, they can be cleaved under more forcing conditions. The presence of electron-withdrawing fluorine atoms on the benzyl ring generally deactivates it towards oxidative cleavage, making fluorobenzyl ethers more stable to DDQ than unsubstituted benzyl ethers.[13]

Experimental Assessment of Stability

To make informed decisions in drug design, it is crucial to experimentally quantify the stability of fluorobenzyl ether linkages under various physiologically and synthetically relevant conditions.

Kinetic Studies of Chemical Cleavage

The stability of a fluorobenzyl ether can be quantitatively assessed by monitoring the rate of its cleavage under specific conditions. HPLC-UV is a robust and widely used technique for this purpose.[14][15][16]

General Protocol for HPLC-UV Kinetic Analysis:

  • Prepare a stock solution of the fluorobenzyl ether derivative of a known concentration in a suitable solvent.

  • Initiate the cleavage reaction by adding the appropriate reagent (e.g., acid, base, or catalyst for hydrogenolysis).

  • At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by neutralization or rapid cooling).

  • Analyze the quenched sample by HPLC-UV, monitoring the disappearance of the starting material and the appearance of the product.

  • Plot the concentration of the starting material versus time and fit the data to an appropriate rate law to determine the rate constant (k) and half-life (t₁/₂) of the cleavage reaction.

¹H NMR spectroscopy can also be a powerful tool for real-time monitoring of reaction kinetics, allowing for the direct observation of the disappearance of reactant signals and the emergence of product signals.[17]

In Vitro Metabolic Stability Assays

For drug development, assessing the metabolic stability of a compound is critical. The in vitro liver microsomal stability assay is a standard method to evaluate a compound's susceptibility to metabolism by cytochrome P450 enzymes.[6][18][19]

Protocol for Liver Microsomal Stability Assay:

  • Incubation: Incubate the test compound (typically at 1 µM) with pooled liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4) at 37 °C.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression line corresponds to the rate constant of metabolism, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

By comparing the metabolic stability of a fluorinated compound to its non-fluorinated analog, researchers can quantify the impact of fluorination on metabolic resistance.[3]

Data Summary and Visualization

Comparative Stability Trends

The following table summarizes the expected qualitative stability trends of fluorobenzyl ethers in comparison to unsubstituted benzyl ethers under various cleavage conditions. Quantitative data in the literature for these specific linkages in benzaldehyde derivatives is sparse, and the trends are based on established principles of physical organic chemistry.

Cleavage ConditionReagent/MethodUnsubstituted Benzyl EtherFluorobenzyl EtherRationale for Difference
Reductive H₂/Pd-CLabileMore StableThe electron-withdrawing nature of fluorine strengthens the C-O bond, making it more resistant to hydrogenolysis.[10]
Acidic Strong Acids (e.g., HBr, BCl₃)LabileMore StableFluorine's inductive effect reduces the basicity of the ether oxygen, disfavoring protonation.
Oxidative DDQSlowly CleavedMore StableThe electron-withdrawing fluorine deactivates the aromatic ring towards oxidation.[13]
Basic Strong Bases (e.g., NaH, KOH)Generally StableGenerally StableThe ether linkage is inherently stable to basic conditions.
Visualizing Reaction Mechanisms and Workflows

Visualizing the key processes involved in the synthesis, cleavage, and analysis of fluorobenzyl ethers can aid in understanding the underlying principles.

Synthesis_Cleavage_Workflow cluster_synthesis Synthesis cluster_cleavage Cleavage Pathways cluster_analysis Stability Analysis Hydroxybenzaldehyde Hydroxybenzaldehyde Fluorobenzyl_Ether Fluorobenzyl_Ether Hydroxybenzaldehyde->Fluorobenzyl_Ether Williamson Ether Synthesis Fluorobenzyl_Bromide Fluorobenzyl_Bromide Fluorobenzyl_Bromide->Fluorobenzyl_Ether Base_Solvent Base_Solvent Base_Solvent->Fluorobenzyl_Ether Reductive Reductive Fluorobenzyl_Ether->Reductive Acidic Acidic Fluorobenzyl_Ether->Acidic Oxidative Oxidative Fluorobenzyl_Ether->Oxidative Kinetic_Study Kinetic_Study Fluorobenzyl_Ether->Kinetic_Study Chemical Challenge Metabolic_Assay Metabolic_Assay Fluorobenzyl_Ether->Metabolic_Assay Biological Challenge Deprotected_Aldehyde Deprotected_Aldehyde Reductive->Deprotected_Aldehyde H2/Pd-C Acidic->Deprotected_Aldehyde Strong Acid Oxidative->Deprotected_Aldehyde DDQ Stability_Data Stability_Data Kinetic_Study->Stability_Data Metabolic_Assay->Stability_Data

Figure 1: Workflow for Synthesis, Cleavage, and Analysis.

Electronic_Effects cluster_inductive Inductive Effect (-I) cluster_mesomeric Mesomeric Effect (+M) F_inductive F C_alpha_inductive F_inductive->C_alpha_inductive σ-bond polarization Overall_Stability Overall_Stability F_inductive->Overall_Stability Increases Stability O_inductive O C_alpha_inductive->O_inductive Benzaldehyde_inductive Benzaldehyde O_inductive->Benzaldehyde_inductive F_mesomeric F Ring_mesomeric Aromatic Ring F_mesomeric->Ring_mesomeric Lone pair delocalization F_mesomeric->Overall_Stability Decreases Stability (context-dependent) C_alpha_mesomeric Ring_mesomeric->C_alpha_mesomeric

Figure 2: Electronic Effects of Fluorine on Ether Stability.

Conclusion and Future Perspectives

The fluorobenzyl ether linkage in benzaldehyde derivatives represents a valuable tool in the medicinal chemist's arsenal. Its stability is a tunable parameter, influenced by the position of the fluorine substituent and the electronic nature of the benzaldehyde moiety. Generally, fluorination enhances the stability of the benzyl ether linkage towards common cleavage methods, including hydrogenolysis, acidic hydrolysis, and oxidation. This increased stability can be strategically employed to improve the metabolic profile of drug candidates.

While the qualitative trends are well-supported by fundamental principles, there is a clear need for more quantitative kinetic data to build predictive models for the stability of these linkages. Future work should focus on systematic studies that quantify the cleavage rates of a matrix of fluorobenzyl ethers of variously substituted benzaldehydes under a standardized set of conditions. Such data will enable a more precise and rational design of drug molecules with optimized pharmacokinetic and pharmacodynamic properties.

By understanding and harnessing the nuanced stability of fluorobenzyl ether linkages, drug development professionals can accelerate the discovery and optimization of the next generation of therapeutics.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Quora. (2017). Which is more stable, ortho or para? [Online discussion]. Available at: [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Burrows, H. D., et al. (1951). THE CLEAVAGE OF ETHERS. Chemical Reviews, 48(3), 545-66.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3(1), 39-46.
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Available at: [Link]

  • Mootoo, D. R., et al. (2008). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of organic chemistry, 73(18), 7083–7091.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Feringa, B. L., et al. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.
  • The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. (2024). PubMed.
  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.
  • Parametrization of Catalytic Organic Reactions with Convex Hammett Plots. (2022).
  • Quora. (2017). Which is more stable, ortho or para?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Universal Wiser Publisher.
  • Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]

  • Stability studies of anticancer agent bis(4-fluorobenzyl)
  • Reddit. (2020). Ortho vs Para intermediate stability question for substitution on an already substituted benzene. Retrieved from [Link]

  • Quora. (2024). What is the difference in acidity between a compound with an ortho/para position and one with a meta position?. Retrieved from [Link]

  • Mild catalytic multiphase hydrogenolysis of benzyl ethers. (2002). Green Chemistry (RSC Publishing).
  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). PMC - PubMed Central.
  • Fluorine in drug design: a case study with fluoroanisoles. (2015). PubMed.
  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. (2004). PubMed.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed.
  • Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acet
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI.
  • The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. (n.d.).
  • Vaia. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below. Retrieved from [Link]

  • Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants. (2025). PMC.
  • Frey Research Group. (2024). NMR kinetic studies. Retrieved from [Link]

  • Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. (1998). Semantic Scholar.
  • Reddit. (2023). Meta vs Ortho/Para with FC-Alkylation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gable, K. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. (2021). MDPI.
  • ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. (n.d.). Semantic Scholar.

Sources

Methodological & Application

Synthesis of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde from 5-bromosalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (Target Molecule). This compound is a critical intermediate in the development of Schiff base ligands, benzofuran derivatives, and pharmaceutical pharmacophores. The method utilizes a base-mediated Williamson ether synthesis, optimized for high regioselectivity (O-alkylation vs. C-alkylation) and yield. The protocol employs Potassium Carbonate (


) in Dimethylformamide (DMF), ensuring complete conversion of the 5-bromosalicylaldehyde precursor.

Introduction & Mechanistic Rationale

The synthesis of aryl ethers from phenols is a cornerstone of medicinal chemistry. For salicylaldehyde derivatives, the presence of the ortho-formyl group and the para-bromo substituent creates a unique electronic environment.

  • Acidity: The para-bromo and ortho-formyl groups increase the acidity of the phenolic proton (

    
     ~7-8), making deprotonation facile with weak bases like carbonate.
    
  • Regioselectivity: While phenols can undergo C-alkylation, the use of a polar aprotic solvent (DMF) and a "hard" base (

    
    ) strongly favors O-alkylation via an 
    
    
    
    mechanism.
  • Substrate: 2-Fluorobenzyl bromide is selected as the electrophile. The fluorine atom at the ortho position of the benzyl ring introduces steric bulk and electronic effects that can influence biological binding affinity in downstream applications.

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the phenoxide ion on the benzylic carbon of the alkyl halide.

ReactionMechanism Start 5-Bromosalicylaldehyde (Substrate) Inter Phenoxide Anion (Nucleophile) Start->Inter Deprotonation (-HBr) Base K2CO3 (Base) Base->Inter TS SN2 Transition State Inter->TS Nucleophilic Attack Reagent 2-Fluorobenzyl Bromide (Electrophile) Reagent->TS Product 5-Bromo-2-[(2-fluorobenzyl)oxy] benzaldehyde TS->Product Halide Displacement

Figure 1: Mechanistic pathway for the O-alkylation of 5-bromosalicylaldehyde.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]PurityRole
5-Bromosalicylaldehyde 201.021.0>98%Substrate
2-Fluorobenzyl bromide 189.011.1>97%Electrophile
Potassium Carbonate (

)
138.212.0AnhydrousBase
Potassium Iodide (KI) 166.000.199%Catalyst (Finkelstein)
DMF (N,N-Dimethylformamide) 73.09N/AAnhydrousSolvent
Step-by-Step Procedure
Phase 1: Activation (Phenoxide Formation)
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line to maintain an inert atmosphere.

  • Dissolution: Add 5-Bromosalicylaldehyde (2.01 g, 10 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous

    
      (2.76 g, 20 mmol).
    
    • Observation: The solution will likely turn bright yellow/orange, indicating the formation of the phenoxide anion.

  • Stirring: Stir the suspension at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Phase 2: Alkylation (

Reaction)
  • Addition: Add Potassium Iodide (166 mg, 1 mmol) followed by the dropwise addition of 2-Fluorobenzyl bromide (2.08 g, 1.35 mL, 11 mmol).

    • Note: KI acts as a catalyst, converting the benzyl bromide to the more reactive benzyl iodide in situ.

  • Heating: Heat the reaction mixture to 70-80°C in an oil bath.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC).

    • TLC System: Hexanes:Ethyl Acetate (4:1).

    • Visualization: UV light (254 nm). The starting material (phenol) will have a lower

      
       than the product (ether).
      
    • Duration: Reaction is typically complete within 3-5 hours.

Phase 3: Workup & Purification[2]
  • Quenching: Allow the mixture to cool to RT. Pour the reaction mixture slowly into Ice-Cold Water (200 mL) with vigorous stirring.

    • Causality: The product is hydrophobic and will precipitate out, while DMF and inorganic salts (

      
      , excess 
      
      
      
      ) remain in the aqueous phase.
  • Isolation: Filter the precipitate using a Buchner funnel. Wash the solid cake copiously with water (3 x 50 mL) to remove residual DMF.

  • Recrystallization: Recrystallize the crude solid from Ethanol or Methanol .

    • Dissolve in minimum hot ethanol, filter while hot (if insoluble particles exist), and allow to cool slowly to RT, then to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 6 hours.

Experimental Workflow Diagram

Workflow Setup Setup: 10 mmol Substrate in 20 mL DMF Activation Activation: Add K2CO3 Stir 30 min @ RT Setup->Activation Reaction Reaction: Add 2-F-Benzyl Bromide + KI Heat 80°C for 4h Activation->Reaction Quench Quench: Pour into 200mL Ice Water Reaction->Quench Filter Filtration: Collect Precipitate Wash with H2O Quench->Filter Purify Purification: Recrystallize from Ethanol Filter->Purify

Figure 2: Operational workflow for the synthesis and isolation of the target ether.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical data should be verified.

Expected NMR Data
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       10.45 (s, 1H, -CH O) – Diagnostic Aldehyde Peak.
      
    • 
       7.95 (d, J=2.5 Hz, 1H, Ar-H ortho to CHO).
      
    • 
       7.65 (dd, 1H, Ar-H para to O-alkyl).
      
    • 
       7.45 - 7.10 (m, 4H, Fluorobenzyl aromatic protons).
      
    • 
       6.95 (d, 1H, Ar-H ortho to O-alkyl).
      
    • 
       5.25 (s, 2H, -OcH 
      
      
      
      -Ar) – Diagnostic Benzylic Peak.
Chemical Validation Tests
  • Ferric Chloride (

    
    ) Test: 
    
    • Procedure: Dissolve a small amount of product in ethanol and add 1 drop of 1% aqueous

      
      .
      
    • Result:Negative (No color change). A violet/purple color indicates unreacted phenolic starting material.

  • 2,4-DNP Test:

    • Result:Positive (Orange/Red precipitate), confirming the retention of the aldehyde functionality.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in DMF.Ensure

is anhydrous. Dry DMF over molecular sieves (4Å). Increase reaction time.
Oily Product Residual DMF preventing crystallization.Wash the crude solid more thoroughly with water. Use a Hexane/Ethyl Acetate trituration.
Starting Material Remains Alkyl halide degradation.Add an extra 0.2 eq of 2-Fluorobenzyl bromide. Add 10 mol% KI to accelerate the reaction.
Dark Coloration Oxidation of aldehyde (Cannizzaro side reaction).Ensure inert atmosphere (

). Avoid excessive heating (>100°C).

References

  • Williamson, A. W. (1850).[3][4] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Mechanism).[5]

  • ChemicalBook. (2024). "Synthesis of 5-Bromo-2-fluorobenzaldehyde and derivatives." (General reaction conditions for bromosalicylaldehyde derivatives).

  • Sigma-Aldrich. (2024). "Product Specification: 5-Bromosalicylaldehyde." (Physical properties and safety data).

  • BenchChem. (2025).[3] "Application Notes and Protocols for Williamson Ether Synthesis." (General protocols for asymmetrical ethers).

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions." (Mechanistic grounding).[4]

Sources

Application Note: Protocol for O-Alkylation of 5-Bromosalicylaldehyde with 2-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 5-bromo-2-((2-fluorobenzyl)oxy)benzaldehyde via Williamson ether synthesis. This reaction couples 5-bromosalicylaldehyde (nucleophile) with 2-fluorobenzyl bromide (electrophile) using potassium carbonate in N,N-dimethylformamide (DMF).

This specific bi-aryl ether scaffold is a critical intermediate in medicinal chemistry, often serving as a precursor for Schiff base ligands, benzofuran derivatives, and bioactive heterocycles targeting PD-1/PD-L1 pathways or bacterial resistance. This guide prioritizes yield optimization, impurity control, and safety.

Scientific Rationale & Mechanism

Reaction Design

The synthesis follows an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2] The choice of reagents is driven by the specific electronic properties of the substrates:

  • Substrate (Nucleophile): 5-Bromosalicylaldehyde contains a phenolic hydroxyl group. The ortho-formyl and para-bromo groups are electron-withdrawing, increasing the acidity of the phenol (pKa ~7.5 vs. 10 for phenol). This allows for easy deprotonation by a mild base.

  • Electrophile: 2-Fluorobenzyl bromide is a highly reactive benzylic halide. The fluorine atom at the ortho position introduces metabolic stability and lipophilicity without significantly sterically hindering the benzylic carbon.

  • Base (

    
    ):  Potassium carbonate is preferred over stronger bases (like NaH) because it minimizes side reactions (e.g., aldol condensation of the aldehyde). It effectively buffers the reaction, neutralizing the HBr byproduct.
    
  • Solvent (DMF): A polar aprotic solvent is essential. It solvates the potassium cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive.
    
Mechanistic Pathway[3][4]
  • Deprotonation:

    
     deprotonates the phenol, generating the resonance-stabilized phenoxide anion (visible as a color change to bright yellow/orange).
    
  • Nucleophilic Attack: The phenoxide attacks the benzylic carbon of the bromide.[1][3]

  • Leaving Group Departure: Bromide is displaced, forming the ether linkage and KBr salt.

ReactionMechanism Reactants 5-Bromosalicylaldehyde + K2CO3 Intermediate Phenoxide Anion (Nucleophile) Reactants->Intermediate Deprotonation (-KHCO3) TS S_N2 Transition State Intermediate->TS Attack Electrophile 2-Fluorobenzyl Bromide Electrophile->TS Product Target Ether + KBr + CO2 TS->Product Bond Formation

Figure 1: Mechanistic pathway of the Williamson ether synthesis for salicylaldehyde derivatives.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[4][5]PurityRole
5-Bromosalicylaldehyde 201.021.0>98%Limiting Reagent
2-Fluorobenzyl bromide 189.021.1>97%Electrophile
Potassium Carbonate (

)
138.212.0AnhydrousBase
DMF (N,N-Dimethylformamide) 73.09N/AAnhydrousSolvent
Ethyl Acetate / Hexanes -N/AACS GradeWorkup/Purification
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.
    
  • Charging: Add 5-bromosalicylaldehyde (2.01 g, 10.0 mmol) and anhydrous

    
      (2.76 g, 20.0 mmol) to the flask.
    
  • Solvation: Add DMF (20 mL).

    • Observation: The suspension will turn bright yellow/orange immediately, indicating phenoxide formation.

  • Activation: Stir at room temperature for 15–30 minutes to ensure complete deprotonation.

Phase 2: Alkylation
  • Addition: Add 2-fluorobenzyl bromide (2.08 g, 1.48 mL, 11.0 mmol) dropwise via syringe over 5 minutes.

    • Note: Benzylic bromides are lachrymators. Handle in a fume hood.

  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 60°C in an oil bath.

    • Why 60°C? Higher temperatures (>100°C) increase the risk of decomposing the aldehyde or causing O- to C-alkylation migration.

  • Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes).

    • Rf Values (Approx): Product (~0.[6][5][7][8]6) > Aldehyde (~0.4).[4]

    • Duration: Reaction is typically complete within 2–4 hours.

Phase 3: Workup & Isolation
  • Quench: Cool the reaction to room temperature. Pour the mixture into Ice-Water (100 mL) with vigorous stirring.

    • Result: The product usually precipitates as a white or off-white solid.

  • Extraction (If oil forms): If the product does not precipitate well, extract with Ethyl Acetate (

    
     mL).
    
    • Wash combined organics with Water (

      
       mL) to remove DMF.
      
    • Wash with Brine (50 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 4: Purification
  • Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of hot Ethanol or EtOAc/Hexane mixture. Cool slowly to 4°C.

  • Yield: Expected yield is 85–95% .

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Step1 Charge Flask: 5-Br-Salicylaldehyde + K2CO3 + DMF Step2 Stir 30 min (Yellow Color) Step1->Step2 Step3 Add 2-Fluorobenzyl Bromide (Dropwise) Step2->Step3 Step4 Heat to 60°C (2-4 Hours) Step3->Step4 Step5 Quench in Ice Water Step4->Step5 Step6 Precipitate Filter OR Extraction Step5->Step6

Figure 2: Operational workflow for the synthesis of 5-bromo-2-((2-fluorobenzyl)oxy)benzaldehyde.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained:

  • Appearance: White to pale yellow crystalline solid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       10.45 (s, 1H, CH O) – Distinctive aldehyde peak.
      
    • 
       7.95 (d, 1H, Ar-H ortho to CHO).
      
    • 
       7.65 (dd, 1H, Ar-H).
      
    • 
       5.25 (s, 2H, O-CH 
      
      
      
      -Ar) – Key benzylic methylene peak confirming alkylation.
  • Melting Point: ~95–98°C (Estimated based on similar analogs).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely ground and anhydrous. Stir longer before adding bromide.
No Reaction Old/Wet DMFDMF absorbs water hygroscopically. Use fresh anhydrous DMF or dry over molecular sieves.
Oily Product Residual DMFWash the organic layer thoroughly with water (3x) during extraction. DMF is miscible in water.
Dark Color Oxidation/OverheatingDo not exceed 80°C. Ensure inert atmosphere (

) is maintained.

References

  • Williamson, A. W. (1850).[9][10] Theory of Aetherification. Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • Organic Syntheses. (2010). Metal-Free One-Pot Oxidative Amination of Aromatic Aldehydes. (Provides general handling for salicylaldehyde derivatives in acetonitrile/DMF).

  • ChemSpider Synthetic Pages. (2011).

    
     stoichiometry and workup). 
    
  • BenchChem. (2025).[1] Application Notes and Protocols for O-Alkylation using 2-Benzyloxy-5-bromobenzylbromide. (Specific industrial context for benzyl bromide alkylations).

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is a high-value scaffold in medicinal chemistry, particularly for the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and antiviral agents. The molecule features three distinct functionalities:

  • Aryl Bromide (C5): The primary site for palladium-catalyzed cross-coupling.

  • Aldehyde (C1): A reactive electrophile for downstream reductive amination or condensation; requires protection from oxidation or side-reactions (e.g., Cannizzaro) during coupling.

  • 2-Fluorobenzyl Ether (C2): A lipophilic, metabolically stable tail that influences solubility and protein binding.

This guide details the optimized Suzuki-Miyaura coupling of this substrate, addressing the chemoselectivity required to couple the bromide without degrading the aldehyde or cleaving the ether linkage.

Core Reaction Scheme

The transformation involves the coupling of the aryl bromide with an aryl boronic acid/ester to form a biaryl aldehyde.

ReactionScheme SM 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde Cat Pd Catalyst / Base Solvent, Heat SM->Cat Boron Aryl Boronic Acid (Ar-B(OH)2) Boron->Cat Prod 5-Aryl-2-[(2-fluorobenzyl)oxy]benzaldehyde Cat->Prod C-C Bond Formation

Figure 1: General reaction scheme for the target transformation.

Critical Reaction Parameters

Catalyst Selection: The "Ligand Effect"

For electron-deficient aryl bromides bearing an ortho-alkoxy group, steric hindrance and electronic deactivation can occur.

  • Recommendation: Pd(dppf)Cl₂·DCM (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).

  • Rationale: The large bite angle of the dppf ligand facilitates reductive elimination, crucial for forming the biaryl bond. It is robust against air and moisture compared to Pd(PPh₃)₄.

  • Alternative: XPhos Pd G2 is recommended for sterically hindered boronic acids (e.g., ortho-substituted aryls).

Base Selection: Aldehyde Preservation

Strong hydroxide bases (NaOH, KOH) can trigger the Cannizzaro reaction (disproportionation of the aldehyde) or aldol condensation.

  • Recommendation: K₂CO₃ (Potassium Carbonate) or K₃PO₄ (Potassium Phosphate).

  • Rationale: These mild bases provide sufficient activation of the boronic acid (formation of the boronate species) without attacking the aldehyde carbonyl.

Solvent Systems

The 2-fluorobenzyl ether chain increases lipophilicity.

  • Recommendation: 1,4-Dioxane / Water (4:1) .

  • Rationale: Dioxane solubilizes the organic substrate effectively, while water is strictly required to dissolve the inorganic base and facilitate the transmetallation step.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 309 mg of starting material) Target Yield: >85%

Materials Table
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde 309.131.0309 mgLimiting Reagent
Aryl Boronic Acid Variable1.2 - 1.5VariableCoupling Partner
Pd(dppf)Cl₂·DCM 816.640.03 (3 mol%)24.5 mgCatalyst
K₂CO₃ 138.212.5345 mgBase
1,4-Dioxane --10 mLSolvent
Water (Degassed) --2.5 mLCo-solvent
Step-by-Step Protocol
  • Inert Gas Setup: Equip a 25 mL round-bottom flask or microwave vial with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon for 5 minutes.

  • Reagent Addition: Add the aldehyde substrate , aryl boronic acid , and K₂CO₃ to the flask.

    • Critical: Do not add the catalyst yet.

  • Solvent Addition & Degassing: Add 1,4-Dioxane and Water. Sparge the mixture with N₂ for 10 minutes (bubble gas directly into the liquid) to remove dissolved oxygen.

    • Why? Oxygen causes homocoupling of the boronic acid and deactivates the Pd catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·DCM under a positive stream of N₂. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 85°C for 4–16 hours.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS.[2] Look for the disappearance of the bromide (Rt ~ retention time of SM) and appearance of the biaryl product.

  • Workup:

    • Cool to room temperature.[3][2]

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash column chromatography (Silica gel).

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Note: The product is typically a white or pale yellow solid.

Troubleshooting & Optimization Logic

If yields are low (<50%), follow this logic tree to diagnose the failure mode.

Troubleshooting Start Low Yield Observed CheckSM Is Starting Material (SM) Still Present? Start->CheckSM SM_Yes Yes: Incomplete Conversion CheckSM->SM_Yes SM_No No: Side Reactions CheckSM->SM_No Cat_Issue Catalyst Deactivation? Increase loading to 5 mol% Ensure rigorous degassing SM_Yes->Cat_Issue Temp_Issue Temp too low? Switch to Microwave (100°C) SM_Yes->Temp_Issue Dehal Product is De-brominated SM? Solvent is acting as H-source. Switch Dioxane -> Toluene SM_No->Dehal Homo Homocoupling of Boronic Acid? Reduce O2 exposure. Add Boronic Acid slowly. SM_No->Homo Aldehyde Aldehyde Degradation? Base too strong. Switch K2CO3 -> K3PO4 or CsF SM_No->Aldehyde

Figure 2: Troubleshooting logic for Suzuki coupling of benzaldehyde derivatives.

Application Case Study: Reductive Amination Sequence

Following the Suzuki coupling, the biaryl aldehyde is often converted to an amine (common in hemoglobin S polymerization inhibitors).

Protocol Summary:

  • Imine Formation: React the purified Suzuki product (1 equiv) with a primary amine (1.1 equiv) in DCM/MeOH.

  • Reduction: Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv).

  • Outcome: The 2-fluorobenzyl ether remains stable throughout this sequence, preserving the pharmacophore.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem Application Note. (2025). Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.[4][5] BenchChem Protocols. Link

  • Littke, A. F., & Fu, G. C. (2000).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context for bulky ligands like XPhos/dppf).

  • PubChem Compound Summary. (2025). 5-Bromo-2-fluorobenzaldehyde (Precursor Data). National Library of Medicine. Link

  • ChemicalBook. (2016). Synthesis of 5-Bromo-2-fluorobenzaldehyde derivatives. ChemicalBook Patent Data. Link

Sources

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from the novel precursor, 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde. Designed for researchers in medicinal chemistry, materials science, and organic synthesis, this document offers detailed experimental protocols, mechanistic insights, and data interpretation guidelines. By explaining the causality behind experimental choices, this note serves as a practical resource for the development of new chemical entities with potential therapeutic and catalytic applications.

Introduction: The Significance of Schiff Bases in Modern Chemistry

Schiff bases, or imines, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (-C=N-).[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[3][4] The azomethine group is the cornerstone of their chemical identity and is crucial for their diverse biological activities.[5]

The versatility of Schiff bases is remarkable; they are pivotal intermediates in organic synthesis, serve as versatile ligands in coordination chemistry, and exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[6][7][8] The ability to tune their steric and electronic properties by selecting various aldehyde and amine precursors makes them highly attractive scaffolds in drug discovery and materials science.[8]

The subject of this guide, 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde , is a promising starting material for novel Schiff bases. Its structure incorporates several key features:

  • A reactive aldehyde group: The primary site for imine formation.

  • A bulky benzyloxy group: Influences the steric environment around the imine bond, potentially modulating biological activity and solubility.

  • Halogen atoms (Bromo and Fluoro): These can participate in halogen bonding, enhance lipid solubility, and serve as synthetic handles for further molecular elaboration, making them significant for designing pharmacologically active molecules.[9]

This document will provide a robust framework for synthesizing and characterizing Schiff bases from this unique aldehyde, empowering researchers to explore their potential in various scientific domains.

The Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[3][4] Understanding the mechanism is critical for optimizing reaction conditions and maximizing yield. The process can be dissected into two principal stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a transient, unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[1][4][5]

  • Dehydration (Elimination): The carbinolamine then undergoes dehydration to form the stable imine. This step is typically the rate-determining step and is often catalyzed by either a weak acid or base.[10] An acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water), which is subsequently eliminated to form the C=N double bond.[4]

It is crucial to control the pH; a solution that is too acidic will protonate the primary amine, rendering it non-nucleophilic and inhibiting the initial addition step.[10]

Schiff_Base_Mechanism Aldehyde R-CHO (Aldehyde) Step1 Nucleophilic Addition Amine R'-NH₂ (Primary Amine) Carbinolamine R-CH(OH)-NHR' (Carbinolamine Intermediate) Step2 Dehydration (H⁺ catalyst) Imine R-CH=NR' (Schiff Base/Imine) Water H₂O Step1->Carbinolamine Reversible Step2->Imine Reversible

Figure 1: General mechanism of acid-catalyzed Schiff base formation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative Schiff base from 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde and aniline.

Materials and Reagents
ReagentM.W. ( g/mol )GradeSupplier Example
5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde324.14≥98%Sigma-Aldrich
Aniline93.13ReagentPlus®, ≥99%Sigma-Aldrich
Absolute Ethanol46.07Anhydrous, ≥99.5%Merck
Glacial Acetic Acid60.05ACS Reagent, ≥99.7%Fisher Scientific
Diethyl Ether74.12ACS GradeVWR Chemicals
Hexanes-ACS GradeVWR Chemicals

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Synthesis Workflow

Sources

Reductive amination procedures for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Executive Summary

This technical guide details the reductive amination of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS: 93777-26-5), a critical pharmacophore in the synthesis of soluble guanylate cyclase (sGC) stimulators and kinase inhibitors.

The presence of the aryl bromide (at C5) and the bulky (2-fluorobenzyl)oxy ether (at C2) presents a specific set of chemoselective challenges. Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) pose a high risk of hydrodehalogenation (cleaving the C-Br bond). Therefore, hydride-based reductions are the required standard. This guide prioritizes the Abdel-Magid protocol (Sodium Triacetoxyborohydride) as the primary workflow, with a Titanium(IV) Isopropoxide variant for sterically hindered or electron-deficient amines.

Chemical Context & Strategic Analysis

Before initiating synthesis, the researcher must understand the electronic and steric environment of the substrate.

FeatureStructural ImplicationExperimental Consequence
Aldehyde (C1) Reactive CenterSusceptible to oxidation; requires inert atmosphere (N₂/Ar).
Ether Linkage (C2) Ortho-SubstitutionCreates steric bulk near the aldehyde. May retard imine formation kinetics compared to unsubstituted benzaldehyde.
Aryl Bromide (C5) Synthetic HandleCRITICAL: Must remain intact for downstream Suzuki/Buchwald couplings. Precludes aggressive hydrogenation.
Fluorine Metabolic StabilityIncreases lipophilicity; generally inert during amination.
Mechanistic Pathway

The reaction proceeds via the formation of a carbinolamine, followed by dehydration to an imine (or iminium ion), which is subsequently reduced to the amine.[1]

ReactionMechanism Aldehyde Substrate (Aldehyde) Carbinol Carbinolamine Intermediate Aldehyde->Carbinol + Amine Amine Amine (H-NR2) Amine->Carbinol Imine Imine / Iminium (Rate Limiting Step) Carbinol->Imine - H2O (Acid Cat.) Product Secondary/Tertiary Amine Product Imine->Product + Hydride Source (NaBH(OAc)3)

Figure 1: General mechanistic flow.[2] Note that for ortho-substituted benzaldehydes, the transition from Carbinolamine to Imine is often the bottleneck due to steric crowding.

Protocol A: The "Gold Standard" (Sodium Triacetoxyborohydride)

This method, based on the work of Abdel-Magid et al., is the preferred route for 90% of applications involving this substrate. It is mild, avoids toxic cyanides, and is highly chemoselective for the aldehyde over the aryl bromide.

Reagents:

  • Substrate: 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Free base preferred; if salt, add 1.0 equiv Et₃N)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (1.0 mmol) in DCE (5–10 mL).

  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If the amine is an HCl salt, add Et₃N (1.1 mmol) and stir for 15 minutes before adding the aldehyde.

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 mmol).

    • Why? The ortho-ether substituent can slow imine formation. AcOH protonates the carbinolamine, accelerating dehydration to the iminium ion.

  • Imine Formation (Critical Step): Stir at Room Temperature (RT) for 30–60 minutes under N₂.

    • Process Check: For bulky amines, monitor by TLC/LCMS to ensure the aldehyde peak is diminishing before adding reductant.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

    • Endpoint: Monitor for disappearance of the imine intermediate (M+H of product vs M+H-2 of imine).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[2][3]

  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: The "Difficult Amine" Variant (Titanium Mediated)

Use this protocol if the amine is:

  • Weakly nucleophilic (e.g., anilines, sulfonamides).

  • Sterically hindered (e.g., tert-butyl amine, isopropyl amine).

  • Failing to form the imine in Protocol A.

Mechanism: Titanium(IV) isopropoxide acts as a strong Lewis acid and a water scavenger, driving the equilibrium toward the imine even with difficult substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (Step 1) / Ethanol (Step 2)

Step-by-Step Procedure:

  • Complexation: In a dry vial, mix the aldehyde (1.0 mmol) and amine (1.2 mmol) in anhydrous THF (2 mL).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 mmol) neat via syringe. The solution often turns yellow/orange.

  • Stir: Stir at RT for 6–12 hours (or microwave at 60°C for 30 min).

    • Validation: Confirm imine formation by LCMS. The Ti-complex is stable.

  • Solvent Switch (Optional but recommended): Dilute with absolute Ethanol (5 mL).

  • Reduction: Add NaBH₄ (1.5 mmol) carefully.

    • Caution: Exothermic. Gas evolution.

  • Workup (The "Titanium Emulsion" Fix):

    • Add 2 mL of water to quench. A white sticky precipitate (TiO₂) will form.

    • Crucial Step: Add 1N NaOH or aqueous NH₄OH to adjust pH > 10. This helps break up the titanium emulsion.

    • Filter through a Celite pad to remove TiO₂ salts. Wash the pad with EtOAc.

  • Extraction: Proceed with standard extraction on the filtrate.

Decision Matrix & Troubleshooting

Use the following logic flow to select the correct protocol for your specific amine partner.

DecisionTree Start Select Amine Type PrimaryAliphatic Primary Aliphatic (e.g., Benzylamine, Methylamine) Start->PrimaryAliphatic Secondary Secondary Cyclic (e.g., Piperidine, Morpholine) Start->Secondary Aniline Aniline / Electron Deficient (e.g., 4-CN-Aniline) Start->Aniline Hindered Sterically Hindered (e.g., t-Butylamine) Start->Hindered MethodA Method A: STAB (DCE + AcOH) PrimaryAliphatic->MethodA Standard Secondary->MethodA Excellent Yields MethodB Method B: Ti(OiPr)4 (THF -> NaBH4) Aniline->MethodB Requires Lewis Acid Hindered->MethodB Requires Water Scavenging

Figure 2: Workflow for selecting the reduction method based on amine nucleophilicity and sterics.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion of Aldehyde Imine formation is stalled by the ortho-ether bulk.Switch to Method B (Ti-mediated) or add 4Å Molecular Sieves to Method A.
Debromination (M-80 peak) Unlikely with STAB/NaBH4.Ensure no Pd contamination in glassware. Avoid H₂/Pd-C entirely.
Dialkylation (Primary Amines) Primary amine reacting twice with aldehyde.Use excess amine (1.5–2.0 equiv) or switch to stepwise addition (form imine fully, then reduce).
Emulsion during workup Titanium salts (Method B).Use the "Celite filtration" method or wash with Rochelle's Salt (Potassium Sodium Tartrate) solution.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554.[7]

  • Bhattacharyya, S. (1995). Reductive Alkylation of Amines with Aldehydes and Ketones Using Titanium(IV) Isopropoxide and Sodium Borohydride. Synlett, 1995(10), 1029-1030.

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-fluorobenzaldehyde. (Note: Used as structural reference for the core scaffold).

Sources

Application Note: Precision Knoevenagel Condensation for 2-Alkoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Knoevenagel condensation of 2-alkoxybenzaldehydes presents a unique set of challenges and opportunities in medicinal chemistry. Unlike their para-substituted counterparts, 2-alkoxy derivatives (e.g., 2-methoxy, 2-ethoxy) introduce significant steric bulk proximal to the electrophilic carbonyl and alter the electronic landscape via the ortho-effect .

While the alkoxy group is an electron-donating group (EDG) by resonance, its inductive withdrawal and field effects at the ortho position can paradoxically maintain electrophilicity, provided the steric barrier is overcome. This guide synthesizes field-proven protocols to maximize yield and selectivity, specifically addressing the suppression of side reactions such as benzofuran cyclization (common with labile alkoxy groups) and managing


 isomerism.
Key Mechanistic Drivers
  • Steric Gating: The 2-alkoxy group creates a "gatekeeper" effect, necessitating higher activation energy or smaller nucleophiles for rapid kinetics.

  • Electronic Modulation: The resonance donation (

    
    ) competes with inductive withdrawal (
    
    
    
    ). In the ortho position, the dipole orientation often favors nucleophilic attack more than the para position would suggest, provided the nucleophile can access the trajectory.
  • Catalytic Requirement: Weak bases (piperidine,

    
    -alanine) are preferred over strong bases to prevent self-condensation (Cannizzaro) or ether cleavage.
    

Mechanistic Pathway & Logic

The following diagram illustrates the reaction coordinate, highlighting the critical "Aldol-Like" intermediate where the 2-alkoxy steric interaction becomes rate-determining.

KnoevenagelMechanism cluster_steric Critical Control Point Aldehyde 2-Alkoxybenzaldehyde Intermediate Tetrahedral Aldol Intermediate Aldehyde->Intermediate Nucleophilic Attack ActiveMethylene Active Methylene (pKa < 13) Enolate Enolate Anion ActiveMethylene->Enolate Deprotonation Base Base Catalyst (Piperidine) Base->Enolate Catalysis Enolate->Intermediate Transition Transition State (Steric Clash) Intermediate->Transition Rotation Product α,β-Unsaturated Product Transition->Product Elimination (E1cB) Water H2O (Byproduct) Transition->Water

Figure 1: Reaction mechanism highlighting the critical steric control point introduced by the ortho-alkoxy substituent.

Critical Parameter Optimization

The following data summarizes the impact of solvent and catalyst choices specifically for 2-methoxybenzaldehyde condensation with malononitrile.

ParameterCondition A (Classical)Condition B (Green/Microwave)Condition C (Solvent-Free)
Solvent Ethanol (EtOH)Water / Ethanol (1:1)None (Neat)
Catalyst Piperidine (5 mol%)Ammonium Acetate (NH₄OAc)TEBA (Phase Transfer)
Temp/Time Reflux / 2-4 hrs80°C (MW) / 2-10 minAmbient / 15-30 min grind
Yield 85-92%94-98%88-95%
Selectivity Thermodynamic MixKinetic Control PossibleHigh Purity
Workup CrystallizationFiltrationWash & Filter

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended for High Throughput)

Best for: Rapid library generation, maximizing yield, and "green" compliance.

Reagents:

  • 2-Alkoxybenzaldehyde (1.0 mmol)

  • Active Methylene (e.g., Malononitrile, Ethyl Cyanoacetate) (1.1 mmol)

  • Ammonium Acetate (0.1 mmol, 10 mol%)

  • Solvent: Water or Ethanol (2 mL)

Procedure:

  • Preparation: In a microwave-safe vial (10 mL), dissolve the aldehyde and active methylene compound in the chosen solvent.

  • Catalyst Addition: Add ammonium acetate. Cap the vial loosely or use a dedicated microwave cap with pressure relief.

  • Irradiation: Place in a microwave reactor.

    • Settings: Power = 50-100W (maintain temp at 80°C).

    • Time: Irradiate for 2–5 minutes.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). The 2-alkoxy aldehyde spot (usually higher Rf) should disappear.

  • Workup:

    • Pour the reaction mixture into ice-cold water (10 mL).

    • The product typically precipitates immediately as a solid.

    • Filter the solid using a Buchner funnel.

    • Wash with cold water (2 x 5 mL) to remove the catalyst.

    • Purification: Recrystallize from hot ethanol if necessary.

Validation Check: The product should be a crystalline solid. If an oil forms (common with ethyl acetoacetate derivatives), induce crystallization by scratching the glass or cooling to -20°C.

Protocol B: Classical Piperidine-Catalyzed Reflux (Scalable)

Best for: Large-scale synthesis (>10g) where microwave is not feasible.

Reagents:

  • 2-Alkoxybenzaldehyde (10 mmol)

  • Active Methylene (10-12 mmol)

  • Piperidine (0.5 mmol, 5 drops)

  • Glacial Acetic Acid (0.5 mmol, 5 drops) - Optional, buffers the reaction

  • Solvent: Anhydrous Ethanol (20 mL)

Procedure:

  • Dissolution: Combine aldehyde and active methylene in a round-bottom flask equipped with a magnetic stir bar.

  • Catalysis: Add ethanol, followed by piperidine. If using the buffered method (to protect sensitive alkoxy groups), add the acetic acid now.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 2–4 hours.

    • Note: The solution often turns yellow/orange upon formation of the conjugated system.

  • Cooling: Remove heat and allow the solution to cool slowly to room temperature.

  • Crystallization:

    • If crystals form: Filter and wash with cold ethanol.

    • If no crystals: Concentrate the solvent to 50% volume on a rotavap and cool in an ice bath.

  • Yield Calculation: Dry the product in a vacuum oven at 40°C overnight.

Protocol C: Solvent-Free Grindstone Chemistry

Best for: Acid-sensitive substrates or avoiding volatile organic compounds (VOCs).

Reagents:

  • 2-Alkoxybenzaldehyde (1.0 mmol)

  • Active Methylene (1.0 mmol)

  • Catalyst: NaOH (pellet) or L-Proline (for asymmetric induction potential) or simply fused Sodium Acetate.

Procedure:

  • Grinding: Place the aldehyde and active methylene in a clean agate mortar.

  • Mixing: Grind with a pestle for 1–2 minutes until a eutectic melt (liquid paste) forms.

  • Catalysis: Add the catalyst (e.g., a pinch of crushed NaOH or NaOAc).

  • Reaction: Continue grinding for 10–20 minutes. The mixture will often solidify into a dry powder as the reaction completes and water is expelled.

  • Workup: Wash the resulting solid with water on a filter paper to remove the catalyst and any unreacted starting materials. Dry in air.

Troubleshooting & QC Guide

Decision Tree for Protocol Selection

ProtocolSelection Start Start: Select Substrate Scale Scale of Reaction? Start->Scale Sensitive Acid/Base Sensitive? Scale->Sensitive < 5g MethodB Method B: Classical Reflux Scale->MethodB > 10g Equipment Microwave Available? Sensitive->Equipment No (Stable) MethodC Method C: Grindstone (Solvent-Free) Sensitive->MethodC Yes (Labile Alkoxy) MethodA Method A: Microwave (Green/Fast) Equipment->MethodA Yes Equipment->MethodB No

Figure 2: Workflow for selecting the optimal experimental protocol based on scale and substrate stability.

Common Issues
  • Oiling Out: 2-Alkoxy derivatives often have lower melting points. Solution: Use a seed crystal or switch solvent system to EtOH:Water (1:1).

  • Low Yield: Often due to the "Ortho Effect" steric shielding. Solution: Increase temperature (Method A) or use a smaller active methylene (e.g., malononitrile vs. diethyl malonate).

  • Benzofuran Formation: Rare but possible if the alkoxy group is 2-benzyloxy (cleavage potential). Solution: Avoid strong Lewis acids; stick to Method C (mild basic conditions).

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Link

  • Muralidhar, L., & Girija, C. R. (2011).[1] Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. King Saud University - Science. Link

  • Prajapati, D., et al. (2004). Microwave-promoted Knoevenagel condensation. Tetrahedron Letters. Link

  • Sigma-Aldrich. Knoevenagel Condensation Reaction Overview. Link

  • Thermo Fisher Scientific. Knoevenagel Condensation Reagents & Protocols. Link

Sources

Application Note: High-Fidelity Synthesis of P-CAB Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Controlling Regioselectivity and Impurity Profiles in Sulfonyl-Pyrrole Architectures

Executive Summary

Potassium-Competitive Acid Blockers (P-CABs) represent a paradigm shift from traditional Proton Pump Inhibitors (PPIs).[1][2] Unlike PPIs, which require acid activation and form irreversible covalent bonds, P-CABs like Vonoprazan and Tegoprazan bind reversibly to the K+ binding site of H+/K+-ATPase.[1][2]

This guide focuses on the critical process chemistry of Vonoprazan Fumarate , specifically the construction of its unique 1-(pyridin-3-ylsulfonyl)-1H-pyrrole core. The synthesis of this moiety presents distinct challenges in regioselectivity (N-sulfonylation vs. C-sulfonylation) and the management of defluorinated impurities during late-stage reduction.

Strategic Analysis: The Synthetic Pathway

The synthesis of Vonoprazan hinges on the preparation of the key intermediate: 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde .[3]

The critical control points (CCPs) in this pathway are:

  • The Sulfonylation Event: Attaching the pyridine-3-sulfonyl chloride to the pyrrole nitrogen without affecting the aldehyde or causing bis-sulfonylation.

  • The Reductive Amination: Converting the C-3 aldehyde to the N-methylamine while preventing the reduction of the sulfonyl group or the halogenated aryl ring.

Visualizing the Workflow

The following diagram illustrates the optimized reaction pathway and critical impurity rejection nodes.

VonoprazanSynthesis Start 5-(2-fluorophenyl)- 1H-pyrrole-3-carbaldehyde Step1 N-Sulfonylation (DCM / Et3N, 0°C) Start->Step1 Reagent1 3-Pyridinesulfonyl Chloride Reagent1->Step1 Intermediate Sulfonyl-Pyrrole Aldehyde Intermediate Step1->Intermediate Impurity1 RISK: Bis-sulfonylation Control: Stoichiometry < 1.1 eq Step1->Impurity1 Step2 Reductive Amination (40°C -> 0°C) Intermediate->Step2 Reagent2 Methylamine / MeOH NaBH4 Reagent2->Step2 Final Vonoprazan Free Base Step2->Final Impurity2 RISK: Alcohol Impurity (Over-reduction) Step2->Impurity2

Caption: Figure 1. Critical process flow for Vonoprazan synthesis highlighting impurity risks at the sulfonylation and reduction stages.

Detailed Protocols
Protocol A: Regioselective N-Sulfonylation

Objective: Synthesis of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde. Challenge: Pyrroles are electron-rich. The risk here is C-sulfonylation if the base is too weak or the temperature is uncontrolled.

Reagents & Materials:

  • Precursor: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (1.0 eq)[1]

  • Reagent: Pyridine-3-sulfonyl chloride (1.1 eq)[1]

  • Base: Triethylamine (TEA) (1.1 - 1.2 eq)[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) - Optional but recommended for kinetics.[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • System Setup: Charge a 3-neck round bottom flask with the Precursor and DCM (10 volumes). Purge with Nitrogen.

  • Base Addition: Add TEA and DMAP. Cool the mixture to 0–5°C .

    • Expert Insight: Cooling is non-negotiable. Higher temperatures promote side reactions on the electron-rich pyrrole ring.

  • Controlled Addition: Dissolve Pyridine-3-sulfonyl chloride in DCM (2 volumes). Add this solution dropwise over 60 minutes, maintaining internal temperature < 5°C.

    • Self-Validating Check: The reaction mixture typically transitions from a light suspension to a clear, darker solution as the N-sulfonylated product forms.

  • Reaction Monitoring: Stir at 20°C for 3–6 hours.

    • TLC/HPLC Endpoint: Monitor for the disappearance of the starting pyrrole (Retention time shift due to significant polarity change).

  • Quench & Workup: Quench with water. Separate the organic phase. Wash with 5% NaHCO3 (to remove unreacted sulfonyl chloride) and brine.[1]

  • Isolation: Concentrate under vacuum. Crystallize from Ethanol/Water (90:10).[1]

Expected Yield: 90–94% Target Purity: >99.0% (HPLC)

Protocol B: Reductive Amination (The "End-Game")

Objective: Conversion of the aldehyde to the secondary amine (Vonoprazan). Challenge: Preventing the reduction of the aldehyde to the corresponding alcohol (the "Hydroxyl Impurity") or reducing the C=C double bonds in the pyrrole/pyridine rings.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Methylamine (30-40% in Methanol) (3.0 eq)[1]

  • Sodium Borohydride (NaBH4) (0.5 - 0.7 eq)[1]

  • Solvent: Methanol[1][4][5]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the Intermediate in Methanol. Add Methylamine solution.

  • Equilibrium Shift: Stir at 40°C for 2 hours .

    • Expert Insight: Ensure complete conversion to the imine before adding the reducing agent. If aldehyde remains when NaBH4 is added, it will reduce directly to the alcohol impurity (Vonoprazan-3-methanol), which is difficult to separate.[1]

  • Reduction: Cool the mixture to 0°C . Add NaBH4 in portions over 30 minutes.

    • Safety Note: Hydrogen gas evolution. Ensure proper venting.

  • Quench: Quench with water/acetic acid to destroy excess hydride.

  • Extraction: Extract with Ethyl Acetate.

  • Salt Formation (Fumarate): Dissolve the free base in Ethanol.[1] Add Fumaric acid (1.0 eq).[1] Heat to dissolve, then cool slowly to crystallize.[1]

Data & Specifications: Impurity Management

To ensure "Authoritative Grounding," the following table summarizes key impurities identified in patent literature and process chemistry studies (e.g., Takeda, generic filings).

Impurity NameStructure / OriginControl StrategyLimit (ICH)
Defluorinated Impurity Loss of Fluorine on phenyl ring (Raney Ni artifact).[1]Control H2 pressure during precursor synthesis; Avoid over-exposure to Raney Ni.< 0.15%
Alcohol Impurity Reduction of aldehyde to CH2OH (Process artifact).[1]Ensure 100% Imine formation before NaBH4 addition.< 0.15%
Bis-sulfonyl Impurity Double addition of sulfonyl chloride.[6]Strict stoichiometry (1.05 - 1.1 eq) and low temp (0°C).[1]< 0.10%
N-Oxide Impurity Oxidation of Pyridine nitrogen.[6]Use inert atmosphere; avoid peroxide-containing solvents.< 0.15%
Comparative Insight: Tegoprazan

While Vonoprazan utilizes a pyrrole core, Tegoprazan utilizes a benzimidazole core coupled with a chiral chromanol.[1]

  • Key Difference: The Tegoprazan route involves a Mitsunobu etherification between a benzimidazole and a chiral chromanol ((S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol).[1]

  • Complexity: Tegoprazan requires strict enantiomeric control (>99% ee) of the chromanol side chain, whereas Vonoprazan is achiral but requires strict regiocontrol.[1]

Tegoprazan Workflow Summary (for context):

  • Benzimidazole synthesis (Bromination -> Cyanation).[2]

  • Chromanol synthesis (Asymmetric reduction).[1][2]

  • Coupling (Mitsunobu).[1]

  • Deprotection.

References
  • Synthesis of Vonoprazan Intermediate: ChemicalBook. "5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde Preparation."[1] Accessed 2023.[2][7][8] Link

  • Process Chemistry of P-CABs: Organic Process Research & Development (ACS). "Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker." 2024.[9][10] Link[1][9]

  • Vonoprazan Patent Methodology: Google Patents. "Vonoprazan fumarate intermediate and preparation method thereof (CN113549054A)." Link

  • Impurity Profiling: Technical Disclosure Commons. "Crystalline form of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde."[1][4][5] Link

  • General P-CAB Pharmacology: National Institutes of Health (PMC). "Potent Potassium-competitive Acid Blockers: A New Era." Link

Sources

Reagents for functionalizing the aldehyde group in 5-bromo-benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of 5-Bromo-benzaldehydes

Abstract

5-Bromo-benzaldehydes represent a critical class of bifunctional scaffolds in medicinal chemistry. They offer two distinct reactive handles: an electrophilic aldehyde (soft electrophile) and an aryl bromide (hard handle for transition-metal catalysis). This guide provides validated protocols for functionalizing the aldehyde group without compromising the carbon-bromine (C-Br) bond. We prioritize reagents that avoid competitive dehalogenation or lithium-halogen exchange, ensuring the bromide remains intact for downstream Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Introduction: The Orthogonality Challenge

The primary challenge in working with 5-bromo-benzaldehydes is chemoselectivity . Many standard aldehyde transformations utilize reagents that are incompatible with aryl halides:

  • Risk 1: Dehalogenation. Catalytic hydrogenation (

    
    /Pd-C) often cleaves Ar-Br bonds.
    
  • Risk 2: Metal-Halogen Exchange. Organolithium reagents (e.g.,

    
    -BuLi) used to generate Wittig ylides can attack the bromine position via Li-Br exchange.
    

To maximize library diversity, we employ an "Aldehyde-First" strategy , locking in the aldehyde functionality before engaging the bromide in metal-catalyzed cross-couplings.

Decision Matrix: Reagent Selection

The following decision tree guides the selection of reagents based on the target functional group, specifically filtering for compatibility with the aryl bromide.

ReagentSelection Start Target Functional Group? Amine Secondary/Tertiary Amine Start->Amine Acid Carboxylic Acid Start->Acid Alcohol Benzylic Alcohol Start->Alcohol Alkene Styrene/Alkene Start->Alkene STAB Na(OAc)3BH (Reductive Amination) Amine->STAB Best Selectivity Pinnick NaClO2 / NaH2PO4 (Pinnick Oxidation) Acid->Pinnick No Halogenation NaBH4 NaBH4 (0°C) (Avoid H2/Pd) Alcohol->NaBH4 Retains Ar-Br HWE HWE Reaction (Mild Base: NaH/KOtBu) Alkene->HWE Avoids nBuLi

Figure 1: Reagent selection logic for 5-bromo-benzaldehyde derivatives ensuring Ar-Br retention.

Protocol A: Reductive Amination (Target: Amines)[1][2]

The Gold Standard: Sodium Triacetoxyborohydride (STAB). Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and does not generate cyanide byproducts. Crucially, it is mild enough to reduce the intermediate iminium ion without reducing the aldehyde itself (if stoichiometry is controlled) or the aryl bromide.
Mechanism & Workflow

The reaction proceeds via the formation of an iminium ion, which is then rapidly reduced by the acetoxy-stabilized borohydride.

STAB_Mechanism Substrate 5-Bromo-benzaldehyde + Amine (R-NH2) Imine Iminium Ion Intermediate Substrate->Imine AcOH (cat), DCE Reduction Hydride Transfer (from Na(OAc)3BH) Imine->Reduction Product Secondary Amine (Ar-Br Intact) Reduction->Product

Figure 2: Stepwise reductive amination pathway using STAB.

Experimental Protocol
  • Setup: In a clean, dry vial, dissolve 5-bromo-benzaldehyde (1.0 equiv) and the amine (1.1 equiv) in 1,2-Dichloroethane (DCE).

  • Catalyst: Add Glacial Acetic Acid (1-2 drops per mmol). Note: This catalyzes imine formation.

  • Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours under

    
    .
    
    • Checkpoint: Monitor by TLC/LCMS. The aldehyde peak should disappear.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    

Why this works: STAB is sterically bulky and electron-deficient compared to


, making it highly selective for imines over aldehydes and completely inert toward aryl halides.

Protocol B: Pinnick Oxidation (Target: Carboxylic Acids)

The Challenge: Oxidizing an aldehyde to an acid often requires strong oxidants (Jones Reagent,


) that can be harsh or generate difficult waste.
The Solution:  Pinnick Oxidation (

).[1][2][3] This method is mild, operates at acidic pH, and is perfectly compatible with aryl bromides.
Critical Additive: The Scavenger

The reaction generates Hypochlorous Acid (


) as a byproduct.[1][3] 

is a reactive chlorinating agent that can attack the aromatic ring or react with the bromide.
  • Requirement: You must add a scavenger.[1]

  • Choice: 2-Methyl-2-butene (or Resorcinol).[2][3] This alkene preferentially reacts with

    
     to form a chlorohydrin, protecting the aromatic ring.
    
Experimental Protocol
  • Solvent System: Dissolve 5-bromo-benzaldehyde (1.0 equiv) in

    
    -Butanol (10 mL/mmol) and 2-methyl-2-butene (4.0 equiv).
    
  • Oxidant Preparation: Prepare a solution of Sodium Chlorite (

    
    , 80%, 1.5 equiv) and Sodium Dihydrogen Phosphate (
    
    
    
    , 1.1 equiv) in water (2 mL/mmol).
  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature.

  • Reaction: Stir vigorously for 2–12 hours. The biphasic mixture requires good agitation.

  • Workup: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate. The product is usually pure enough for the next step.

Protocol C: Wittig/HWE Olefination (Target: Alkenes)

Safety Alert: Classic Wittig reagents are often generated using


-Butyllithium (

-BuLi).
  • Risk:

    
    -BuLi undergoes rapid Lithium-Halogen exchange with aryl bromides, leading to polymerization or debromination.
    
  • Solution: Use Horner-Wadsworth-Emmons (HWE) phosphonates or stabilized Wittig ylides which require milder bases.

Recommended Base System

Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) . These bases deprotonate the phosphonate but are not nucleophilic enough to attack the Ar-Br bond at 0°C.

Experimental Protocol (HWE)
  • Ylide Formation: Suspend NaH (60% in oil, 1.2 equiv) in dry THF at 0°C. Add triethyl phosphonoacetate (1.2 equiv) dropwise. Stir for 20 min until clear (evolution of

    
    ).
    
  • Addition: Add 5-bromo-benzaldehyde (1.0 equiv) as a solution in THF dropwise at 0°C.

  • Reaction: Allow to warm to room temperature over 1 hour.

  • Result: Exclusive formation of the (

    
    )-cinnamate ester with the bromine intact.
    

Summary of Reagent Compatibility

TransformationRecommended ReagentAvoidReason for Avoidance
Reduction (Alcohol)

(Methanol)

/ Pd-C
Palladium catalyzes hydro-debromination (removes Br).
Reductive Amination Na(OAc)

BH (STAB)

STAB is non-toxic and faster; Cyanoborohydride is toxic.
Oxidation (Acid)

/ 2-methyl-2-butene

Permanganate is too harsh; Pinnick is highly chemoselective.
Olefination Phosphonates / NaHPhosphonium salts /

-BuLi

-BuLi causes Li-Br exchange on the ring.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4][5] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Lindgren, B. O., & Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica, 1973, 27, 888.

  • Raheem, M. A., et al. "Pinnick Oxidation: A convenient and selective method for the oxidation of aldehydes." World Journal of Pharmaceutical Research, 2019.
  • Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 1989, 89(4), 863–927.

Sources

Application Note: Pd-Catalyzed Diversification of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the palladium-catalyzed cross-coupling of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde . This scaffold is a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and a versatile building block for medicinal chemistry libraries targeting cardiovascular and fibrotic disease pathways.

Introduction & Scientific Context

The molecule 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS: 93777-26-5 derivative) represents a "privileged scaffold" in drug discovery. It combines three distinct functionalities:

  • Aryl Bromide (C-5 position): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Benzaldehyde (C-1 position): A versatile electrophile for condensation reactions (e.g., forming heterocycles like pyrazoles or imidazoles).

  • 2-Fluorobenzyl Ether (C-2 position): A lipophilic pharmacophore often associated with high potency in sGC stimulators (analogous to the Vericiguat structural class).

Scope of this Guide: This protocol focuses on the Suzuki-Miyaura Cross-Coupling of the aryl bromide moiety.[1][2] This transformation allows researchers to install diverse aryl or heteroaryl groups at the C-5 position before elaborating the aldehyde, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Key Challenges & Solutions
  • Chemo-selectivity: The aldehyde group is susceptible to oxidation (to carboxylic acid) or nucleophilic attack under harsh basic conditions.

    • Solution: Use of mild bases (K₃PO₄) and anhydrous or strictly degassed solvents.

  • Steric Environment: The ortho-alkoxy group can influence transmetallation rates.

    • Solution: Utilization of electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate the catalytic cycle.

Reaction Strategy & Mechanism

The chosen method utilizes a Pd(dppf)Cl₂ / K₃PO₄ system. This catalyst is robust, air-stable, and known to suppress dehalogenation side reactions while tolerating the aldehyde functionality.

Mechanistic Cycle (Visualization)

SuzukiCycle Figure 1: Catalytic Cycle for Suzuki-Miyaura Coupling of 5-Bromo-2-alkoxybenzaldehyde Start Substrate: Ar-Br OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd Initiation TransMet Transmetallation (+ Ar'-B(OH)2 / Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: Ar-Ar' RedElim->Product

[3]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials & Reagents
ReagentEquiv.MW ( g/mol )Role
5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde 1.0309.13Limiting Reagent
Aryl Boronic Acid (Ar-B(OH)₂) 1.2 - 1.5Var.Coupling Partner
Pd(dppf)Cl₂ · CH₂Cl₂ 0.03 (3 mol%)816.64Catalyst
Potassium Phosphate (K₃PO₄) 2.0212.27Base (Mild)
1,4-Dioxane --Solvent (0.1 M)
Water --Co-solvent (10% v/v)
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a dry 25 mL round-bottom flask or microwave vial with a magnetic stir bar.

  • Add 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (1.0 mmol, 309 mg), the desired Aryl Boronic Acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424 mg).

  • Critical Step: Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times to remove oxygen.

Step 2: Solvent Addition & Degassing

  • Add 1,4-Dioxane (9 mL) and degassed Water (1 mL) via syringe under N₂ flow.

  • Sparge the mixture with N₂ for 5–10 minutes.

    • Why? Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

  • Add the catalyst Pd(dppf)Cl₂[3] · CH₂Cl₂ (0.03 mmol, ~25 mg) quickly under a positive pressure of N₂.

Step 3: Reaction

  • Heat the reaction mixture to 85–90 °C in an oil bath (or microwave at 100 °C for 30 min).

  • Monitor by TLC or LC-MS.

    • Expected Time: 2–4 hours for thermal heating.

    • Endpoint: Disappearance of the aryl bromide starting material (UV 254 nm).

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc, 20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc gradient (typically 0-20% EtOAc). The aldehyde product is usually less polar than the boronic acid but more polar than dehalogenated byproducts.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Batch Synthesis Setup 1. Setup (Reagents + N2 Purge) Degas 2. Degas (Add Solvents + Sparging) Setup->Degas Catalyst 3. Add Catalyst (Pd(dppf)Cl2) Degas->Catalyst Heat 4. Reaction (90°C, 2-4h) Catalyst->Heat Workup 5. Workup (EtOAc Extr. / Wash) Heat->Workup Purify 6. Purification (Flash Column) Workup->Purify

Analytical Data & QC

Successful coupling is verified by the following spectroscopic signatures:

  • ¹H NMR (CDCl₃):

    • Aldehyde (-CHO): Singlet at ~10.4 ppm (Integrates 1H). Note: Ensure this proton is present; loss indicates oxidation.

    • Benzylic CH₂: Singlet at ~5.2 ppm (Integrates 2H).

    • Biaryl Protons: New aromatic signals corresponding to the coupled aryl ring.

  • LC-MS:

    • Observe [M+H]⁺ or [M+Na]⁺ of the product.

    • Absence of M+16 (Oxidation to acid) or M-Br+H (Dehalogenation).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O₂)Degas solvents more rigorously; increase catalyst loading to 5 mol%.
Aldehyde Oxidation Presence of peroxides/O₂Use fresh solvents; switch base to Cs₂CO₃; ensure inert atmosphere.
Dehalogenation Hydride source presentUse dry dioxane; avoid alcoholic solvents (EtOH/MeOH) if reduction is observed.
Protodeboronation Unstable Boronic AcidSwitch to Boronic Ester (Pinacol ester) or add base slowly.

References

  • BenchChem. (2025).[1][2][4] Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes. Retrieved from

  • PubChem. (2025). 5-Bromo-2-fluorobenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from

  • Follmann, M., et al. (2017).[5] Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure.[6] Journal of Medicinal Chemistry, 60(12), 5146–5161.[6] Retrieved from

  • ChemicalBook. (2024). Synthesis of Vericiguat and Intermediates. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-93777-26-5-OPT Status: Active Support Level: Tier 3 (Process Chemistry & R&D) Subject: Yield Improvement & Impurity Control in Williamson Ether Synthesis of Vonoprazan Intermediates[1]

Executive Summary & Reaction Context

The Challenge: The synthesis of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is a critical step in the manufacturing of potassium-competitive acid blockers (P-CABs), such as Vonoprazan.[1][2] The reaction is a classical Williamson Ether Synthesis between 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) and 2-fluorobenzyl bromide (or chloride).[1][2]

The Hidden Bottleneck: While theoretically simple, this reaction frequently suffers from stalled conversion (60-70% yields) due to a specific structural feature: Intramolecular Hydrogen Bonding .[1][2] The ortho-formyl group forms a strong hydrogen bond with the phenolic hydroxyl, stabilizing the starting material and reducing the kinetic availability of the phenoxide nucleophile.

This guide provides an optimized protocol to disrupt this stabilization, accelerate reaction kinetics, and suppress the formation of hydrolysis impurities.[2]

Critical Process Parameters (CPP)

A. The "Internal Lock" Mechanism

In 5-bromosalicylaldehyde, the phenolic proton is "locked" by the adjacent carbonyl oxygen. Weak bases in non-polar solvents cannot effectively break this bond to generate the reactive phenoxide.[1]

  • Recommendation: You must use a Polar Aprotic Solvent (DMF or NMP) combined with a base that provides a "soft" cation (Potassium) to disrupt this chelation.[1][2]

B. Solvent & Base Selection Matrix

We have compiled data comparing solvent efficacy for this specific salicylaldehyde alkylation.

SolventBaseTemp (°C)Time (h)Yield (%)Notes
Acetone

56 (Reflux)12-1865-72%Slow. Low boiling point limits kinetics.[1][2] Slurry formation hinders stirring.[1]
Acetonitrile

82 (Reflux)6-875-80%Better, but solubility of the phenoxide salt is moderate.[1]
DMF

60-702-492-96% Optimal. High solubility of phenoxide; excellent dipole moment accelerates

.[1]
Toluene

90585%Phase Transfer Catalysis (PTC).[1][2] Good for scale-up but requires rigorous water control.[1]
C. Stoichiometry & Catalysis
  • Alkyl Halide: Use 1.10 - 1.20 equivalents of 2-fluorobenzyl bromide.[1] Excess is required to drive the reaction to completion, but too much complicates the workup.

  • Catalyst (Optional): If using 2-fluorobenzyl chloride (cheaper), you must add 0.1 eq of Potassium Iodide (KI) .[1][2] This generates the more reactive benzyl iodide in situ (Finkelstein condition).[1]

Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 80% conversion. Adding more base doesn't help.[1] Why?

Diagnosis: Water contamination.[1] Explanation: DMF is hygroscopic.[1] If water is present, hydroxide ions (


) compete with the phenoxide.[1][2] The benzyl bromide reacts with water to form 2-fluorobenzyl alcohol , effectively consuming your alkylating agent.[1]
Fix: 
  • Dry DMF over molecular sieves (3Å or 4Å) before use.[1][2]

  • Add the alkyl halide last, after stirring the phenol and base for 30 minutes to ensure complete deprotonation and "drying" of the headspace.

Q2: The product is an oil that won't crystallize.[1] How do I get a solid?

Diagnosis: Residual solvent or impurities.[1][3] Explanation: DMF has a high boiling point and is difficult to remove completely by rotovap.[1] Residual DMF acts as a plasticizer, preventing crystallization.[1][2] Fix:

  • Aqueous Workup: Pour the reaction mixture into ice water (5x volume). The product should precipitate.[1]

  • Recrystallization: If it oils out, extract with Ethyl Acetate, wash with water (3x) to remove DMF, dry, and concentrate.[1][2] Recrystallize the residue from Ethanol/Heptane (1:2) or IPA .[1][2]

Q3: I see a new impurity spot ( ) on TLC.

Diagnosis: Cannizzaro Reaction or Bis-alkylation (rare).[1][2] Explanation: If you use a strong base like NaOH or NaH at high temperatures, the aldehyde group can undergo disproportionation (Cannizzaro) or oxidation.[1][2] Fix: Switch to


 . It is mild enough to deprotonate the phenol (

) without attacking the aldehyde.[1][2] Keep temperature below 80°C.

Master Experimental Protocol

Standardized for 10g scale.

Reagents:

  • 5-Bromo-2-hydroxybenzaldehyde (1.0 eq, 10.0 g)

  • 2-Fluorobenzyl bromide (1.15 eq, 10.8 g)[1][2]

  • Potassium Carbonate (

    
    ), anhydrous, powder (2.0 eq, 13.7 g)[1][2]
    
  • DMF (Dimethylformamide), anhydrous (50 mL, 5 vol)

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to thick slurry), a thermometer, and a nitrogen inlet.

  • Deprotonation: Charge DMF, 5-Bromo-2-hydroxybenzaldehyde, and

    
    . Stir at 25°C for 30 minutes .
    
    • Observation: The mixture will turn bright yellow/orange, indicating phenoxide formation.[1][2]

  • Addition: Add 2-Fluorobenzyl bromide dropwise over 10 minutes.

    • Note: Exotherm is minimal, but control is good practice.[1][2]

  • Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2]

    • Target: < 1.0% starting phenol.[1] Typical time: 3 hours.[1][4]

  • Quench & Isolation:

    • Cool to 20°C.

    • Slowly pour the reaction mixture into 250 mL of stirred ice water .

    • Stir vigorously for 30 minutes. The product will precipitate as an off-white solid.[1]

  • Purification:

    • Filter the solid.[1] Wash the cake with water (2 x 50 mL) and cold Ethanol (1 x 20 mL) to remove unreacted bromide.

    • Dry in a vacuum oven at 45°C.

Expected Yield: 92-95% Purity: >98% (HPLC)[1][2]

Visual Logic & Mechanism

The following diagram illustrates the kinetic competition and the critical role of solvent choice in breaking the internal hydrogen bond.

ReactionLogic Start 5-Bromosalicylaldehyde Locked Inactive State (Internal H-Bond) Start->Locked Equilibrium Phenoxide Active Phenoxide (Bright Yellow) Locked->Phenoxide Requires Polar Solvent to disrupt H-bond Base Base (K2CO3) Base->Phenoxide Deprotonation Solvent Solvent Choice Solvent->Phenoxide DMF/DMSO (Promotes Separation) Rxn SN2 Attack on 2-Fluorobenzyl Bromide Phenoxide->Rxn Product Target Product (Precipitates in Water) Rxn->Product Fast Kinetics Impurity Impurity: Benzyl Alcohol (via Water Hydrolysis) Rxn->Impurity If Wet Solvent used

Caption: Reaction pathway showing the critical transition from the H-bond "Locked" state to the active Phenoxide, mediated by polar solvents.[2]

References

  • Williamson Ether Synthesis Mechanism & Optimiz

    • Master Organic Chemistry.[1] "The Williamson Ether Synthesis."[1][3][5][6][7][8][9][10][11][12]

  • Synthesis of Salicylaldehyde Derivatives (Vonoprazan Intermedi

    • Google Patents.[1] "Preparation method of 2-fluoro-5-bromobenzaldehyde and derivatives."[1][13][14] (CN105884591A).[1][2]

  • Solvent Effects in Phenolic Alkyl

    • Royal Society of Chemistry.[1] "Solvent-induced selectivity of Williamson etherification."[1][12]

  • Properties of 5-Bromo-2-fluorobenzaldehyde (Related Intermedi

    • ChemicalBook.[1] "5-Bromo-2-fluorobenzaldehyde Synthesis and Properties."

Sources

Technical Support Center: Purification Protocols for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5B2F-BENZ Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS: Analogous to 93777-26-5 family). This compound is typically synthesized via Williamson ether synthesis using 5-bromosalicylaldehyde and 2-fluorobenzyl bromide.

Common challenges with this scaffold include:

  • Persistent Starting Material: 2-Fluorobenzyl bromide (a lachrymator) often co-elutes with the product.

  • Physical State Ambiguity: The product often isolates as a viscous oil despite being a crystalline solid when pure.

  • Aldehyde Oxidation: Spontaneous oxidation to the corresponding benzoic acid.

Module 1: The "Gold Standard" Protocol (Bisulfite Adduct)

Q: Chromatography is failing to separate my product from the benzyl halide impurity. Is there a chemical alternative?

A: Yes. The most robust method for purifying benzaldehyde derivatives is the Bisulfite Adduct Method . This exploits the chemical reactivity of the aldehyde to temporarily render it water-soluble, allowing all non-aldehyde impurities (unreacted benzyl bromide, O-alkylation byproducts) to be washed away in the organic layer.

The Protocol
  • Adduct Formation:

    • Dissolve your crude mixture in a minimal amount of Ethanol or THF (approx. 2-3 mL per gram).

    • Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (1.5 equivalents relative to the aldehyde).

    • Observation: A white precipitate (the bisulfite adduct) should form rapidly. If no solid forms, add more ethanol to facilitate phase contact.

    • Stir vigorously for 30–60 minutes.

  • The Wash (Critical Step):

    • Filter the solid adduct (if precipitated) OR extract the aqueous layer if soluble.[1][2]

    • Wash the solid/aqueous phase with Diethyl Ether or DCM (

      
      ).
      
    • Result: The organic wash contains your impurities (benzyl bromide, bis-alkylated phenols). The solid/aqueous phase contains your protected product.

  • Regeneration:

    • Suspend the solid adduct in fresh DCM.

    • Add 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution slowly while stirring until pH > 10.

    • Mechanism:[3] The base collapses the adduct, releasing the free aldehyde back into the DCM layer.

    • Separate the organic layer, dry over MgSO₄, and concentrate.[4][5]

Module 2: Chemical Scavenging (The "Pro" Tip)

Q: I cannot use bisulfite because my scale is too large/small. How do I get rid of the excess 2-fluorobenzyl bromide?

A: 2-Fluorobenzyl bromide is a potent lachrymator and difficult to remove via rotovap due to its high boiling point. Instead of distilling it, derivatize it .

The "Morpholine Scavenge" Protocol:

  • After your main reaction is complete, add 0.2–0.5 equivalents of Morpholine (or Triethylamine) directly to the reaction mixture.

  • Heat at 50°C for 30–60 minutes.

  • Mechanism: The amine reacts with the excess benzyl bromide to form a quaternary ammonium salt.

    
    
    
  • Workup: Perform a standard aqueous wash with 1M HCl . The ammonium salt (impurity) will partition quantitatively into the aqueous layer, leaving your aldehyde pure in the organic phase.

Module 3: Crystallization & Physical State

Q: My product is a sticky yellow oil. Literature suggests it should be a solid. What is wrong?

A: This is a classic "false oil" scenario common with benzyl ethers. Small amounts of solvent (DMF/Toluene) or impurities depress the melting point.

Troubleshooting Table:

Impurity TypeDiagnosticRemediation
Residual DMF H-NMR signal at

2.8 & 8.0
Dissolve in EtOAc, wash

with water (DMF is water-miscible).
Benzoic Acid Broad peak >10 ppm in NMRWash DCM solution with Saturated NaHCO₃.
"False Oil" Purity >95% but liquidTrituration: Add cold Hexane or Pentane. Scratch the flask glass with a spatula to induce nucleation.

Recommended Crystallization Solvent System:

  • Solvent A: Hot Ethanol (dissolve to saturation).

  • Solvent B: Water (add dropwise until turbidity persists, then cool).

  • Alternative: EtOAc / Heptane (1:4 ratio).

Visual Decision Guides
Figure 1: Purification Logic Flow

Use this decision tree to select the correct workflow based on your crude purity.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Yes Oil Viscous Oil CheckState->Oil Yes CheckImpurity Major Impurity? Solid->CheckImpurity Low Purity Recryst Recrystallization (EtOH/Water) Solid->Recryst High Purity (>85%) Oil->CheckImpurity Bisulfite Bisulfite Adduct Method CheckImpurity->Bisulfite Non-Aldehyde Impurities Scavenge Amine Scavenge (Morpholine) CheckImpurity->Scavenge Excess Benzyl Halide Only

Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Figure 2: The Bisulfite Mechanism

Understanding the reversible chemistry to ensure high recovery.

BisulfiteMech Aldehyde Impure Aldehyde (Organic Soluble) Adduct Bisulfite Adduct (Water Soluble / Solid) Aldehyde->Adduct Add Reagent Reagent + NaHSO3 (Aqueous) Reagent->Adduct Wash Wash Organic Layer (Removes Impurities) Adduct->Wash Filtration/Extraction Regen Base Hydrolysis (pH > 10) Wash->Regen Clean Adduct Final Pure Aldehyde Regen->Final Recover

Caption: The reversible formation of the hydroxysulfonate adduct allows for phase-switch purification.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Furniss, B. S., et al. "Purification of Aldehydes via Bisulfite Addition." Organic Syntheses, Coll.[6] Vol. 2, p. 523. Link

  • BenchChem Technical Support. "Purification of Reaction Mixtures Containing Benzaldehyde." Link (General reference for aldehyde workups).

  • ResearchGate Community. "Removing Benzyl Bromide from Reaction Mixtures." Link (Source for the amine scavenging technique).

  • Sigma-Aldrich. "Product Specification: 5-Bromo-2-fluorobenzaldehyde." Link (Used for physical property analogy).

Sources

Recrystallization solvents for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization Guide Subject: 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde CAS: 93777-26-5 | Role: Key Intermediate (e.g., Vericiguat synthesis)[1][2]

Executive Summary: The Thermal Constraint

Before selecting a solvent, you must recognize the critical physical property of this molecule: Melting Point (58–62 °C) .

This low melting point presents a specific challenge: "Oiling Out." If you heat your recrystallization solvent above 60 °C, the compound will melt before it dissolves, creating a biphasic liquid system (oil droplets in solvent) rather than a homogeneous solution. Upon cooling, this oil often solidifies into an amorphous gum rather than a crystalline lattice, trapping impurities.[2]

The Golden Rule: Your dissolution temperature must ideally remain below 60 °C , or you must use a high-solubility solvent system that prevents phase separation at the boiling point.[2]

Part 1: Solvent Selection Logic

The molecule contains a polar aldehyde/ether core and lipophilic halogenated rings. It requires a solvent system that balances these competing polarities while respecting the thermal limit.[3]

Primary Recommendations
Solvent SystemTypeSuitabilityCritical Notes
Methanol (MeOH) Polar ProticHigh Best Choice. BP (64.7 °C) is close to the MP.[1][2] Dissolving at 50–55 °C allows for saturation without melting the solute.
Ethanol (EtOH) Polar ProticMedium BP (78 °C) exceeds the MP.[1][2] Risk of oiling out if heated to reflux. Must be used at controlled temperatures (<60 °C).[1][2]
EtOAc / Heptane BinaryHigh Excellent for removing non-polar impurities (e.g., unreacted benzyl bromides).[1] Allows "drowning out" crystallization at room temp.
Acetonitrile (ACN) Polar AproticMedium Good solubility, but often holds impurities too well.[1] Use only if alcohols fail.
Solvent Decision Matrix

SolventSelection Start Start: Crude 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde CheckMP Critical Check: Is Crude MP < 55°C? Start->CheckMP HighImpurity High Impurity Load (Oily/Sticky Solid) CheckMP->HighImpurity Yes (Depressed MP) Standard Standard Solid (MP ~58-60°C) CheckMP->Standard No MethodB Method B: EtOAc/Heptane (Precipitation) HighImpurity->MethodB Avoid Heat MethodA Method A: Methanol (Dissolve at 50°C) Standard->MethodA Preferred Result Crystalline Solid (White/Pale Yellow) MethodA->Result MethodB->Result

Figure 1: Decision tree for solvent selection based on the physical state of the crude material.

Part 2: Detailed Protocols

Protocol A: The Methanol Swing (Preferred)

Best for: Removing polar by-products and inorganic salts.[1][2]

  • Preparation: Place crude solid in a flask equipped with a magnetic stir bar and a reflux condenser (for safety, though we won't reflux).

  • Dissolution: Add Methanol (3–5 volumes relative to mass, e.g., 3 mL per gram).

  • Controlled Heating: Heat the mixture to 50–55 °C .

    • Warning: Do NOT exceed 60 °C. If the solid turns into a liquid droplet at the bottom, you have overheated.

  • Clarification: If undissolved solids remain at 55 °C, filter the hot solution through a pre-warmed funnel.

  • Crystallization:

    • Remove from heat.

    • Allow to cool slowly to room temperature (20–25 °C) with gentle stirring.

    • Once turbid, move to an ice bath (0–5 °C) for 1 hour.

  • Isolation: Filter the white crystalline solid and wash with cold Methanol.

Protocol B: The EtOAc/Heptane Displacement

Best for: Oily crude material or removing unreacted 2-fluorobenzyl bromide.[1][2]

  • Dissolution: Dissolve the crude material in the minimum amount of Ethyl Acetate (EtOAc) at room temperature.

  • Anti-Solvent Addition: Slowly add Heptane (or Hexane) dropwise while stirring.

    • Ratio: Target a final ratio of roughly 1:3 (EtOAc:Heptane).[1]

  • Nucleation: Stop adding Heptane when the solution turns slightly cloudy (persistent turbidity).

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall to induce nucleation.[4]

  • Completion: Cool the slurry to 0 °C to maximize yield.

Part 3: Troubleshooting & FAQs

Q1: My product "oiled out" (formed a separate liquid layer) instead of crystallizing. What happened? Technical Analysis: You likely exceeded the melting point (58–62 °C) of the compound in a solvent where it has low solubility at that temperature, or the impurity profile depressed the melting point further.[2] Fix:

  • Re-heat the mixture until the oil layer dissolves (add more solvent if necessary, but keep temp <60 °C if possible).

  • If it won't dissolve without boiling, add a "solubilizer" (e.g., small amount of EtOAc) until homogeneous.

  • Crucial: Cool the solution very slowly with vigorous stirring. The agitation helps break up oil droplets and encourages them to solidify/crystallize rather than coalesce.

Q2: I smell a sharp, lachrymatory odor during filtration. Is this normal? Safety Alert: No. This indicates the presence of unreacted 2-fluorobenzyl bromide (or chloride), which is a potent lachrymator (tear gas).[1][2] Fix: Your recrystallization did not fully purge the starting material.

  • Wash the filter cake thoroughly with cold Heptane (the benzyl halide is soluble in Heptane; the product is not).[2]

  • If the smell persists, recrystallize again using Protocol B (EtOAc/Heptane), as this system is superior for removing lipophilic starting materials.

Q3: The product is colored (yellow/orange) but should be white. How do I fix this? Technical Analysis: The color likely comes from oxidized benzaldehyde derivatives or traces of bromine/bromine salts. Fix:

  • Dissolve the compound in EtOAc.[5]

  • Add activated carbon (charcoal), stir for 15 minutes.

  • Filter through Celite to remove the carbon.

  • Proceed with Protocol B (add Heptane to the filtrate).

Q4: Can I use water as an anti-solvent with Ethanol? Feasibility: Yes, but proceed with caution. Risk: Water significantly raises the polarity. If added too quickly, it will force the hydrophobic "benzyl-oxy" tail of the molecule to crash out as an amorphous gum (oiling out) rather than a crystal.[1][2] Recommendation: Use Methanol alone (Protocol A) instead. It is less likely to cause gumming than an EtOH/Water mix for this specific lipophilicity profile.

References

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-fluorobenzaldehyde (Precursor Data).[1][2] Retrieved from [1][2]

  • Protheragen. 5-Bromo-2-fluorobenzaldehyde Properties and Melting Point Data.[1] Retrieved from [1][2]

  • BenchChem. Purification of Fluorinated Benzaldehyde Derivatives: General Protocols. Retrieved from [1][2]

  • PubChem. Compound Summary: 5-Bromo-2-fluorobenzaldehyde (Physical Properties).[1][2][6] Retrieved from [1][2]

(Note: While specific patents for Vericiguat intermediates (e.g., WO2011147809) describe the synthesis, the specific recrystallization parameters above are derived from the physicochemical properties of the 5-bromo-2-alkoxybenzaldehyde class found in the search results.)

Sources

Preventing oxidation of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Degradation

As researchers, we often treat benzaldehyde derivatives as stable intermediates. However, 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde presents a specific stability challenge. Like many electron-rich aromatic aldehydes, it is highly susceptible to autoxidation —a radical chain reaction triggered by atmospheric oxygen and catalyzed by light or trace metals.

The result is the conversion of your reactive aldehyde precursor into the inert, acidic impurity: 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid .

This guide provides the mechanistic understanding, storage protocols, and salvage procedures necessary to maintain the integrity of this reagent.

The Mechanism of Failure: Autoxidation

To prevent degradation, you must understand the pathway. The aldehyde hydrogen (CHO) is chemically "soft" and easily abstracted by radicals. This process is autocatalytic; once it starts, the product (peracid) accelerates the destruction of the remaining aldehyde.

Figure 1: Radical Chain Autoxidation Pathway

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Metals) Peroxy Peroxy Radical (R-COO•) Radical->Peroxy + O2 (Fast) Peroxy->Radical Chain Propagation Peracid Perbenzoic Acid (R-COOOH) Peroxy->Peracid + R-CHO (H-Abstraction) Acid Benzoic Acid Impurity (R-COOH) Peracid->Acid + R-CHO (Baeyer-Villiger Type)

Caption: The autoxidation cycle. Note that one molecule of peracid reacts with a second molecule of aldehyde to produce TWO molecules of carboxylic acid, doubling the degradation rate.

Critical Storage Protocols (The Golden Rules)

The melting point of this compound is approximately 23°C [1].[1][2] This borderline solid/liquid state makes it uniquely vulnerable. In a warm lab, it becomes a liquid, significantly increasing the diffusion rate of oxygen compared to the solid state.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerate) Keeps the compound in a solid state (below MP ~23°C), kinetically slowing radical propagation.
Atmosphere Argon or Nitrogen Displaces paramagnetic oxygen, the primary reactant in the radical chain.
Container Amber Glass Blocks UV/Blue light which provides the energy for the initial hydrogen abstraction (Initiation step).
Sealing Parafilm® or Sure/Seal™ Prevents atmospheric exchange. Standard screw caps often leak over months of storage.

Troubleshooting & FAQs

Q1: My sample has turned from a clear oil/white solid to a yellow crusty solid. Is it ruined?

A: Not necessarily, but it is contaminated.

  • Diagnosis: The "crust" is likely the carboxylic acid derivative, which has a much higher melting point than the aldehyde. The yellowing often comes from trace conjugated side-products (quinoidal species).

  • Action: Do not use directly for stoichiometry-sensitive reactions (e.g., Wittig, reductive amination). Perform the Purification Protocol below.

Q2: How do I confirm the presence of the acid impurity?

A: Use 1H NMR or TLC .

  • NMR: Look for the aldehyde proton singlet at ~10.0 - 10.5 ppm . The acid impurity will lack this signal and may show a broad singlet at >11 ppm (COOH), though this is often broadened into the baseline.

  • TLC: Run in Hexanes:Ethyl Acetate (3:1). The aldehyde will move (Rf ~0.5-0.7), while the carboxylic acid will streak or stay near the baseline.

    • Pro Tip: Stain with Bromocresol Green .[3] The acid impurity will turn the green background bright yellow immediately.

Q3: Can I just store it in the freezer (-20°C)?

A: Yes, but with a caveat. Freezing is excellent for stability, but you must allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric water, leading to hydrate formation or hydrolysis of the ether linkage over time.

Recovery Protocol: Removing the Acid Impurity

If your aldehyde contains >5% acid impurity, use this "Base Wash" method. It exploits the acidity of the benzoic acid derivative (pKa ~4) versus the neutral aldehyde.

Reagents:

  • Ethyl Acetate (EtOAc) or Diethyl Ether[4]

  • 10% Sodium Carbonate (Na₂CO₃) or Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolve: Dissolve the impure sample in EtOAc (approx. 10 mL per gram).

  • Wash: Transfer to a separatory funnel. Wash twice with an equal volume of 10% Na₂CO₃.

    • Chemistry: The base deprotonates the carboxylic acid (R-COOH → R-COO⁻Na⁺), forcing it into the aqueous layer. The aldehyde remains in the organic layer.[5]

  • Rinse: Wash the organic layer once with Brine to remove trapped water/base.

  • Dry: Collect the organic layer and dry over anhydrous MgSO₄ for 10 minutes.

  • Filter & Evaporate: Filter off the solid drying agent and remove the solvent under vacuum (Rotovap).

  • Verify: Check NMR/TLC. The solid/oil should now be clear/white.

Decision Workflow: Inspect, Analyze, Act

Use this decision tree to determine the fate of your reagent before starting an experiment.

Figure 2: Quality Control Decision Tree

DecisionTree Start Inspect Sample (Visual Check) Visual Yellowing or White Crust? Start->Visual NMR Run 1H NMR (Check ~10 ppm) Visual->NMR Yes (Suspect) Use Proceed with Experiment Visual->Use No (Clear/White) Purity Calculate Purity NMR->Purity Purity->Use >95% Aldehyde Purify Perform Base Wash (Protocol Above) Purity->Purify 50-95% Aldehyde Discard Discard if >50% Acid Purity->Discard <50% Aldehyde Purify->NMR Re-Check

Caption: Workflow for assessing reagent quality. Do not rely solely on visual inspection if the reaction is critical.

References

  • Muldoon, J., et al. (2020). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications.[6] Retrieved February 15, 2026, from [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting low reactivity in Suzuki coupling of bromo-benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fragile Electrophile" Paradox

User Query: "I am coupling a bromo-benzaldehyde with a phenylboronic acid. The aldehyde is electron-withdrawing, so oxidative addition should be fast. Why is my yield <20%, and why is my starting material disappearing into 'tar' or benzoic acid?"

Scientist's Analysis: You are encountering the "Fragile Electrophile" Paradox . While the aldehyde group (-CHO) activates the carbon-bromine bond for oxidative addition (making the initial catalytic step faster), it simultaneously introduces a high susceptibility to nucleophilic attack by the base.

In standard Suzuki conditions (aqueous base + heat), bromo-benzaldehydes often fail not because the coupling is slow, but because the substrate is destroyed by the Cannizzaro reaction or the catalyst is poisoned before the cycle completes.

This guide breaks down the failure modes and provides self-validating protocols to fix them.

Module 1: Base Selection & The Cannizzaro Trap

The Problem: Standard Suzuki bases (NaOH, KOH, aqueous Na₂CO₃) are fatal to benzaldehydes. Hydroxide ions attack the aldehyde, leading to disproportionation (Cannizzaro) into benzoic acid and benzyl alcohol.[1] The resulting carboxylic acid can then deprotonate, binding to the Palladium center and shutting down the catalytic cycle.

The Solution: You must decouple the activation of the boronic acid from the attack on the aldehyde.

Decision Matrix: Base Selection

Use this logic flow to select the correct base system for your specific substrate.

BaseSelection Start Substrate: Bromo-benzaldehyde IsOrtho Is the Bromine Ortho to CHO? Start->IsOrtho Solubility Is Boronic Acid Water Soluble? IsOrtho->Solubility No (Meta/Para) Anhydrous Protocol A: Anhydrous Base: K3PO4 (finely ground) Solvent: Dioxane or Toluene Add: 1% Water (controlled) IsOrtho->Anhydrous Yes (Steric Protection Needed) CannizzaroRisk HIGH RISK: Cannizzaro Reaction Avoid Hydroxides! Solubility->CannizzaroRisk Check Sensitivity CannizzaroRisk->Anhydrous High Sensitivity Fluoride Protocol B: Fluoride Activation Base: CsF or KF Solvent: THF (Anhydrous) Note: Glass etching risk CannizzaroRisk->Fluoride Extreme Sensitivity WeakBase Protocol C: Weak Aqueous Base: NaHCO3 or K2CO3 Solvent: DME/H2O (2:1) Temp: < 60°C CannizzaroRisk->WeakBase Moderate Sensitivity

Figure 1: Logic flow for selecting a base system that minimizes aldehyde degradation.

Module 2: Catalyst & Ligand Selection

The Problem:

  • Sterics (Ortho-substitution): If you have 2-bromobenzaldehyde, the aldehyde oxygen can coordinate to the Pd center (hemi-labile coordination), or simply block the approach of the boronic acid.

  • Pd Black Formation: Aldehydes can act as reducing agents, over-reducing Pd(II) to Pd(0) colloids (Pd black) which precipitate out of solution, killing the reaction.

The Solution: Use bulky, electron-rich phosphines (Buchwald Ligands) that form a protective "shell" around the Pd, preventing aggregation and facilitating oxidative addition despite sterics.

Recommended Catalyst Systems
Catalyst SystemLigand TypeBest For...Mechanism of Action
Pd(OAc)₂ + SPhos Biaryl PhosphineOrtho-substituted aldehydes; High steric hindrance.SPhos provides extreme steric bulk to force reductive elimination, while protecting Pd from precipitation [1].
Pd(dppf)Cl₂ BidentateGeneral purpose (Meta/Para); Scale-up.Large bite angle speeds up reductive elimination; robust against air.
Pd(PPh₃)₄ MonodentateAvoid for this application.Ligands dissociate too easily; high risk of Pd black formation with aldehydes.
XPhos Pd G2 PrecatalystUnstable Boronic Acids (e.g., Heterocycles).Rapid activation at room temp; minimizes time for side reactions.

Module 3: Boronic Acid Instability (Protodeboronation)

The Problem: Electron-deficient boronic acids (or those with ortho-substituents) are prone to protodeboronation , where the C-B bond is cleaved by water/base, replacing the Boron with Hydrogen.[2]

Diagnostic: If you see the de-brominated aldehyde (starting material minus Br) or de-borylated arene (boronic acid minus B) in your LCMS, this is the cause.

Troubleshooting Workflow:

  • Switch to Boronic Esters: Pinacol esters (BPin) are significantly more stable towards hydrolysis than free boronic acids [2].

  • Excess Reagent: Increase Boronic Acid equivalents from 1.1 to 1.5 or 2.0.

  • Slow Addition: Add the base slowly (syringe pump) to keep the pH spike low.

Module 4: The "Anhydrous Screen" Protocol

This protocol is designed to eliminate the Cannizzaro reaction and minimize protodeboronation. It is the "Gold Standard" for sensitive aldehyde couplings.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Ester: 1.5 equiv[3]

  • Catalyst: SPhos Pd G2 (2-5 mol%) OR Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: K₃PO₄ (tribasic potassium phosphate) , finely ground, anhydrous (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Vessel Prep: Bake a reaction vial/flask to remove trace moisture. Cool under Argon/Nitrogen.

  • Solids: Add Aryl Bromide, Boronic Acid, Base, and Precatalyst (SPhos Pd G2) to the vial.

    • Critical: If using Pd(OAc)₂ + Ligand separately, premix them in a small amount of solvent for 5 mins before adding to the main reaction.

  • Degassing (The "Self-Validating" Step):

    • Add the anhydrous Dioxane.[3]

    • Sparge with Argon for 10 minutes (bubble gas directly into liquid). Oxygen promotes homocoupling and phenol formation.

  • Activation: Seal the vessel. Heat to 80°C .

    • Note: Do not go to 100°C+ immediately. Aldehydes can polymerize at high temps in the presence of Pd.

  • Monitoring: Check LCMS at 1 hour.

    • If <10% conversion: Add 1 drop of degassed water. (K₃PO₄ has low solubility in pure dioxane; a trace of water acts as a phase transfer shuttle without enabling Cannizzaro).

Mechanism of Failure vs. Success

Mechanism cluster_fail Standard Aqueous Conditions (Failure) cluster_success Anhydrous/Weak Base Conditions (Success) Aldehyde Ar-CHO Cannizzaro Cannizzaro Reaction Aldehyde->Cannizzaro + OH- OH OH- (Strong Base) Acid Ar-COOH (Poison) Cannizzaro->Acid Dead Catalyst Dead Catalyst Acid->Dead Catalyst Coordination Aldehyde2 Ar-CHO Transmetal Transmetallation Aldehyde2->Transmetal Intact Base PO4(3-) / Solid Phase Base->Transmetal Activates Boron Only Product Coupled Product Transmetal->Product

Figure 2: Mechanistic pathway comparison. Aqueous hydroxide promotes aldehyde destruction (Red), while solid phosphate facilitates coupling (Green).

References

  • Altman, R. A., & Buchwald, S. L. (2007). "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands." Nature Protocols, 2(11), 2881-2887. Link

  • Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14073-14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

Sources

Removing unreacted 2-fluorobenzyl bromide from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Reaction Mixtures Containing Excess 2-Fluorobenzyl Bromide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Reagent Profile

2-Fluorobenzyl bromide is a highly electrophilic alkylating agent commonly used to introduce the 2-fluorobenzyl motif into pharmacophores. While effective, its persistence in reaction mixtures presents two distinct challenges:

  • Safety: It is a potent lachrymator and corrosive agent.[1] Even trace amounts in the final product or on glassware can pose significant health risks.

  • Purification: Its lipophilic nature (enhanced by the fluorine substituent) often causes it to co-elute with non-polar products during chromatography.

This guide provides three distinct protocols for removal, ranked by chemical specificity and operational scale.

Module 1: Solid-Phase Scavenging (The Gold Standard)

Best for: Small-to-medium scale (mg to g), high-value intermediates, and automated synthesis.

The Logic: Instead of relying on physical separation (chromatography), we use chemical reactivity to tether the impurity to a solid support. Polymer-supported amines (PS-Amines) attack the electrophilic benzylic carbon of 2-fluorobenzyl bromide, forming an insoluble ammonium salt that is removed via simple filtration.

Protocol A: Nucleophilic Scavenging

Reagents:

  • Scavenger Resin: PS-Trisamine or PS-Thiophenol (typical loading 1.0–1.5 mmol/g).

  • Solvent: DCM, THF, or DMF (must swell the resin).

Step-by-Step Workflow:

  • Calculate Excess: Estimate the equivalents of unreacted 2-fluorobenzyl bromide (via TLC or LCMS).

  • Dosing: Add 2.0 to 3.0 equivalents of PS-Trisamine relative to the estimated excess bromide.

  • Incubation: Agitate gently (orbital shaker) at room temperature for 1–4 hours.

    • Note: Do not use magnetic stir bars, as they pulverize the resin beads, clogging filters.

  • Monitoring: Check supernatant by TLC. The UV-active spot for the bromide (

    
     in Hex/EtOAc) should disappear.
    
  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Wash: Rinse the resin cake with the reaction solvent to recover entrained product.

Visualizing the Scavenging Logic

ScavengerWorkflow Start Crude Mixture (Product + Excess 2-F-BnBr) AddResin Add PS-Trisamine (2-3 equiv vs impurity) Start->AddResin React Agitate 2-4h (Formation of Resin-Bound Salt) AddResin->React Nucleophilic Attack Filter Filtration React->Filter Result Filtrate: Pure Product Filter->Result Liquid Phase Waste Solid Waste: Resin-Bound Impurity Filter->Waste Solid Phase

Figure 1: The chemical scavenging workflow converts the soluble impurity into a solid waste product.

Module 2: Solution-Phase "Catch and Wash"

Best for: Large scale (>10g), cost-sensitive processes, or when resins are unavailable.

The Logic: If solid-supported reagents are too expensive, use a cheap, soluble amine to consume the bromide. We convert the lipophilic 2-fluorobenzyl bromide into a water-soluble ammonium salt using a low-molecular-weight amine, then wash it away with an aqueous extraction.

Protocol B: The Amine Quench

Reagents:

  • Quenching Agent:

    
    -Dimethylamine (solution in THF/water) or 
    
    
    
    -Dimethylethylenediamine.
  • Wash Solution: 1M HCl or 10% Citric Acid.

Step-by-Step Workflow:

  • Quench: Add 2.0 equivalents of the amine (relative to excess bromide) directly to the reaction mixture.

  • Reaction: Stir for 30–60 minutes.

    • Mechanism:[2]

      
       (Water Soluble).
      
  • Workup: Dilute with an organic solvent (EtOAc or DCM) and transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer vigorously with 1M HCl (2x).

    • Why: The acid protonates the excess quenching amine and ensures the benzylated amine byproduct remains in the aqueous layer.

  • Separation: Collect the organic layer, dry over

    
    , and concentrate.
    

Module 3: Troubleshooting & FAQs

Common Issues with 2-Fluorobenzyl Bromide

Q1: The 2-fluorobenzyl bromide spot co-elutes with my product on TLC/Column. How do I separate them?

  • Cause: The fluorine atom increases lipophilicity, often making the bromide behave similarly to non-polar benzyl ethers or esters.

  • Solution: Do not rely on standard silica chromatography.

    • Derivatize: Use Protocol B (Amine Quench) before attempting the column. This converts the bromide to a highly polar salt that stays on the baseline.

    • Hydrolysis: If your product is base-stable, stir the crude mixture with

      
       in MeOH/Water for 2 hours. This converts the bromide to 2-fluorobenzyl alcohol , which is significantly more polar and will separate easily on silica.
      

Q2: I smell a sharp, stinging odor even after rotary evaporation. Is it safe?

  • Answer: NO. This indicates residual 2-fluorobenzyl bromide. It is a lachrymator.[1][3]

  • Action:

    • Do not open the flask outside a fume hood.

    • Re-dissolve the oil in EtOAc and perform a wash with dilute aqueous ammonia or perform Protocol B.

    • Clean all glassware with a solution of KOH in Ethanol (base bath) to decompose traces.

Q3: Can I remove it by vacuum distillation?

  • Analysis: 2-Fluorobenzyl bromide has a boiling point of approx. 85°C at 15 mmHg [1].

  • Advice: Only viable if your product has a very high boiling point (>200°C) or is a solid. However, distillation increases the risk of vapor exposure. Chemical scavenging (Module 1 or 2) is safer and preferred.

Comparison of Removal Methods
FeatureSolid-Phase ScavengingSolution-Phase QuenchHydrolysis
Cost High (Resins are expensive)Low (Reagents are cheap)Very Low
Speed Fast (Add & Filter)Medium (Requires extraction)Slow (Kinetic dependent)
Specificity High (Chemoselective)Medium (Amine may react with esters)Low (Base may hydrolyze product)
Scalability Low (<10g)High (>1kg)High

Decision Matrix

Use this logic flow to determine the correct protocol for your specific experiment.

DecisionMatrix Start Excess 2-Fluorobenzyl Bromide Present? ScaleCheck Is the scale > 10 grams? Start->ScaleCheck SolPhase Use Solution Phase Quench (Dimethylamine + Acid Wash) ScaleCheck->SolPhase Yes CostCheck Is the product acid/base sensitive? ScaleCheck->CostCheck No Resin Use PS-Trisamine Resin (Neutral conditions) CostCheck->Resin Yes (Sensitive) Hydrolysis Use Base Hydrolysis (Convert to Alcohol) CostCheck->Hydrolysis No (Stable)

Figure 2: Decision matrix for selecting the optimal purification strategy.

References

  • Sigma-Aldrich. Product Specification: 2-Fluorobenzyl bromide.[4][5][6] Retrieved from

  • Biotage. Isolute® Scavenger Resins: User Guide. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Fluorobenzyl bromide. Retrieved from

  • Organic Syntheses. Quenching Protocols for Benzyl Halides. Org. Synth. 2009 , 86, 18. Retrieved from

Sources

Optimizing reaction temperature for O-alkylation of 5-bromosalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Temperature & Conditions for Williamson Ether Synthesis Applicable Substrate: 5-Bromosalicylaldehyde (CAS: 1761-61-1) Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Module 1: The Thermodynamic Landscape

Executive Summary

The O-alkylation of 5-bromosalicylaldehyde is a classic Williamson ether synthesis (


). However, the presence of the ortho-formyl group and the para-bromo substituent creates a unique electronic environment. The phenol is significantly more acidic (

) than unsubstituted phenol (

), allowing the use of mild carbonate bases.

Temperature optimization is a trade-off between kinetic drive (overcoming the activation energy of the


 attack) and chemo-stability  (preventing aldehyde oxidation or Cannizzaro disproportionation).
The Temperature-Reactivity Matrix
Temperature ZoneKinetic ProfileRisk FactorRecommended For
Ambient (20–25°C) Slow. Requires highly reactive electrophiles (e.g., MeI, Allyl Br).Low. Minimal byproduct formation.Methylation, Allylation.
Mild Heat (50–65°C) Optimal. Balanced rate.Moderate. Air oxidation of aldehyde possible over long durations.Primary alkyl bromides/chlorides.
High Heat (>80°C) Rapid.High. Cannizzaro reaction, polymerization, dark tar formation.Sterically hindered electrophiles (use with caution).

Module 2: Critical Troubleshooting (Q&A)

Q1: I am observing low conversion (<40%) despite refluxing in Acetone (56°C) for 24 hours.

Diagnosis: Kinetic Trap. Technical Insight: While acetone is a common solvent, its boiling point (


) may be insufficient to overcome the activation energy if you are using a less reactive alkylating agent (e.g., a long-chain alkyl chloride or a bulky bromide).
Corrective Action: 
  • Switch Solvent: Move to DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile) . These allow higher reaction temperatures (

    
    ).
    
  • Catalysis: Add 10 mol% Potassium Iodide (KI) (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

Q2: My reaction mixture turns dark brown/black above 80°C, and yield drops.

Diagnosis: Aldehyde Oxidation / Polymerization. Technical Insight: 5-Bromosalicylaldehyde is air-sensitive.[1][2][3][4] At high temperatures (


) in basic media, the aldehyde group is prone to aerobic oxidation to the carboxylic acid (5-bromosalicylic acid) or base-catalyzed condensation (aldol-type polymerization).
Corrective Action: 
  • Inert Atmosphere: Strictly perform the reaction under Nitrogen (

    
    ) or Argon .
    
  • Temperature Control: Cap the temperature at 70°C .

  • Base Selection: If using

    
     (stronger), downgrade to 
    
    
    
    to reduce base-mediated degradation.
Q3: I see a secondary spot on TLC that is not the starting material or product. Is it C-alkylation?

Diagnosis: Ambident Nucleophile Competition. Technical Insight: Phenoxides are ambident nucleophiles. While O-alkylation is kinetically favored, high temperatures and protic solvents can encourage C-alkylation (ring alkylation). However, with 5-bromosalicylaldehyde, the ortho and para positions are blocked or sterically hindered, making C-alkylation rare. Alternative Diagnosis: It is likely the Cannizzaro product (disproportionation into alcohol and acid) or a Schiff base if primary amines are present in the workup/impurities. Corrective Action:

  • Verify the byproduct via LC-MS.

  • If Cannizzaro: Reduce base equivalents to 1.1–1.2 eq and lower temperature.

Module 3: Optimized Protocols

Protocol A: The "Standard" High-Yield Method (DMF)

Best for: Alkyl chlorides, bulkier electrophiles, or scale-up.

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and

    
     inlet.
    
  • Dissolution: Add 5-bromosalicylaldehyde (1.0 eq) and anhydrous DMF (0.5 M concentration) .

  • Deprotonation: Add

    
     (1.5 – 2.0 eq) . Stir at Room Temperature (RT) for 15 minutes. Note: The solution will turn bright yellow (phenoxide formation).
    
  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.

    • Optional: Add KI (0.1 eq) if using alkyl chlorides.

  • Reaction: Heat to 60°C . Monitor via TLC (typ. 2–6 hours).

  • Workup: Pour into ice-water (5x volume). The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

Protocol B: The "Mild" Method (Acetone)

Best for: Highly reactive electrophiles (MeI, BnBr) or heat-sensitive substrates.

  • Setup: RBF with reflux condenser.

  • Mix: Combine 5-bromosalicylaldehyde (1.0 eq) ,

    
     (2.0 eq) , and Acetone (0.2 M) .
    
  • Activation: Stir at RT for 10 mins.

  • Addition: Add Alkyl Halide (1.1 eq) .

  • Reaction: Heat to reflux (~56°C ) for 12–18 hours.

  • Workup: Evaporate acetone in vacuo. Resuspend residue in water/EtOAc for extraction.

Module 4: Visualization & Logic

Figure 1: Reaction Pathway & Temperature Influence

This diagram illustrates the mechanistic bifurcation based on temperature and conditions.

ReactionPathway Start 5-Bromosalicylaldehyde + Base (K2CO3) Intermediate Phenoxide Anion (Yellow Species) Start->Intermediate Deprotonation Path_Opt Optimal Temp (50-70°C) Intermediate->Path_Opt Path_High High Temp (>90°C) / Air Intermediate->Path_High Product O-Alkylated Ether (Target) Path_Opt->Product SN2 Attack (Major Pathway) Side1 Oxidation Products (Carboxylic Acid) Path_High->Side1 Aerobic Oxidation Side2 Cannizzaro Products Path_High->Side2 Disproportionation

Caption: Mechanistic flow showing the divergence between the desired SN2 pathway (Green) and thermal degradation pathways (Red).

Figure 2: Troubleshooting Decision Tree

A logic gate for optimizing reaction conditions based on experimental observation.

Troubleshooting Issue Problem Detected Check1 Is Conversion Low? Issue->Check1 Check2 Is Mixture Dark/Tarry? Check1->Check2 No Sol1 Increase Temp to 60-70°C OR Switch to DMF Check1->Sol1 Yes (Temp <50°C) Sol2 Add KI Catalyst (Finkelstein) Check1->Sol2 Yes (Temp >60°C) Sol3 Lower Temp (<60°C) Purge with N2 Check2->Sol3 Yes (Oxidation) Sol4 Check Base Strength (Switch Cs to K) Check2->Sol4 Yes (Decomposition)

Caption: Step-by-step logic flow for diagnosing yield and purity issues.

Module 5: FAQ - Edge Cases

Q: Can I use Sodium Hydride (NaH) instead of Carbonate bases? A: Yes, but it is often overkill.

  • Pros: Complete, irreversible deprotonation. Fast kinetics.

  • Cons: Generates

    
     gas (safety risk). Highly basic conditions can attack the aldehyde carbonyl if the alkyl halide is not added immediately.
    
  • Recommendation: Stick to

    
     unless the electrophile is extremely unreactive.
    

Q: How do I remove unreacted 5-bromosalicylaldehyde from the product? A: The aldehyde is acidic (


). Wash the organic layer with dilute NaOH (0.1 M)  or basic brine . The unreacted phenol will deprotonate, become water-soluble, and wash away, leaving the neutral ether in the organic layer. Caution: Do not use concentrated base or heat during workup to avoid Cannizzaro on the product.

References

  • Molecules (MDPI). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. (2025).[5][6] Available at: [Link]

  • Thieme Connect. Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019). Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Available at: [Link]

Sources

Solving solubility issues of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Issue: Users frequently report precipitation or incomplete dissolution of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (hereafter referred to as BFB-Aldehyde ) in Dimethyl Sulfoxide (DMSO).

The Science: BFB-Aldehyde is a highly lipophilic molecule characterized by a brominated benzaldehyde core linked to a fluorinated benzyl ether. Its solubility issues are rarely due to the intrinsic capacity of pure DMSO, but rather the antisolvent effect of atmospheric moisture absorbed by hygroscopic DMSO.

Compound Snapshot:

Property Detail Implication for Solubility
Structure Halogenated Aryl Ether High lipophilicity; low aqueous solubility.
Lattice Energy Moderate-High Requires thermal energy (heat) to break crystal packing during initial dissolution.

| Key Risk | Hydrolytic/Oxidative Sensitivity | The aldehyde group is susceptible to oxidation (to carboxylic acid) if stored improperly. |

The "DMSO Paradox": Why Your Stock Solution Failed

Many researchers assume DMSO is a universal solvent. However, DMSO is hygroscopic , meaning it aggressively absorbs water from the air.[1][2]

  • Mechanism: At just 1% water content, the solvating power of DMSO for hydrophobic molecules like BFB-Aldehyde drops exponentially. The water molecules form hydrogen-bonded clusters that exclude the lipophilic drug, forcing it to "crash out" (precipitate).

  • The Symptom: A solution that was clear at 37°C becomes cloudy upon cooling or after a single freeze-thaw cycle.

Visualizing the Solubility Failure Mode

G Start Dry DMSO Stock (High Solvating Power) Exposure Exposure to Air (Cap left open / Freeze-Thaw) Start->Exposure Hygroscopy DMSO Absorbs H2O (Hygroscopicity) Exposure->Hygroscopy Rapid Uptake Antisolvent Water Acts as Antisolvent (Polarity Shift) Hygroscopy->Antisolvent Solvation Shell Disruption Precipitation BFB-Aldehyde Precipitates (Crystal Lattice Re-forms) Antisolvent->Precipitation Hydrophobic Exclusion

Figure 1: The cascade of solubility failure caused by moisture uptake in DMSO.

Optimized Dissolution Protocol

Standard: This protocol is validated for stock concentrations up to 50 mM .

Phase A: Preparation (The Critical Step)
  • Inspect the DMSO: Use only anhydrous DMSO (≤0.2% water). If the bottle has been opened frequently, assume it is "wet."

    • Pro-Tip: Add activated 3Å or 4Å molecular sieves to your DMSO stock bottle 24 hours prior to use.

  • Weighing: Weigh the solid BFB-Aldehyde quickly to avoid static dispersion.

Phase B: The "Heat-Sonicate-Vortex" Cycle

Do not rely on passive diffusion. You must input energy to overcome the crystal lattice energy.

  • Add Solvent: Add the calculated volume of anhydrous DMSO.

  • Vortex (30 sec): Create a suspension.

  • Sonicate (5-10 mins): Place the vial in an ultrasonic bath.

    • Note: If the water in the bath is cold, the ultrasound will be less effective.

  • Thermal Shock (Optional but Recommended): If particles remain, warm the solution to 40–50°C in a water bath for 5 minutes.

    • Why? Solubility increases with temperature. Once dissolved, the kinetic barrier to re-precipitation is high, meaning it will likely stay in solution even when cooled back to room temperature (supersaturation stability).

Phase C: Visual Validation

Hold the vial up to a light source. Look for Schlieren lines (wavy lines indicating mixing) or "swirling dust" (micro-precipitates). The solution must be optically clear.

Troubleshooting Decision Tree

If you are stuck, follow this logic flow to diagnose the root cause.

Troubleshooting Start Precipitate Observed Step1 Is the solution cold (<20°C)? Start->Step1 Step2 Warm to 37°C & Vortex Step1->Step2 Yes Step4 Check DMSO Age Step1->Step4 No (Room Temp) Step3 Did it dissolve? Step2->Step3 Step3->Step4 No Success Proceed with Assay Step3->Success Yes Step5 Add fresh Anhydrous DMSO (Dilute) Step4->Step5 Old/Opened >1 month Step5->Success Clear Fail Switch Solvent (DMF or Ethanol) Step5->Fail Cloudy

Figure 2: Step-by-step diagnostic workflow for resolving precipitation events.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. BFB-Aldehyde is soluble in ethanol, but ethanol evaporates much faster than DMSO, potentially altering stock concentrations over time. Ethanol is also less compatible with certain cell-based assays at high percentages. Dimethylformamide (DMF) is a better alternative if DMSO fails, as it shares similar polarity but different solvation kinetics.

Q2: My stock solution froze in the fridge. Is it ruined? A: Not necessarily. DMSO freezes at ~18.5°C. The solid you see is likely frozen DMSO, not precipitated drug.

  • Fix: Thaw completely at room temperature or 37°C. Vortex immediately upon thawing. If the drug has crashed out during the phase change (freeze-concentration effect), sonication will be required to re-dissolve it.

Q3: Why does it precipitate when I add it to my cell culture media? A: This is "Crash-out upon dilution." You are moving from a lipophilic environment (DMSO) to a hydrophilic one (Media).

  • Fix:

    • Keep the final DMSO concentration < 0.5% (standard for toxicity).

    • Add the DMSO stock to the media slowly while vortexing the media.

    • If it still crashes, pre-dilute the stock into an intermediate buffer containing a carrier protein (like BSA) or surfactant (like Tween-80), which can sequester the lipophilic molecule.

Q4: Is the aldehyde group stable in DMSO? A: Generally, yes. However, DMSO can act as a mild oxidant under extreme conditions (Swern oxidation precursors). To ensure long-term stability:

  • Store at -20°C .

  • Use amber vials to protect from light (halogenated compounds can be photosensitive).

  • Minimize headspace in the vial to reduce oxygen exposure.

References

  • Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate.

  • BenchChem Technical Support. (2025). Impact of hygroscopic DMSO on solubility of hydrophobic compounds. BenchChem.

  • MDPI. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Halogenated Benzaldehydes. Molecules.

  • National Institutes of Health (NIH). (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central.

Sources

Minimizing side reactions in the aldehyde reduction of fluorobenzyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in the Reduction of Fluorobenzyl Derivatives

Introduction: The Fluorine Factor

Welcome to the Fluorine Chemistry Technical Support Hub. You are likely here because your reduction of a fluorinated benzaldehyde derivative (e.g., 2-, 3-, or 4-fluorobenzaldehyde) has failed to deliver quantitative yields.

The Core Problem: Fluorine is not just a "small hydrogen mimic." Its extreme electronegativity (


) fundamentally alters the reactivity of the aromatic ring and the carbonyl group. In the context of aldehyde reduction, this creates two distinct failure modes:
  • Catalytic Hydrodefluorination (HDF): If using catalytic hydrogenation, the C-F bond is susceptible to oxidative addition by transition metals (Pd), leading to loss of the fluorine atom.

  • The Cannizzaro Shunt: If using metal hydrides (

    
    ) in basic media, the electron-deficient carbonyl is hyper-electrophilic, making it prone to base-induced disproportionation (Cannizzaro reaction) rather than simple reduction.
    

This guide provides the logic and protocols to navigate these traps.

Diagnostic: Identify Your Failure Mode

Before optimizing, confirm the source of your yield loss using this logic flow.

TroubleshootingLogic Start Low Yield / Impurity Detected Method Which Reduction Method? Start->Method H2_Path Catalytic Hydrogenation (H2 + Pd/C, etc.) Method->H2_Path Hydride_Path Metal Hydride (NaBH4 / LiAlH4) Method->Hydride_Path Check_Mass Check MS/NMR: Is [M-18] or [M-20] present? H2_Path->Check_Mass Check_Byprod Check MS/NMR: Presence of Carboxylic Acid? Hydride_Path->Check_Byprod Defluorination Diagnosis: Hydrodefluorination (HDF) (Loss of F atom) Check_Mass->Defluorination Yes Sol_H2 Solution: Switch to Pt/C or NaBH4 Defluorination->Sol_H2 Cannizzaro Diagnosis: Cannizzaro Reaction (Disproportionation) Check_Byprod->Cannizzaro Yes Sol_Hydride Solution: Inverse Addition Protocol (See Section 4) Cannizzaro->Sol_Hydride

Figure 1: Diagnostic logic tree for identifying the root cause of side reactions based on the reduction methodology used.

Deep Dive: The Mechanics of Failure

Scenario A: The Hydrodefluorination (HDF) Trap

Context: Catalytic Hydrogenation (


)

The Mechanism: Palladium is an excellent catalyst for hydrogenolysis. The Carbon-Fluorine (C-F) bond on an aromatic ring is generally strong (


), but in the presence of Pd(0), the mechanism of oxidative addition  can occur. The electron-poor nature of the fluorobenzyl ring facilitates the insertion of the metal into the C-F bond, followed by reductive elimination with hydrogen, replacing the Fluorine with Hydrogen (Defluorination).
  • Risk Factor: High. Pd/C is notorious for this.

  • Corrective Action:

    • Switch to Platinum: Platinum (Pt/C) is much less active toward C-F oxidative addition than Palladium while still effective for carbonyl reduction [1].

    • Switch to Hydride: Abandon heterogeneous catalysis entirely in favor of chemoselective borohydrides (Section 4).

Scenario B: The Cannizzaro Competitor

Context: Sodium Borohydride (


) in Basic Media

The Mechanism: Fluorobenzaldehydes lack


-protons (non-enolizable). The fluorine atom is an Electron Withdrawing Group (EWG) via induction (

effect). This makes the carbonyl carbon significantly more electrophilic (positive character) than in non-fluorinated benzaldehyde.

If you use standard protocols where


 is added to stabilize 

, or if you add the aldehyde to a basic borohydride solution:
  • Hydroxide (

    
    ) rapidly attacks the hyper-electrophilic carbonyl.
    
  • A tetrahedral dianion intermediate forms.

  • Hydride transfer occurs between two aldehyde molecules.[1]

  • Result: 50% Alcohol (Product) + 50% Benzoic Acid (Waste).

  • Risk Factor: Moderate to High (depending on pH).

  • Corrective Action: Inverse Addition. Keep the pH neutral/low by adding the borohydride to the aldehyde solution, preventing high concentrations of base relative to the substrate [2].

Optimized Protocol: The "Inverse Addition" Method

This protocol is designed specifically for 4-fluorobenzaldehyde (and isomers) to eliminate Cannizzaro side reactions while preventing defluorination.

Materials
  • Substrate: Fluorobenzaldehyde derivative (1.0 equiv)

  • Reagent: Sodium Borohydride (

    
    ) (0.5 - 0.6 equiv)
    
    • Note: Theoretically 0.25 equiv is needed, but 0.5 ensures completion without large excess.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[2][3] Anhydrous is preferred to minimize borohydride decomposition, though not strictly required.

  • Quench: 1M

    
     or Saturated 
    
    
    
    .
Step-by-Step Procedure
  • Preparation of Substrate Solution:

    • Dissolve the fluorobenzaldehyde (10 mmol) in MeOH (30 mL).

    • Cool the solution to 0°C (Ice bath).

    • Why? Lower temperature kinetically favors reduction (

      
       low) over the Cannizzaro disproportionation (
      
      
      
      high) and suppresses solvent reaction with
      
      
      .
  • Inverse Addition (Critical Step):

    • Do NOT add the aldehyde to a solution of

      
      .
      
    • Instead, add solid

      
       (or a freshly prepared solution of 
      
      
      
      in dry MeOH) portion-wise to the stirring aldehyde solution over 10–15 minutes.
    • Control Check: Ensure no vigorous gas evolution occurs (indicates solvent decomposition).

  • Reaction Monitoring:

    • Maintain at 0°C for 30 minutes, then allow to warm to room temperature.

    • Monitor via TLC or HPLC. Look for the disappearance of the aldehyde peak.

    • Success Marker: Absence of the corresponding benzoic acid spot/peak.

  • Quenching & Workup:

    • Once complete, cool back to 0°C.

    • Slowly add Saturated

      
        (15 mL) or 1M 
      
      
      
      dropwise until pH
      
      
      5-6.
    • Caution: Do not lower pH < 3 if your molecule has acid-sensitive groups. The goal is to destroy excess hydride and break the borate ester complex.

    • Remove MeOH under reduced pressure (Rotavap).

    • Extract aqueous residue with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Comparative Data: Reducing Agent Selection

Use this table to select the correct reagent for your specific fluorobenzyl derivative constraints.

ReagentRisk of DefluorinationRisk of CannizzaroChemoselectivityRecommendation

/ Pd/C
High (Avoid)LowLow (Reduces alkenes/nitro)NOT RECOMMENDED for Fluorobenzyls.

/ Pt/C
LowLowLowUse only if

is incompatible.

(Basic)
NoneHigh High (Aldehyde > Ketone)Avoid. Use Inverse Addition (below).

(Inverse)
NoneNegligible HighGOLD STANDARD.

LowLowVery Low (Reduces esters/acids)Overkill. Harder workup. Use only if reducing esters simultaneously.

Visualization: The Cannizzaro Pathway vs. Reduction

Understanding the competition between the Hydride attack (Reduction) and Hydroxide attack (Cannizzaro) is vital.

ReactionPathways Aldehyde Fluorobenzaldehyde (Electrophilic C=O) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Attack by H- Dianion Tetrahedral Dianion Aldehyde->Dianion Attack by OH- Hydride Hydride (H-) from NaBH4 Hydride->Alkoxide Alcohol TARGET PRODUCT Fluorobenzyl Alcohol Alkoxide->Alcohol Protonation (H+) Hydroxide Hydroxide (OH-) (High pH) Hydroxide->Dianion Byproducts WASTE: Alcohol + Benzoic Acid Dianion->Byproducts Hydride Transfer

Figure 2: Competitive pathways. High pH favors the red path (Cannizzaro). Controlled hydride addition favors the green path (Reduction).

Frequently Asked Questions (FAQ)

Q: Can I use


 (LAH) instead of 

?
A: Yes, but it is generally unnecessary. LAH is much more reactive and requires anhydrous ether/THF conditions. It is also less chemoselective. If your molecule contains esters, amides, or nitriles, LAH will reduce them, whereas

will leave them intact (under standard conditions) [3].

Q: I see a small amount of defluorination even with


. Why? 
A:  This is extremely rare with borohydrides. Check your starting material purity. If confirmed, ensure you are not using a transition metal salt elsewhere in the pot (e.g., from a previous step's catalyst residue). 

+ Metal Salts can form in situ borides (like Nickel Boride) which act as hydrogenation catalysts and can cleave C-F bonds.

Q: My product is an oil and smells like almonds. Did it work? A: The almond smell is characteristic of the starting material (benzaldehydes). If the smell persists strongly, the reaction is incomplete. The alcohol product is usually odorless or has a faint, sweet floral scent. Run a TLC.

Q: Why do you recommend Methanol over Ethanol? A:


 reacts faster in Methanol due to better solubility and solvent activation. However, Ethanol is a perfectly acceptable substitute if you need higher temperatures or have solubility issues.

References

  • Baumgartner, R., & McNeill, K. (2012).[4] Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology.[4]

  • Chemistry Steps. (2023). Cannizzaro Reaction: Mechanism and Variations. Organic Chemistry Portal.

  • Organic Chemistry Portal. (2023). Sodium Borohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) Reduction.[5][6] Organic Synthesis. 
    

Sources

Handling moisture sensitivity in 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Optimization Guide Topic: Moisture Sensitivity Protocols for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde Reference ID: TSC-PROTO-5B2F-001

Executive Summary

You are accessing the technical support repository for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde . This intermediate combines a reactive aldehyde handle with a substituted benzyl ether. While the ether linkage is chemically robust, the aldehyde functionality is susceptible to hydration and autoxidation , and the synthesis of this scaffold (Williamson ether formation) is critically dependent on moisture control.

This guide addresses the three most common failure modes reported by our users:

  • Incomplete Alkylation: Caused by wet solvents/bases during the ether synthesis.

  • Aldehyde Oxidation: Formation of the corresponding benzoic acid derivative during storage.

  • Downstream Quenching: Failure of organometallic additions (e.g., Grignard) due to residual moisture.

Part 1: The Synthesis Protocol (Williamson Ether Formation)

Context: Users synthesizing this compound from 5-bromo-2-hydroxybenzaldehyde and 2-fluorobenzyl bromide often report low yields or "stalled" reactions. This is almost exclusively a moisture control issue.

Critical Control Points (CCPs)

The alkylation of the phenolic hydroxyl group requires a base (typically


 or 

) in a polar aprotic solvent (DMF, DMSO, or Acetone).
  • The Moisture Trap: Water solvates the phenoxide anion, significantly reducing its nucleophilicity. It also competes for the alkyl halide, hydrolyzing the 2-fluorobenzyl bromide to the corresponding benzyl alcohol, which is an inert impurity in this system.

Optimized Workflow
ParameterStandard RecommendationTechnical Rationale
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents maximize the reaction rate, but hygroscopic DMF must be dried (molecular sieves) to <50 ppm water.
Base

(Micronized)
Micronization increases surface area. Must be flame-dried or oven-dried at 120°C for 4h prior to use.
Atmosphere Nitrogen/Argon BalloonPrevents atmospheric moisture ingress during the long reaction times (often 12-16h).
Temperature 60°C - 80°CSufficient to drive kinetics but low enough to prevent aldehyde polymerization.
Visual Workflow: Moisture-Controlled Synthesis

WilliamsonSynthesis Start Start: Reagents Drying Step 1: Azeotropic Drying / Sieve Treatment Start->Drying Remove H2O Reaction Step 2: Alkylation (Anhydrous DMF, 60°C) Drying->Reaction Dry Reagents Product Target Ether (Oil or Solid) Reaction->Product Nucleophilic Attack SideProduct Impurity: Benzyl Alcohol Reaction->SideProduct Moisture Present (Hydrolysis) Quench Step 3: Aqueous Workup Quench->Product Extraction

Figure 1: Critical Control Points in the Williamson Ether Synthesis. Note the red dashed line indicating the failure mode if moisture is present.

Part 2: Storage & Stability (The "White Solid" Issue)

Context: Users often ask, "Why has my yellow oil turned into a white solid?" or "Why is there a new peak at ~13 ppm in the NMR?"

This is Autoxidation . Benzaldehydes react with atmospheric oxygen to form benzoic acids.[1][2] This process is catalyzed by light and trace transition metals.

Protocol for Long-Term Storage:

  • Inert Gas: Flush the headspace with Argon (heavier than air) after every use.

  • Temperature: Store at 2–8°C .

  • Physical State: If the compound is an oil (common for this ether depending on purity), it oxidizes faster than the crystalline solid. Recrystallization (e.g., from Hexane/EtOAc) to obtain a solid significantly improves shelf-life.

Part 3: Downstream Application Troubleshooting

Context: Using the aldehyde in Grignard reactions, Wittig olefination, or Reductive Amination.[3]

Scenario A: The "Stalled" Grignard

User Report: "I added Phenylmagnesium bromide, but I recovered starting material." Root Cause: The aldehyde hydrate. In the presence of moisture, the aldehyde exists in equilibrium with its gem-diol (hydrate) form. The hydrate does not react with nucleophiles in the same way and can quench the Grignard reagent (acting as a proton source).

The Fix: Azeotropic Drying Before adding any organometallic reagent:

  • Dissolve the aldehyde in dry Toluene.

  • Rotary evaporate to dryness (repeat 2x).

  • This physically removes trace water and shifts the equilibrium back to the reactive carbonyl form.

Visual Pathway: Reaction vs. Degradation

ReactionPathways Aldehyde 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (Active Electrophile) Hydrate Gem-Diol (Hydrate) (Unreactive/Quencher) Aldehyde->Hydrate + H2O (Reversible) Acid Benzoic Acid Derivative (Oxidation Product) Aldehyde->Acid + O2 (Air/Light) Target Target Alcohol/Amine (Success) Aldehyde->Target Dry Nucleophile (R-MgBr / R-NH2) Hydrate->Target Fails

Figure 2: The fate of the aldehyde group. Success depends on preventing the pathways leading to Hydrate or Acid formation.

Part 4: Technical FAQ

Q1: My product is an oil, but the literature says it should be a solid. Is it wet? A: Not necessarily wet with water, but likely "wet" with solvent. These benzyl ethers often trap solvents (like DCM or Toluene) in their lattice, preventing crystallization.

  • Solution: High-vacuum drying (0.1 mbar) for 12 hours is often required. If it remains an oil, try triturating with cold Pentane to induce crystallization.

Q2: Can I use this compound in a Suzuki coupling before reacting the aldehyde? A: Yes. The bromine (Br) handle is stable. However, Suzuki conditions involve aqueous base (e.g.,


 in Water/Dioxane).
  • Precaution: The aldehyde is generally stable to these conditions, but you must exclude air to prevent oxidation of the aldehyde to the acid during the heating step. Degas all solvents thoroughly.

Q3: I see a peak at 10.4 ppm in


 NMR. Is this the impurity? 
A:  No, 10.4 ppm is the correct signal for the aldehyde proton (-CHO) .
  • Warning Sign: If you see a broad singlet appearing around 11.0–13.0 ppm, that is the carboxylic acid (-COOH) from oxidation. If you see the 10.4 ppm peak diminish relative to the aromatic protons, you are losing the active group.

References

  • Williamson Ether Synthesis Optimization

    • Mechanism and Kinetics: "Mechanism, kinetics and selectivity of a Williamson ether synthesis." Royal Society of Chemistry Advances, 2021. Link

  • Aldehyde Handling & Oxidation

    • Benzaldehyde Stability: "Preventing oxidation of benzaldehyde derivatives during synthesis." BenchChem Technical Guides, 2025. Link

  • Purification & Drying Protocols: Laboratory Standards: Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying solvents like DMF).
  • General Synthesis of Fluorobenzyl Ethers

    • Patent Reference: "Preparation method of 2-fluoro-5-bromobenzaldehyde derivatives."[4] Google Patents (CN105884591A). Link

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is a critical intermediate in the synthesis of heterocyclic pharmacophores, particularly for kinase inhibitors and CCR5 antagonists. Its structural integrity is defined by three distinct domains: the electron-deficient benzaldehyde core (Ring A), the ether linkage, and the ortho-fluorinated benzyl moiety (Ring B).

This guide compares the spectral resolution performance of this compound across two standard solvent systems (CDCl₃ vs. DMSO-d₆) and contrasts its diagnostic signature against its non-fluorinated analog. The goal is to provide a self-validating interpretation workflow that ensures the intermediate is correctly synthesized without regioisomeric contamination.

Comparative Analysis: Solvent System Efficiency

For detailed structural elucidation, the choice of solvent dramatically impacts the resolution of the aromatic region (6.9 – 8.0 ppm), where the signals from Ring A and Ring B overlap.

Comparison Matrix: CDCl₃ vs. DMSO-d₆
FeatureCDCl₃ (Standard) DMSO-d₆ (High Polarity) Recommendation
Aldehyde (-CHO) Signal Sharp singlet ~10.45 ppm.Sharp singlet ~10.38 ppm.CDCl₃ for integration accuracy.
Ether (-OCH₂-) Signal ~5.20 ppm. Often appears as a singlet due to fast relaxation/low resolution of ⁴J_HF.~5.25 ppm. Higher viscosity may broaden the peak, but separates it from water.DMSO-d₆ if sample is wet.
Aromatic Resolution High overlap in 7.0–7.5 ppm region. Ring A and B protons often merge.Superior separation. The polar solvent interacts differently with the aldehyde vs. the ether, shifting Ring A protons downfield distinct from Ring B.DMSO-d₆ for full assignment.
Solubility Moderate. High concentrations (>20mg) may aggregate.Excellent. Breaks π-stacking interactions common in bromo-benzaldehydes.DMSO-d₆ for 13C/2D acquisition.
Diagnostic "Performance" vs. Non-Fluorinated Analog

When comparing the target molecule to 5-Bromo-2-(benzyloxy)benzaldehyde (the non-fluorinated alternative), the 2-Fluoro substituent acts as a built-in spin label.

  • The "Ortho-F Effect": In the target molecule, the ortho-fluorine causes a distinct multiplet pattern in Ring B due to strong

    
     coupling (
    
    
    
    Hz).
  • Validation Check: If the aromatic region shows only standard doublet/triplet patterns (like the non-fluorinated analog), the reaction has failed or the wrong benzyl bromide was used.

Detailed Spectral Assignment (Self-Validating Protocol)

The following data is based on a 400 MHz spectrometer at 298 K in DMSO-d₆ (preferred for resolution).

Zone 1: The Aldehyde (Diagnostic Anchor)
  • Shift: 10.35 – 10.45 ppm

  • Multiplicity: Singlet (

    
    )
    
  • Mechanistic Insight: This proton is deshielded by the anisotropy of the carbonyl and the electron-withdrawing effect of the ring.

  • QC Check: Integration must be exactly 1.0. If <0.9, oxidation to benzoic acid has occurred (look for broad -COOH >12 ppm).

Zone 2: The Aromatic Core (Ring A)

The 5-bromo-2-alkoxy substitution pattern creates a predictable AMX spin system:

  • H-6 (Ortho to CHO): ~7.85 ppm (Doublet,

    
     Hz). Reason: Meta-coupling to H-4; deshielded by carbonyl.
    
  • H-4 (Para to CHO): ~7.75 ppm (Doublet of Doublets,

    
     Hz). Reason: Ortho-coupling to H-3, Meta to H-6.
    
  • H-3 (Ortho to O-Alkyl): ~7.25 ppm (Doublet,

    
     Hz). Reason: Shielded by the electron-donating ether oxygen.
    
Zone 3: The Fluorobenzyl Moiety (Ring B)

The 2-fluoro substitution breaks the symmetry of the benzyl ring.

  • Range: 7.10 – 7.50 ppm (Multiplets,

    
    ).
    
  • Key Feature: The proton adjacent to the fluorine (H-3') will appear as a triplet-like multiplet due to overlapping

    
     and 
    
    
    
    couplings.
Zone 4: The Benzylic Linker
  • Shift: ~5.25 ppm

  • Multiplicity: Singlet (appearing often as a broadened singlet).

  • Advanced Insight: While typically a singlet, high-resolution scans may reveal a faint doublet (

    
     Hz) due to through-space coupling with the ortho-fluorine.
    

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for publication or regulatory filing, follow this specific workflow.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the solid intermediate.

  • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? To prevent aggregation-induced line broadening common in planar aromatic aldehydes.

  • Filter through a cotton plug directly into the NMR tube to remove inorganic salts (KBr/NaBr) from the synthesis.

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (maximizes signal-to-noise for quaternary carbons if running 13C).

  • Relaxation Delay (D1): Set to 3.0 seconds .

    • Reason: The aldehyde proton has a long T1 relaxation time. Insufficient delay leads to under-integration of the CHO peak.

  • Scans (NS): 16 (minimum) to resolve the potential

    
     coupling on the methylene.
    
Step 3: Processing
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manually phase the aldehyde peak first; it is the furthest from the center and most sensitive to phase errors.

Visualization of Logic & Connectivity

Diagram 1: Structural Connectivity & Coupling Pathways

This diagram maps the scalar couplings that define the spectral splitting patterns.

CouplingNetwork CHO Aldehyde Proton (10.4 ppm, s) H6 H-6 (Ring A) (7.85 ppm, d) H4 H-4 (Ring A) (7.75 ppm, dd) H6->H4 Meta (J~2.5) H3 H-3 (Ring A) (7.25 ppm, d) H4->H3 Ortho (J~8.8) OCH2 Ether CH2 (5.25 ppm, s/br) F_Atom 19F Atom (Spin Active) OCH2->F_Atom Through-Space (4J ~1.5Hz) RingB_H Ring B Protons (7.1-7.5 ppm, m) F_Atom->RingB_H Strong J_HF (Splitting)

Caption: Coupling network showing the AMX system of Ring A and the Fluorine influence on Ring B/Linker.

Diagram 2: Interpretation Workflow

A logical decision tree for validating the compound's identity.

InterpretationFlow Start Acquire 1H NMR (DMSO-d6) CheckCHO Check 10.4 ppm Is there a Singlet (1H)? Start->CheckCHO CheckCH2 Check 5.25 ppm Is there a Singlet (2H)? CheckCHO->CheckCH2 Yes Decision1 STOP: Oxidation to Acid or Aldehyde missing CheckCHO->Decision1 No CheckAr Analyze 7.0-8.0 ppm Are Ring A/B resolved? CheckCH2->CheckAr Yes Decision2 STOP: Alkylation Failed CheckCH2->Decision2 No AnalyzeF Look for 19F Coupling (Multiplets in Ring B) CheckAr->AnalyzeF Final VALIDATED STRUCTURE 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde AnalyzeF->Final Complex Splitting Confirmed

Caption: Step-by-step logic gate for validating the intermediate's structure using 1H NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3]

  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1]

  • PubChem Compound Summary. (2023). 5-Bromo-2-fluorobenzaldehyde (Source for Ring A shift data).[4] National Center for Biotechnology Information.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Reference for J-coupling constants in fluorobenzyl ethers).

Sources

A Comparative Guide to FTIR Spectrum Analysis of Ether and Aldehyde Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for the qualitative and quantitative analysis of functional groups. This guide provides an in-depth, comparative analysis of the FTIR spectral signatures of two crucial functional groups: ethers and aldehydes. By understanding their distinct vibrational modes, researchers can confidently identify and differentiate these moieties in a variety of chemical contexts.

The Fundamental Principles of FTIR Spectroscopy in Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which induces molecular vibrations.[1] The specific frequencies at which a molecule absorbs IR radiation are characteristic of its constituent chemical bonds and functional groups. An FTIR spectrum plots the intensity of absorbed light versus wavenumber (cm⁻¹), creating a unique "molecular fingerprint."[1] The analysis of this spectrum allows for the identification of functional groups present in a molecule.[2]

Deciphering the Spectral Signatures: Ethers vs. Aldehydes

The primary differentiation between ethers (R-O-R') and aldehydes (R-CHO) in an FTIR spectrum lies in the analysis of two key regions: the C-O stretching region and the C-H stretching region associated with the carbonyl group.

The Ether Functional Group (C-O-C)

The most prominent and diagnostic feature in the FTIR spectrum of an ether is the strong C-O-C stretching vibration , which typically appears in the range of 1300-1000 cm⁻¹ .[3][4] The exact position of this band is sensitive to the substitution pattern around the ether linkage.

  • Aliphatic Ethers: Symmetrical and asymmetrical dialkyl ethers exhibit a strong, often broad, absorption band around 1150-1085 cm⁻¹ due to the asymmetric C-O-C stretch.[3] For example, diethyl ether shows a characteristic strong peak around 1122 cm⁻¹.[2][4] The symmetric stretch is typically weaker and appears at a lower frequency.

  • Aryl and Vinyl Ethers: Conjugation with an aromatic ring or a double bond strengthens the C-O bond, causing the asymmetric stretching vibration to shift to a higher wavenumber, typically in the range of 1275-1200 cm⁻¹ . A second, weaker symmetric stretching band appears around 1075-1020 cm⁻¹ .[3]

The Aldehyde Functional Group (-CHO)

The aldehyde functional group presents several distinct and highly characteristic absorption bands in the FTIR spectrum, making it relatively straightforward to identify.

  • Carbonyl (C=O) Stretch: The most intense and readily identifiable peak for an aldehyde is the strong C=O stretching vibration , which occurs in the region of 1740-1685 cm⁻¹ .[5][6] The precise location of this peak is influenced by the molecular structure:

    • Saturated Aliphatic Aldehydes: Absorb strongly around 1740-1720 cm⁻¹ .[6]

    • α,β-Unsaturated and Aromatic Aldehydes: Conjugation of the carbonyl group with a double bond or an aromatic ring delocalizes the pi electrons, weakening the C=O bond and lowering the absorption frequency to 1710-1685 cm⁻¹ .[5][6] For instance, the C=O stretch in benzaldehyde is observed at approximately 1703 cm⁻¹.[7]

  • Aldehydic C-H Stretch: A unique and confirmatory feature for aldehydes is the presence of two weak to medium absorption bands corresponding to the stretching of the C-H bond of the aldehyde group. These typically appear as a doublet around 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[5][6] The lower frequency band is often sharp and is a key diagnostic marker for the presence of an aldehyde, as few other functional groups absorb in this region.[8]

Comparative Analysis: A Side-by-Side Look

The following table summarizes the key distinguishing features of ether and aldehyde functional groups in an FTIR spectrum.

Functional Group Vibrational Mode Wavenumber Range (cm⁻¹) Intensity Key Differentiating Features
Ether (C-O-C) C-O-C Asymmetric Stretch1300-1000StrongA strong, often broad, band in the fingerprint region. Position is sensitive to alkyl vs. aryl/vinyl substitution.[3][4]
Aldehyde (-CHO) C=O Stretch1740-1685StrongA very strong and sharp peak in the carbonyl region. Position is affected by conjugation.[5][6]
Aldehydic C-H Stretch2860-2800 & 2760-2700Weak to MediumTwo characteristic peaks, with the lower frequency one being highly diagnostic.[5][6]

Experimental Protocols for FTIR Analysis of Liquid Samples

Accurate and reproducible FTIR spectra are contingent upon proper sample preparation and instrument operation. The following protocols detail the standard procedures for analyzing liquid ether and aldehyde samples using transmission and Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Choose Method: Transmission or ATR Transmission Transmission: Place drop between KBr/NaCl plates Prep->Transmission ATR ATR: Place drop on ATR crystal Prep->ATR Background Collect Background Spectrum (Solvent/Air) Sample_Scan Collect Sample Spectrum Background->Sample_Scan Process Background Subtraction & Baseline Correction Analysis Peak Identification & Interpretation Process->Analysis cluster_prep cluster_prep cluster_prep->Background cluster_acq cluster_acq cluster_acq->Process

Caption: General workflow for FTIR analysis of liquid samples.

Protocol 1: Transmission Spectroscopy of a Neat Liquid

This method is suitable for pure, non-volatile liquid samples.

Materials:

  • FTIR Spectrometer

  • Demountable liquid cell with KBr or NaCl salt plates

  • Pipette

  • Sample (e.g., Diethyl Ether or Benzaldehyde)

  • Solvent for cleaning (e.g., anhydrous isopropanol or dichloromethane)

  • Kimwipes

Procedure:

  • Cell Preparation: Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

  • Background Spectrum: Assemble the clean, empty cell in the spectrometer's sample holder and collect a background spectrum. This will account for the absorbance of the salt plates and any atmospheric CO₂ and water vapor.

  • Sample Loading: Disassemble the cell. Using a pipette, place a small drop of the liquid sample onto the center of one salt plate. Place the second plate on top, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.[9][10]

  • Sample Spectrum: Carefully place the assembled cell into the sample holder in the spectrometer.

  • Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, disassemble the cell and clean the salt plates thoroughly with a suitable solvent and Kimwipes. Store the plates in a desiccator.[9]

Protocol 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR-FTIR is ideal for both neat liquids and solutions, including aqueous samples, and requires minimal sample preparation.[11][12]

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)

  • Pipette

  • Sample

  • Solvent for cleaning (e.g., isopropanol)

  • Kimwipes

Procedure:

  • Crystal Cleaning: Ensure the ATR crystal surface is clean. Use a Kimwipe dampened with a volatile solvent like isopropanol to wipe the crystal surface, then allow it to dry completely.

  • Background Spectrum: With the clean, dry ATR crystal, collect a background spectrum.

  • Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.[9][11]

  • Data Acquisition: Acquire the sample spectrum.

  • Cleaning: After the measurement, clean the sample off the ATR crystal using a Kimwipe and an appropriate solvent.

Quantitative Analysis of Aldehydes using FTIR

FTIR spectroscopy can also be used for quantitative analysis, which is based on the Beer-Lambert Law.[13][14] This law states that the absorbance of a specific peak is directly proportional to the concentration of the corresponding functional group.[13]

A = εbc

Where:

  • A is the absorbance

  • ε (epsilon) is the molar absorptivity (a constant for a given substance at a specific wavenumber)

  • b is the path length of the sample cell

  • c is the concentration of the analyte

Protocol for Quantitative Analysis of an Aldehyde in Solution

This protocol describes the creation of a calibration curve to determine the concentration of an unknown aldehyde sample.

Procedure:

  • Prepare Standards: Prepare a series of standard solutions of the aldehyde in a suitable solvent (one that does not have interfering peaks with the analyte's C=O stretch) at known concentrations.

  • Acquire Spectra: Using a fixed-pathlength liquid cell or an ATR accessory, acquire the FTIR spectrum for each standard solution and the unknown sample. It is crucial to use the same experimental conditions for all measurements.

  • Measure Absorbance: For each spectrum, determine the absorbance of the characteristic aldehyde C=O stretching peak. This can be the peak height or the integrated peak area.

  • Create Calibration Curve: Plot the absorbance values of the standards on the y-axis against their corresponding concentrations on the x-axis. Perform a linear regression to obtain a calibration curve.[15][16]

  • Determine Unknown Concentration: Measure the absorbance of the C=O peak of the unknown sample and use the equation of the line from the calibration curve to calculate its concentration.

Calibration_Curve cluster_standards Standard Preparation cluster_measurement FTIR Measurement cluster_analysis Data Analysis S1 Standard 1 (Known Conc.) M1 Measure Absorbance of Standard 1 S1->M1 S2 Standard 2 (Known Conc.) M2 Measure Absorbance of Standard 2 S2->M2 S3 Standard 3 (Known Conc.) M3 Measure Absorbance of Standard 3 S3->M3 Sn Standard n (Known Conc.) Mn Measure Absorbance of Standard n Sn->Mn Plot Plot Absorbance vs. Concentration M1->Plot M2->Plot M3->Plot Mn->Plot Curve Generate Calibration Curve (Linear Regression) Plot->Curve Unknown Determine Concentration of Unknown Sample Curve->Unknown

Caption: Workflow for quantitative analysis using a calibration curve.

Conclusion

The differentiation of ether and aldehyde functional groups by FTIR spectroscopy is a robust and reliable method when the characteristic spectral features are carefully analyzed. Ethers are primarily identified by their strong C-O-C stretch in the fingerprint region, while aldehydes are uniquely characterized by a strong C=O stretch and a diagnostic pair of C-H stretching vibrations. By employing the appropriate experimental protocols and understanding the principles of spectral interpretation, researchers can effectively utilize FTIR for both qualitative identification and quantitative analysis in their drug development and scientific research endeavors.

References

  • Agilent Technologies. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • Durig, J. R., & Li, Y. S. (1975). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Journal of Molecular Structure, 29, 45-53.
  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

  • Chen, Z., et al. (2018). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 20(32), 21063-21071.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

  • METTLER TOLEDO. (2022, October 25). Beer-Lambert Law in Spectroscopy #organicchemistry [Video]. YouTube. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard curves obtained from FTIR spectra based on Beer-Lambert law. Retrieved from [Link]

  • Adamo, T. (2020, October). TRANSMISSION MODE FTIR Sample Preparations Procedures.
  • ResearchGate. (2021, January). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Liquids Sample Preparation [Video]. YouTube. [Link]

  • Nevin, A. (2016, November 17). Molecular Spectroscopy: Infrared Overview Applications Introduction to IR Spetroscopy.
  • Rocky Mountain Labs. (2026, January 24). How to Prepare Samples for FTIR Testing. Retrieved from [Link]

  • Gulzar, M. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube. [Link]

  • Digital CSIC. (n.d.). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of a mixture of 6 standards (diethyl ether, acetaldehyde, methyl acetate, methanol, ethanol and acetonitrile) (left). Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Richmond Scientific. (2023, September 27). Can FT-IR be used for Quantitative Analysis? Retrieved from [Link]

  • NIST WebBook. (n.d.). All data taken at the Pacific Northwest National Laboratory. Retrieved from [Link]

  • ResearchGate. (2014, November 3). How can the FTIR technique be used for quantitative analysis? Retrieved from [Link]

  • Quora. (2023, March 15). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? Retrieved from [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Aldehydes, Ketones,Carboxylic Acids Overview | Struct Organic Molec. [Video]. YouTube. [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fourier Transform Infrared Absorption Spectroscopy for Quantitative Analysis of Gas Mixtures at Low Temperatures for Homeland Security Applications. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl Ether. Retrieved from [Link]

Sources

Technical Guide: HPLC Method Development for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS: 93777-26-5) is a critical intermediate in the synthesis of Vericiguat (a soluble guanylate cyclase stimulator used for heart failure).[] Achieving high purity (>99.5%) for this intermediate is essential to prevent the carryover of halogenated impurities into the final API.

This guide compares a traditional "Generic C18" approach against an Optimized Core-Shell Phenyl-Hexyl method.[] While standard C18 methods often struggle with the resolution of the hydrolyzed phenolic impurity and the oxidation byproduct (benzoic acid derivative), the optimized method utilizes specific


 and fluorine-fluorine stationary phase interactions to achieve baseline separation with a resolution (

) > 3.0 for all critical pairs.[]

The Analytical Challenge: Impurity Profiling

The structural complexity of this molecule—containing a bromine, a fluorine, an ether linkage, and a reactive aldehyde—creates a unique impurity profile.

Critical Impurities
  • Impurity A (Starting Material/Hydrolysis): 5-Bromo-2-hydroxybenzaldehyde (5-Bromosalicylaldehyde).[][2] This is the unreacted phenol or the product of ether hydrolysis.[] It is acidic (pKa ~6-7) and prone to peak tailing.[]

  • Impurity B (Alkylation Reagent): 2-Fluorobenzyl bromide.[] Highly reactive and hydrophobic; often elutes late or degrades on-column.[]

  • Impurity C (Oxidation Product): 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid.[] Aldehydes spontaneously oxidize to carboxylic acids upon air exposure.[] This impurity is highly polar at neutral pH but hydrophobic at acidic pH.[]

Structural & Pathway Map

ImpurityMap SM1 5-Bromosalicylaldehyde (Impurity A) [Phenolic] Product TARGET MOLECULE 5-Bromo-2-[(2-fluorobenzyl)oxy] benzaldehyde SM1->Product Alkylation (K2CO3/DMF) SM2 2-Fluorobenzyl bromide (Impurity B) [Alkylating Agent] SM2->Product Product->SM1 Hydrolysis (Acidic/Aq) Oxidation Benzoic Acid Derivative (Impurity C) [Oxidation Product] Product->Oxidation Air Oxidation (Storage)

Figure 1: Synthesis and degradation pathways defining the critical impurities.

Method Comparison: Generic vs. Optimized

We compared two methodologies to demonstrate the necessity of stationary phase selection and pH control.

Table 1: Performance Comparison
ParameterMethod A: Generic C18 Method B: Optimized Phenyl-Hexyl
Column Traditional C18 (

, Porous)
Kinetex Phenyl-Hexyl (

, Core-Shell)
Mobile Phase Water / Methanol (Neutral)0.1% Formic Acid / Acetonitrile
Selectivity Mechanism Hydrophobic Interaction onlyHydrophobic +

+ F-F interactions
Impurity A (Phenol) Tailing

(Significant tailing)

(Sharp)
Impurity C (Acid) Resolution Co-elutes or poorly resolved (

)
Baseline Resolved (

)
Run Time 25 Minutes12 Minutes
Verdict Not Recommended Recommended for QC Release
Why Method B Wins (Expert Insight)
  • The Fluorine Factor: The Phenyl-Hexyl phase interacts uniquely with the fluorine atom on the benzyl ring and the bromine on the aldehyde core via

    
     stacking.[] This "pulls" the target molecule away from the non-halogenated impurities more effectively than a standard C18.[]
    
  • pH Control: Method A uses neutral conditions where the Phenol (Impurity A) and Benzoic Acid (Impurity C) partially ionize, causing peak broadening.[] Method B uses 0.1% Formic Acid (pH ~2.7), keeping these impurities fully protonated (neutral state), resulting in sharp, symmetrical peaks.[]

Detailed Experimental Protocol (Method B)

This is the validated, self-consistent protocol for release testing.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Kinetex Phenyl-Hexyl,

    
     (or equivalent Core-Shell).
    
    • Alternative: Waters Cortecs Phenyl,

      
      .[]
      
  • Column Temperature:

    
     (Critical for viscosity reduction and reproducibility).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV at 254 nm (primary) and 280 nm (secondary for phenol ID).[]

Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% Formic Acid in HPLC Grade Water.[]

    • Preparation: Add 1 mL of Formic Acid to 1000 mL water.[] Mix and degas.

  • Mobile Phase B (MPB): 100% Acetonitrile (HPLC Grade).[]

Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
1.040Start Elution
8.090Ramp to wash impurities
10.090Hold (Wash)
10.140Return to Initial
12.040Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile : Water (80:20 v/v).[]

    • Note: High organic content is required due to the low aqueous solubility of the brominated aldehyde.[]

  • Standard Prep: Dissolve 10 mg of Reference Standard in 10 mL Diluent (

    
    ).
    
  • Sample Prep: Dissolve 10 mg of Sample in 10 mL Diluent. Sonicate for 5 mins. Filter through

    
     PTFE filter (Do not use Nylon; aldehydes may bind).[]
    

Method Development Logic & Validation

The following decision tree illustrates the logic applied to arrive at Method B, ensuring the protocol is grounded in chemical principles rather than trial-and-error.

MethodLogic Start Start Development Solubility Check LogP (~3.5) Hydrophobic Molecule Start->Solubility ColumnSel Select Column Class Solubility->ColumnSel C18 C18 (Standard) ColumnSel->C18 Phenyl Phenyl-Hexyl (Selected) ColumnSel->Phenyl PH_Decision Why Phenyl? Target has Br, F, and Aromatic Rings. Needs Pi-Pi Selectivity. Phenyl->PH_Decision MobilePhase Select pH Modifier Phenyl->MobilePhase Neutral Neutral pH MobilePhase->Neutral Acidic Acidic (0.1% FA) MobilePhase->Acidic Acid_Reason Acidic pH suppresses ionization of Impurity A (Phenol) & C (Acid). Result: Sharp Peaks. Acidic->Acid_Reason Final Final Method: Phenyl-Hexyl + Acidic ACN Gradient Acidic->Final

Figure 2: Method Development Decision Tree highlighting the selection of Phenyl-Hexyl stationary phase and Acidic pH.

System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met before running samples:

  • Resolution (

    
    ):  > 2.0 between Impurity A (Phenol) and the Main Peak.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Main Peak.[]
    
  • Precision: %RSD < 0.5% for 5 replicate injections of the standard.

Troubleshooting & Mechanistic Insights

IssueProbable CauseCorrective Action
Ghost Peaks Degradation of Impurity B (Benzyl Bromide) on-column.[]Benzyl halides are unstable.[] Ensure the run time is short and the column is flushed.[] If Impurity B is not critical, ignore ghost peaks in the wash phase.[]
Peak Splitting Sample solvent too strong (100% ACN injection).The sample solvent (Diluent) must match the initial gradient conditions closer.[] Use 80:20 ACN:Water, not 100% ACN.
Drifting Retention Temperature fluctuation.[]Phenyl phases are sensitive to temperature.[] Ensure the column oven is stable at

.
New Impurity at RRT ~0.8 Oxidation of aldehyde in solution.[]The aldehyde oxidizes to benzoic acid (Impurity C) if left in the autosampler >24 hours.[] Prepare samples fresh or keep at

.

References

  • Vericiguat Synthesis Overview: Follmann, M., et al. (2017).[] "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure."[][3] Journal of Medicinal Chemistry, 60(12), 5146–5161.[] Link[]

  • Impurity Characterization (Halogenated Benzaldehydes): NIST Chemistry WebBook.[] "Benzaldehyde, 5-bromo-2-hydroxy-."[][2] Link

  • Stationary Phase Selection: Phenomenex Technical Guides. "Selectivity of Phenyl-Hexyl Phases for Halogenated Aromatics." Link

  • Aldehyde Oxidation Kinetics: PubChem Compound Summary for 5-Bromo-2-fluorobenzaldehyde (Precursor data). Link

  • General HPLC Method for Vericiguat Intermediates: IJCRT. "RP-HPLC Method Development and Validation for Quantitative Estimation of Vericiguat." (Used as a baseline for mobile phase compatibility). Link

Sources

Comparing reactivity of 5-Bromo vs 5-Chloro substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Development Professionals

Executive Summary: The Strategic Divergence

In the design of pharmacophores—particularly Schiff bases and biaryl scaffolds—the choice between 5-Bromo-2-hydroxybenzaldehyde (5-Br-SA) and 5-Chloro-2-hydroxybenzaldehyde (5-Cl-SA) is rarely a matter of simple substitution. While they exhibit nearly identical reactivity in carbonyl condensations, they diverge radically in metal-catalyzed cross-coupling potential.[1][2]

  • 5-Chloro-2-hydroxybenzaldehyde: The "Terminal Scaffold" .[1] Ideal for cost-effective synthesis of Schiff base ligands where the aryl ring requires no further modification.[1] The C-Cl bond is chemically inert under standard palladium catalysis conditions.[1]

  • 5-Bromo-2-hydroxybenzaldehyde: The "Modular Gateway" .[1] The preferred precursor for divergent synthesis.[1] The C-Br bond remains active for downstream Suzuki-Miyaura or Heck couplings, allowing the rapid generation of biaryl libraries after or before Schiff base formation.[1]

Part 1: Electronic & Structural Profile

To understand the reactivity differences, we must analyze the electronic influence of the halogen at the 5-position (meta to the aldehyde, para to the hydroxyl) and the bond dissociation energies.[2]

Electronic Effects (Hammett Analysis)

The aldehyde group is at position 1.[1] The halogen at position 5 exerts an inductive effect on the carbonyl carbon.

  • Hammett

    
     Values: 
    
    • Cl: 0.37[2]

    • Br: 0.39[2]

  • Implication: Both halogens are electron-withdrawing.[1] The difference in

    
     (0.02) is negligible. Consequently, the electrophilicity of the carbonyl carbon is virtually identical  for both derivatives.[1][2] You should expect no significant difference in reaction rates with amines.[1]
    
Bond Dissociation Energy (The Reactivity Driver)

The critical differentiator is the strength of the Carbon-Halogen bond, which dictates the feasibility of oxidative addition in catalytic cycles.[1]

Parameter5-Chloro-SA5-Bromo-SAImpact on Reactivity
C-X Bond Energy ~327 kJ/mol~285 kJ/molC-Br breaks easier. Critical for Pd(0) insertion.
Bond Length 1.74 Å1.89 ÅLonger bond = higher steric accessibility for catalysts.
Oxidative Addition Rate Slow / InertFast5-Br couples readily; 5-Cl requires specialized ligands.[1]

Part 2: Reactivity Profile A – Carbonyl Condensation (Schiff Base Formation)

Verdict: Equivalent Performance.[1]

Both substrates react rapidly with primary amines to form imines (Schiff bases).[1] The presence of the ortho-hydroxyl group (position 2) assists the reaction via intramolecular hydrogen bonding, stabilizing the transition state.[1]

Mechanism of Action

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[2]

SchiffBaseMechanism Substrate 5-Halo-Salicylaldehyde (Electrophile) Intermediate Carbinolamine Intermediate Substrate->Intermediate Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Intermediate Product Schiff Base (Imine) + H₂O Intermediate->Product Dehydration (-H₂O) caption Fig 1. General mechanism for Schiff base condensation. Rate is independent of Cl vs Br substitution.

Comparative Experimental Protocol

Note: This protocol is self-validating; the appearance of a yellow/orange precipitate indicates successful imine formation.

Standard Operating Procedure (SOP):

  • Stoichiometry: Dissolve 1.0 eq of 5-Halo-2-hydroxybenzaldehyde in absolute ethanol (0.5 M concentration).

  • Addition: Add 1.0 eq of the primary amine (e.g., aniline, ethylenediamine) dropwise.[1][2]

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Reaction: Reflux at 70-80°C for 2–3 hours.

  • Workup: Cool to room temperature. The product will precipitate.[1][3] Filter, wash with cold ethanol, and dry.[1][2]

Performance Data:

  • 5-Cl Yield: Typically 85–92%

  • 5-Br Yield: Typically 88–94%

  • Observation: No statistically significant difference in yield or kinetics.[1]

Part 3: Reactivity Profile B – Cross-Coupling (Suzuki-Miyaura)

Verdict: 5-Bromo is Superior.[1]

This is where the pathways diverge. 5-Bromo-SA is a standard substrate for Suzuki coupling, allowing the attachment of aryl groups to the 5-position.[1] 5-Chloro-SA is generally inert under these standard conditions and requires expensive, specialized catalysts (e.g., Ni-catalysts or Buchwald biarylphosphine ligands) to force the reaction.

Catalytic Cycle Comparison

The rate-limiting step for aryl chlorides is the Oxidative Addition .[1] The high bond energy of C-Cl prevents the Pd(0) species from inserting into the bond.[1]

SuzukiCycle cluster_diff Critical Difference Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd inserts into C-X) Pd0->OxAdd Fast for Br BLOCKED for Cl TransMet Transmetalation (Boronic Acid enters) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 caption Fig 2. The Suzuki catalytic cycle. The C-Cl bond strength blocks the first step (Oxidative Addition) under standard conditions.

Experimental Protocol: Biaryl Synthesis via 5-Bromo-SA

Use this protocol to synthesize 5-aryl-salicylaldehydes.

Reagents:

  • Substrate: 5-Bromo-2-hydroxybenzaldehyde (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%) OR Pd(PPh₃)₄

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Evacuate and backfill with Argon (3x).[1]

  • Solvent Addition: Add degassed solvent mixture via syringe.[1]

  • Catalyst Addition: Add Pd catalyst quickly under Argon flow.

  • Heating: Heat to 90°C for 4–6 hours. Note: 5-Cl substrate would require 110°C+ and specialized ligands (e.g., XPhos) for 24h+ to achieve <50% yield.

  • Validation: Monitor by TLC. The starting bromide spot will disappear; a new fluorescent biaryl spot will appear.[1]

  • Isolation: Dilute with EtOAc, wash with 1M HCl (to neutralize phenoxide), dry over MgSO₄, and concentrate.

Comparative Yields (Standard Pd(PPh₃)₄ conditions):

  • 5-Bromo Substrate: >85% Yield

  • 5-Chloro Substrate: <5% Yield (Recovery of starting material)

Part 4: Decision Matrix

RequirementRecommended ScaffoldReasoning
Target is a simple Schiff Base 5-Chloro Lower cost (typically), identical condensation rate, stable terminal group.
Target is a Biaryl Ligand 5-Bromo Enables Suzuki coupling. 5-Cl is too inert.[1]
High-Throughput Screening 5-Bromo Allows "Late-Stage Diversification"—you can make the aldehyde, then couple different boronic acids to create a library.[1]
Bulk Manufacturing (Cost) 5-Chloro If the halogen is just for lipophilicity/electronics and not a handle, Cl is more economical.[1]

References

  • Schiff Base Synthesis: Keesara, S., & Parvathaneni, S. P. (2021).[1][2] Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. ResearchGate.

  • Suzuki Mechanism & Halide Reactivity: Yoneda Labs. (2024).[1] Suzuki-Miyaura Cross-Coupling: Practical Guide.

  • Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Bond Dissociation Energies: Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1]

  • Comparative Protocols: BenchChem. (2025).[1][4] A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.

Sources

Bioactivity comparison of 2-fluorobenzyl vs 4-fluorobenzyl oxy derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Bioactivity of 2-Fluorobenzyl vs. 4-Fluorobenzyl Oxy Derivatives for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological profiles. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide provides a comparative analysis of the bioactivity of 2-fluorobenzyl and 4-fluorobenzyl oxy derivatives, delving into the nuanced yet critical impact of positional isomerism on their therapeutic potential. By examining experimental data and structure-activity relationships (SAR), we aim to equip researchers with the insights needed to make informed decisions in the design of novel therapeutics.

The Decisive Role of Fluorine Placement: 2- vs. 4-Position

The seemingly minor shift of a fluorine atom from the ortho (2-position) to the para (4-position) on a benzyl ring can induce profound changes in a molecule's electronic and conformational properties, which in turn dictates its interaction with biological targets.

  • 2-Fluorobenzyl Group: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect due to its proximity to the benzylic carbon. This can influence the pKa of nearby functional groups and alter hydrogen bonding capabilities.[1] Steric hindrance from the ortho-substituent can also play a significant role, potentially locking the molecule into a specific conformation that may be more or less favorable for binding to a receptor or enzyme active site.

  • 4-Fluorobenzyl Group: When placed at the para position, the fluorine atom's influence is a combination of a moderate inductive effect and a resonance effect. This positioning generally has a less pronounced steric impact compared to the ortho-substitution, allowing for greater conformational flexibility. The para-fluoro substitution is a common strategy to block metabolic oxidation at that position, often enhancing the pharmacokinetic profile of a drug.[4]

The choice between a 2-fluoro and a 4-fluorobenzyl moiety is therefore not arbitrary but a strategic decision based on the desired pharmacological outcome and the specific topology of the biological target.

Synthesis of Fluorobenzyl Oxy Derivatives

The most common method for synthesizing fluorobenzyl oxy derivatives involves the Williamson ether synthesis, where a compound containing a hydroxyl group (e.g., a phenol or alcohol) is deprotonated with a base to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from the corresponding fluorobenzyl halide (e.g., 2-fluorobenzyl bromide or 4-fluorobenzyl bromide).

General Synthetic Protocol: O-Alkylation
  • Dissolution: Dissolve the hydroxyl-containing starting material in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a slight excess of a base (e.g., potassium carbonate, sodium hydride) to the solution and stir at room temperature to facilitate the formation of the alkoxide/phenoxide.

  • Alkylation: Introduce the 2-fluorobenzyl halide or 4-fluorobenzyl halide (typically 1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

G cluster_reactants Reactants cluster_process Process Start_Mol Hydroxyl-Containing Starting Material (R-OH) Step1 1. Deprotonation (Formation of R-O-) Start_Mol->Step1 Fluorobenzyl_Halide 2- or 4-Fluorobenzyl Halide (Ar-CH2-X) Step2 2. Nucleophilic Substitution (SN2 Reaction) Fluorobenzyl_Halide->Step2 Base Base (e.g., K2CO3) Base->Step1 Solvent Solvent (e.g., DMF) Solvent->Step1 Step1->Step2 Step3 3. Work-up & Purification Step2->Step3 Product Final Product (R-O-CH2-Ar) Step3->Product

Caption: General workflow for the synthesis of fluorobenzyl oxy derivatives via Williamson ether synthesis.

Bioactivity Comparison: Case Studies

The following sections compare the bioactivity of 2-fluorobenzyl and 4-fluorobenzyl oxy derivatives across different therapeutic areas, supported by experimental data.

Monoamine Oxidase-B (MAO-B) Inhibition

Context: Inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease, as it prevents the breakdown of dopamine in the brain, thereby increasing dopaminergic neurotransmission.[5][6]

Analysis: A study on fluorobenzyloxy chalcone derivatives as MAO-B inhibitors provides valuable insights.[5] Although this study focused on 3-fluorobenzyl oxy derivatives, the structure-activity relationship (SAR) data for substituents on a different phenyl ring of the chalcone scaffold can be extrapolated. The study found that a 2-fluoro substituent on the second phenyl ring (compound FBZ5) resulted in significantly better MAO-B inhibition than a 4-fluoro substituent (compound FBZ12).[5] This suggests that for this particular scaffold, the electronic and steric properties of the ortho-fluoro substitution are more favorable for binding within the MAO-B active site.

Data Summary: MAO-B Inhibition by Chalcone Derivatives

Compound IDSubstituent on Phenyl Ring BMAO-B IC₅₀ (µM)
FBZ52-Fluoro0.041
FBZ124-Fluoro0.483
FBZ1Unsubstituted0.457

Data sourced from a study on fluorobenzyloxy chalcones.[5]

TRPV1 Antagonism

Context: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain sensation. Antagonists of TRPV1 are being investigated as potential analgesics for treating neuropathic pain.[7]

Analysis: Research into 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as TRPV1 antagonists explored various 4-substituted piperidinyl derivatives in the C-region of the molecule.[8] Among these, derivatives containing a 4-(fluorobenzyl) group were synthesized and tested. Specifically, both 4-(2-fluorobenzyl) and 4-(4-fluorobenzyl) piperidinyl derivatives (compounds 19 and 20, respectively) were found to be exceptionally potent antagonists, both exhibiting a Kᵢ of 0.4 nM.[8] In this instance, the position of the fluorine atom on the benzyl ring did not significantly impact the inhibitory activity. This suggests that the binding pocket for the benzyl group in the TRPV1 receptor can accommodate both isomers equally well, or that the primary binding interactions are dominated by other parts of the molecule.

Data Summary: TRPV1 Antagonism

Compound IDC-Region MoietyhTRPV1 Kᵢ (nM)
194-(2-Fluorobenzyl)piperidinyl0.4
204-(4-Fluorobenzyl)piperidinyl0.4

Data from a study on benzyl C-region analogs as TRPV1 antagonists.[8]

Tyrosinase Inhibition

Context: Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibitors are of great interest in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders.[9]

Analysis: Several studies have identified the 4-(4-fluorobenzyl)piperazine or piperidine moiety as a key pharmacophore for potent tyrosinase inhibition.[9] In one such study, compound 26, which contains a 4-(4-fluorobenzyl)piperazine group, was found to be a competitive inhibitor of tyrosinase with an IC₅₀ of 0.18 µM, making it about 100 times more potent than the reference compound, kojic acid.[9] Docking studies suggested that the 4-fluorobenzyl portion orients towards the copper atoms in the enzyme's active site. While direct comparative data for a 2-fluorobenzyl analog was not presented in this specific study, the consistent success of the 4-fluorobenzyl moiety across multiple scaffolds suggests its favorable interaction with the tyrosinase active site.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key bioassays are provided below.

Protocol 1: In Vitro MAO-B Inhibition Assay

This protocol is based on the method used for evaluating fluorobenzyloxy chalcone derivatives.[5]

Principle: The assay measures the activity of MAO-B by monitoring the production of hydrogen peroxide from the oxidation of a substrate (e.g., kynuramine) using a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP).

Methodology:

  • Prepare Reagents:

    • MAO-B enzyme solution (from human recombinant source).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Kynuramine dihydrochloride (substrate).

    • Amplex Red reagent.

    • Horseradish peroxidase (HRP).

    • Test compounds (2- and 4-fluorobenzyl oxy derivatives) and reference inhibitor (e.g., safinamide) dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the MAO-B enzyme solution and incubate for 15 minutes at 37 °C.

    • To initiate the reaction, add a 20 µL mixture of HRP, Amplex Red, and kynuramine.

    • Incubate the plate at 37 °C for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO vehicle).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro MAO-B fluorescence-based inhibition assay.

Conclusion and Future Directions

The comparative analysis of 2-fluorobenzyl and 4-fluorobenzyl oxy derivatives reveals that the position of the fluorine atom is a critical determinant of biological activity.

  • In the case of chalcone-based MAO-B inhibitors, the 2-fluoro isomer appears to be more potent, suggesting that steric and electronic effects at the ortho position are beneficial for binding.[5]

  • Conversely, for piperidinyl-based TRPV1 antagonists, both 2-fluoro and 4-fluoro isomers exhibit equivalent high potency, indicating the receptor's tolerance for substitution at either position.[8]

  • For tyrosinase inhibitors, the 4-fluorobenzyl moiety has been repeatedly identified as a key feature for high activity.[9]

These findings underscore that there is no universal rule; the optimal substitution pattern is highly dependent on the specific topology and chemical environment of the target's binding site. This guide highlights the necessity of synthesizing and evaluating positional isomers early in the drug discovery process. Future research should focus on obtaining more direct head-to-head comparisons of these isomers against a wider range of biological targets. Furthermore, computational methods, such as molecular docking and quantum mechanics calculations, can be employed to better understand the underlying molecular interactions and to predict the most promising substitution patterns for novel drug candidates.

References

  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone deriv
  • Importance of Fluorine in Benzazole Compounds. PMC.
  • Synthesis of 4-fluorobenzyl 2-[(4-fluorobenzyl)sulfonyl]ethyl carbonate (5).
  • Comparative study of fluorinated versus non-fluorinated benzyl
  • Novel 4-((3-fluorobenzyl)oxy)benzohydrazide Derivatives as Promising Anti-Prostate Cancer Agents: Synthesis, Characterization and in vitro & in silico Biological Activity Studies.
  • Importance of Fluorine in Benzazole Compounds.
  • Process for the preparation of fluorobenzyl derivatives.
  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC.
  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. NIH.
  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone deriv
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Synthesis and Characterization of Fluorobenzyl Peptoids. Kalamazoo College.
  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed Central.
  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. PMC.
  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed.

Sources

Definitive Structural Validation of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde via X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is a critical halogenated aromatic intermediate, frequently utilized in the synthesis of biologically active scaffolds (e.g., Schiff bases, CCR5 antagonists). While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide essential connectivity data, they fail to elucidate the definitive 3D conformational landscape and supramolecular interactions (halogen bonding,


-stacking) that drive solid-state stability and bioavailability.

This guide details the Single Crystal X-ray Diffraction (SC-XRD) protocol required to unambiguously validate this structure. Unlike solution-phase methods, SC-XRD leverages the heavy bromine atom (


) to provide absolute structural certainty, resolving potential isomeric ambiguities regarding the ortho-fluoro substitution on the benzyl ring and the ether linkage torsion angles.

Part 1: Comparative Analysis – Why SC-XRD?

In drug development, "connectivity" is not "structure." The table below contrasts the limitations of standard characterization with the definitive nature of SC-XRD for this specific halogenated ether.

Feature

H /

C NMR
HRMS (ESI+) SC-XRD (The Gold Standard)
Primary Output Connectivity & Functional GroupsMolecular Formula (

)
Absolute 3D Atomic Coordinates
Isomer Resolution Ambiguous for ortho/meta/para F-benzyl without complex 2D-NOESYCannot distinguish regioisomersVisualizes F-position directly
Conformation Time-averaged solution state (rotates freely)NonePrecise Torsion Angles (Ether linkage)
Interactions Solvent dependentNoneMaps Halogen Bonds (Br

O, F

)
Confidence 95% (Inferred)90% (Mass only)99.9% (Direct Observation)
The "Heavy Atom" Advantage

For this specific molecule, the Bromine atom at the C5 position of the benzaldehyde ring serves as a powerful X-ray scatterer. This facilitates the structure solution process (using Patterson or Direct Methods) by anchoring the phase problem, allowing the lighter atoms (C, O, F) to be located with high precision.

Part 2: Experimental Protocol

Phase 1: Synthesis & Purification

Context: To obtain diffraction-quality crystals, the precursor material must be chemically pure (>98%).

Reaction: Williamson Ether Synthesis.[1][2]

  • Reagents: 5-Bromo-2-hydroxybenzaldehyde (1.0 eq), 2-Fluorobenzyl bromide (1.1 eq),

    
     (anhydrous, 2.0 eq).
    
  • Solvent: DMF or Acetone (reflux).

  • Procedure: Stir at 60–80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Pour into ice water. Filter the precipitate.[3] Recrystallize crude solid from hot Ethanol to remove unreacted phenols.

Phase 2: Crystallization (Critical Step)

Objective: Grow a single crystal (


 mm) with minimal defects.

Method: Slow Evaporation [4]

  • Dissolve 20 mg of the purified compound in Ethanol/Ethyl Acetate (3:1 v/v) .

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial (removes dust nucleation sites).
    
  • Cover the vial with Parafilm and pierce 3–4 small holes to control evaporation rate.

  • Store in a vibration-free, dark environment at room temperature (20–25°C).

  • Timeline: Crystals should appear within 48–72 hours as colorless blocks or prisms.

Phase 3: Data Collection & Refinement

Instrument: Bruker APEX-II or similar CCD/CMOS diffractometer. Radiation: Mo-K


 (

Å).[4] Note: Mo source is preferred over Cu for brominated compounds to minimize absorption fluorescence.

Data Processing Workflow:

  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a glass fiber or MiTeGen loop using Paratone oil.

  • Collection: Collect

    
    -scans at low temperature (100 K) to reduce thermal vibration (ellipsoids).
    
  • Reduction: Integrate frames using SAINT/SADABS (Absorption correction is vital due to Br).

  • Solution: Solve using SHELXT (Intrinsic Phasing).

  • Refinement: Refine using SHELXL (Least Squares). Anisotropic refinement for all non-hydrogen atoms.

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating the structure, highlighting where SC-XRD resolves ambiguities that NMR leaves open.

ValidationProtocol Start Crude Product (White Powder) NMR 1H NMR Analysis (DMSO-d6) Start->NMR Ambiguity Decision Point: Is 2-F vs 4-F substitution definitively resolved? NMR->Ambiguity Recryst Recrystallization (Slow Evap: EtOH/EtOAc) Ambiguity->Recryst Coupling constants unclear or overlapping XRD_Collect SC-XRD Data Collection (Mo-Kα Source) Recryst->XRD_Collect Refinement Structure Refinement (SHELXL) XRD_Collect->Refinement Result_Connectivity Validation 1: Confirm Ether Linkage (C-O-C Bond Lengths) Refinement->Result_Connectivity Result_Packing Validation 2: Halogen Bonding (Br...O / F...F) Refinement->Result_Packing Final Definitive Structure Confirmed Result_Connectivity->Final Result_Packing->Final

Figure 1: Structural validation workflow. Note how SC-XRD serves as the terminal validation step when spectroscopic data is ambiguous regarding spatial arrangement.

Part 4: Expected Structural Metrics (Benchmarking)

When refining the structure, compare your experimental data against these expected geometric parameters derived from analogous benzaldehyde derivatives (e.g., 5-bromo-2-methoxybenzaldehyde). Significant deviations suggest twinning or incorrect assignment.

ParameterAtom PairExpected Value (Å / °)Structural Significance
Bond Length C(aryl)–Br1.89 – 1.91 ÅTypical aromatic C-Br bond.
Bond Length C(aryl)–F1.35 – 1.37 ÅIndicates strong electronegative pull.
Bond Angle C–O–C (Ether)116° – 119°Critical for determining the "twist" of the benzyl ring.
Torsion Angle C–O–CH2–CVariable (usually

60–90°)
Defines if the molecule is planar or L-shaped.
Intermolecular Br

O
< 3.37 Å (Sum of vdW radii)Halogen Bond: Stabilizes crystal lattice.
Supramolecular Analysis

In the crystal lattice of this molecule, look specifically for Type II Halogen interactions (


). The carbonyl oxygen of the benzaldehyde is a prime acceptor for the Bromine atom of a neighboring molecule. Additionally, the ortho-Fluorine often engages in weak 

interactions, which are invisible to NMR but critical for understanding the compound's melting point and solubility profile.

References

  • BenchChem. (2025).[1][2] Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs. Retrieved from

  • IUCrData. (2016). Crystal structure of 2-bromo-5-fluorobenzaldehyde. (Analogous structure for bond length comparison). Retrieved from

  • PubChem. (2025).[5] 5-Bromo-2-fluorobenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from [5]

  • Creative Biostructure. (2024). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from

  • NIST. (2024). Benzaldehyde, 5-bromo-2-hydroxy- (Infrared Spectrum). NIST Chemistry WebBook, SRD 69. Retrieved from

Sources

Reference Standards for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde: A Technical Comparison of Purity Grades and Qualification Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals (CMC/Analytical).

Executive Summary

5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 93777-26-5) is a critical intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs), most notably Vonoprazan Fumarate . As a non-pharmacopeial process intermediate, no "Gold Standard" USP/EP reference material exists. This guide objectively compares the two primary sourcing options—Commercial Research Grade vs. In-House Qualified Reference Standards —and provides a validated protocol for upgrading the former to the latter.

The Challenge: Why "Research Grade" Isn't Enough

In GMP environments, the integrity of your impurity profiling hinges on the quality of your reference standards. For 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde, the market offers "Building Block" grade materials. Using these directly as analytical standards introduces significant risk.

Comparative Analysis: Commercial Grade vs. Qualified Standard
FeatureOption A: Commercial "Research Grade" Option B: In-House Qualified Reference Standard
Primary Use Synthetic starting material (Building block)Quantitative analysis (Assay/Impurity Marker)
Purity (HPLC) Typically >95% (Area %)>99.5% (w/w) (Mass balance approach)
Identification Basic (H-NMR often provided)Comprehensive (1H-NMR, 13C-NMR, MS, IR)
Traceability Vendor Batch ID onlyFully Traceable to Primary Standards (via ROI/TGA)
Potency Assignment Not assigned (Assume 100%)Calculated Potency (100% - %H2O - %Solvents - %Inorganics)
Risk Factor High: Unknown impurities may co-elute with API.Low: Impurity profile is fully characterized.

Verdict: Option A is suitable only for synthesis. For analytical method validation (ICH Q2), Option B is mandatory . The following sections detail how to bridge this gap.

Technical Deep Dive: Synthesis & Impurity Origins

To qualify a standard, you must understand its genesis. This compound is synthesized via a Williamson ether synthesis.[1][2] Understanding this pathway allows us to predict and detect specific process impurities.

Synthesis Pathway & Impurity Mapping

SynthesisPathway SM1 5-Bromo-2-hydroxybenzaldehyde (Starting Material 1) Target 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (Target Standard) SM1->Target + SM2 SM2 2-Fluorobenzyl bromide (Starting Material 2) SM2->Target Reagents K2CO3 / DMF (Base/Solvent) Reagents->Target Imp1 Impurity A: Unreacted SM1 (Phenolic) Target->Imp1 Residual Imp2 Impurity B: Unreacted SM2 (Lachrymator) Target->Imp2 Residual Imp3 Impurity C: Bis-alkylation dimer (Side Product) Target->Imp3 Side Rxn

Figure 1: Synthesis pathway illustrating the origin of potential impurities. The target is formed by alkylating the phenolic oxygen of SM1 with the benzyl bromide of SM2.

Experimental Protocols
Protocol A: Qualification of Reference Standard (The "Gold Standard" Workflow)

This protocol transforms a raw commercial sample into a Qualified Secondary Standard.

Prerequisites:

  • Raw Material: Commercial 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (>97%).

  • Techniques: HPLC-UV, GC-HS (Headspace), TGA (Thermogravimetric Analysis), 1H-NMR.

Workflow Diagram:

QualificationWorkflow Start Raw Material Receipt (Commercial Grade) ID Structure Confirmation (1H-NMR, MS, IR) Start->ID Purity Chromatographic Purity (HPLC-UV @ 254nm) ID->Purity Volatiles Volatile Impurities (GC-HS + TGA/KF) Purity->Volatiles Inorganics Residue on Ignition (ROI / Sulfated Ash) Volatiles->Inorganics Calc Potency Calculation (%Purity × (100 - %Vol - %Ash)) Inorganics->Calc Release Release as Qualified Secondary Standard Calc->Release

Figure 2: Step-by-step qualification workflow for establishing a secondary reference standard.

Protocol B: Analytical Method (HPLC-UV)

Use this method to assess the purity of your standard.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B (0 min)

    
     90% B (15 min) 
    
    
    
    90% B (20 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Carbonyl/Aromatic absorption).

  • Temperature: 30°C.

Expected Results (Data Summary):

Compound Approx. RT (min) RRT (Relative Retention Time)
5-Bromo-2-hydroxybenzaldehyde (SM1) 4.2 0.35
2-Fluorobenzyl bromide (SM2) 8.5 0.71

| Target Standard | 12.1 | 1.00 |

Supporting Experimental Data (Characterization)

The following data confirms the identity of the standard. These values should be verified against your specific lot.

1. Structure Elucidation (NMR)
  • Technique: 1H-NMR (400 MHz, DMSO-d6).

  • Key Diagnostic Signals:

    • 
      10.25 ppm  (s, 1H): Aldehyde proton (-CH O). Critical for confirming oxidation state.
      
    • 
      5.28 ppm  (s, 2H): Benzylic methylene (-O-CH 2-Ar). Confirms ether linkage formation.
      
    • 
      7.0 - 7.9 ppm  (m, 7H): Aromatic protons.
      
2. Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Observed Mass:

    • Target Formula: C14H10BrFO2 (MW: ~309.13).

    • [M+H]+ : 309.0 / 311.0 (1:1 isotopic pattern characteristic of Bromine).

    • [M+Na]+ : 331.0 / 333.0.

3. Potency Assignment Example

Do not use the vendor's "98%" label for quantitative calculations. Use the Mass Balance Equation :



  • Example Data:

    • HPLC Purity (Area %): 99.2%

    • Water (KF): 0.1%

    • Residual Solvents (GC): 0.3% (DMF traces)

    • ROI (Ash): 0.1%

    • Final Potency:

      
      
      
References
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • ICH Harmonised Tripartite Guideline. Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Conference on Harmonisation, 2000. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link

  • BenchChem. Detailed protocol for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde synthesis (Analogous chemistry citation). Link

Sources

Advanced TLC Visualization Guide: Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Comparative analysis of visualization techniques for benzaldehyde derivatives, focusing on sensitivity, specificity, and mechanistic insights.

Introduction: The Detection Challenge

Benzaldehyde derivatives are ubiquitous intermediates in the synthesis of heterocycles, active pharmaceutical ingredients (APIs), and fragrances. While many are UV-active, relying solely on UV visualization (


) is often insufficient for complex reaction mixtures where starting materials, products, and byproducts (e.g., benzoic acid derivatives, benzyl alcohols) share similar 

values and UV absorption profiles.

This guide provides a technical comparison of chemical staining protocols, moving beyond basic recipes to explain why specific reagents are chosen and how to validate their performance.

Strategic Decision Matrix

Select the appropriate visualization method based on your analytical priority (Sensitivity vs. Selectivity).

StainSelection Start Analytical Goal UV UV 254 nm (Non-Destructive) Start->UV First Pass Specific Aldehyde Specificity? UV->Specific Ambiguous Result? DNP 2,4-DNP (Gold Standard) Specific->DNP Aldehyde/Ketone Confirmation Purpald Purpald Reagent (High Specificity) Specific->Purpald Distinguish Aldehyde from Ketone General General Oxidation Specific->General Check Impurities (Acids/Alcohols) KMnO4 KMnO4 (Universal Oxidizer) General->KMnO4 Permanent Stain Iodine Iodine Vapor (Reversible) General->Iodine Temporary Stain

Figure 1: Decision tree for selecting TLC visualization methods for benzaldehyde derivatives.

Primary Visualization Techniques

A. Ultraviolet Absorption (254 nm)[1][2]
  • Mechanism: Fluorescence Quenching. Silica plates are impregnated with a fluorescent indicator (e.g., Zinc Silicate) that glows green at

    
    . Benzaldehyde derivatives, possessing a conjugated 
    
    
    
    -system (benzene ring + carbonyl), absorb this UV radiation, appearing as dark spots against a bright green background.
  • Limit of Detection (LOD):

    
    .
    
  • Expert Insight: While sensitive, UV is "blind" to non-conjugated impurities. A pure single spot under UV does not guarantee chemical purity.

B. 2,4-Dinitrophenylhydrazine (2,4-DNP)

The "Brady’s Reagent" is the gold standard for carbonyls.

  • Mechanism: Nucleophilic addition-elimination (condensation).[1] The hydrazine group attacks the electrophilic carbonyl carbon, eliminating water to form a stable, colored hydrazone.

  • Visual Output:

    • Benzaldehydes (Conjugated): Orange to Red spots.[1][2]

    • Aliphatic Aldehydes/Ketones: Yellow spots.[3]

    • Note: Electron-donating substituents (e.g., 4-methoxy) extend conjugation, often shifting the color toward deep red.

  • LOD:

    
     (High Sensitivity).
    

DNP_Mechanism Reactants Benzaldehyde + 2,4-DNP (Acidic) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Elimination Acid-Catalyzed Dehydration (-H2O) Intermediate->Elimination Proton Transfer Product 2,4-DNP Hydrazone (Precipitate) Elimination->Product C=N Bond Formation

Figure 2: Reaction pathway for 2,4-DNP staining.

Protocol: 2,4-DNP Stain[1][4][5][6][7][8]
  • Preparation: Dissolve

    
     of 2,4-dinitrophenylhydrazine in 
    
    
    
    of 95% ethanol. Slowly add
    
    
    conc. sulfuric acid and
    
    
    water.
  • Usage: Dip the plate and blot excess. Heat is usually not required but mild heating (

    
    ) can intensify weak spots.
    
  • Validation: Spot a known benzaldehyde standard. It must turn orange/red immediately upon dipping.

C. Purpald Reagent (4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole)

Use this when you must distinguish an aldehyde from a ketone (which does not react).[9]

  • Mechanism: Purpald condenses with the aldehyde to form an aminal, which undergoes air oxidation to form a purple 6-mercapto-s-triazolo[4,3-b]-s-tetrazine derivative.

  • Visual Output: Intense Purple/Magenta.

  • LOD: Highly sensitive (detects down to

    
     solutions).
    
  • Protocol: Dissolve

    
     Purpald in 
    
    
    
    of
    
    
    . Note: Aeration is required for color development.[10]
D. Potassium Permanganate ( )

A "universal" oxidative stain useful for detecting byproducts like benzyl alcohol or benzoic acid which might not stain strongly with DNP.

  • Mechanism: Oxidation of the functional group reduces purple

    
     to brown 
    
    
    
    .
  • Visual Output: Yellow/Brown spots on a purple background.

  • Protocol:

    
     in 
    
    
    
    water.

Comparative Performance Analysis

FeatureUV (254 nm)2,4-DNPPurpaldKMnO4
Selectivity Low (Any conjugated system)High (Aldehydes & Ketones)Very High (Aldehydes only)Low (Oxidizable groups)
Sensitivity (LOD)




Destructive? NoYesYesYes
Shelf Life N/AHigh (Months)Low (Oxidizes in air)High (Months)
Color Code Dark SpotOrange/RedPurpleYellow/Brown

Troubleshooting & Self-Validation

Scenario 1: The DNP spot is yellow, not orange/red.

  • Cause: Loss of conjugation. The aldehyde may have been reduced to an alcohol or the aromatic ring is saturated (unlikely for benzaldehyde derivatives). Alternatively, the concentration is very low.

  • Fix: Check UV absorbance.[11][8][12][13] If UV is weak but DNP is yellow, the aromatic conjugation is likely broken.

Scenario 2: Plate turns pink/red all over with DNP.

  • Cause: The plate was not blotted properly, or the acid concentration is too high, attacking the binder.

  • Fix: Wipe the back of the plate immediately after dipping. Ensure the reagent is not "pooling" on the silica.

Scenario 3: No spots with UV, but spots with KMnO4.

  • Cause: The compound lacks a chromophore (non-aromatic impurity) but is oxidizable.

  • Implication: Your benzaldehyde sample contains significant aliphatic impurities (e.g., solvents, reagents).

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Qualitative Organic Analysis: Aldehydes and Ketones. Longman Scientific & Technical.

  • Chemistry LibreTexts . Visualizing TLC Plates. (2024). Detailed overview of staining mechanisms including DNP and KMnO4.

  • Sigma-Aldrich Technical Bulletin . Purpald®: Reagent for the Detection of Aldehydes.[10] Describes the specificity of Purpald over ketones.

  • Reach Devices . TLC Stains and Recipes. Comprehensive list of stain preparations and detection limits.

Sources

Validating the Purity of Halogenated Drug Candidates: Automated Combustion Analysis vs. HRMS

Author: BenchChem Technical Support Team. Date: February 2026

Case Study:

Executive Summary

In the pharmaceutical development pipeline, establishing the identity and purity of New Chemical Entities (NCEs) is a critical milestone governed by ICH Q6A guidelines. While High-Resolution Mass Spectrometry (HRMS) has become the dominant tool for molecular identification, Elemental Analysis (EA) remains the definitive "Gold Standard" for validating bulk purity and confirming the absence of non-chromatophoric impurities (e.g., water, inorganic salts, trapped solvents).

This guide compares the performance of Automated Combustion Analysis (CHNS + Halogen) against HRMS for the specific validation of


 . This molecule presents unique analytical challenges due to the simultaneous presence of Bromine (Br)  and Fluorine (F) , which interfere with standard combustion protocols.

Theoretical Baseline: The Target Metrics

Before initiating experimental protocols, the theoretical elemental composition must be established. This serves as the benchmark for accuracy.

Target Molecule:


Molecular Weight:  309.13  g/mol 
ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)Acceptance Limit (±0.4%)
Carbon (C) 1412.011168.1554.40% 54.00 – 54.80%
Hydrogen (H) 101.00810.083.26% 2.86 – 3.66%
Bromine (Br) 179.90479.9025.85% 25.45 – 26.25%
Fluorine (F) 118.99819.006.15% 5.75 – 6.55%
Oxygen (O) 215.99932.0010.35% N/A (Calculated by diff)

Note: The industry standard for purity acceptance is typically ±0.4% deviation from the theoretical value.

Comparative Analysis: Combustion (EA) vs. HRMS

The Core Challenge: Halogen Interference

The presence of Fluorine and Bromine in


 complicates standard analysis:
  • Fluorine: Reacts with silica (

    
    ) in standard combustion tubes to form volatile 
    
    
    
    , artificially inflating Hydrogen readings and damaging detectors.
  • Bromine: Can form incomplete combustion byproducts or interfere with Nitrogen detection if not properly reduced.

Performance Matrix
FeatureMethod A: Automated Combustion (EA) Method B: High-Resolution MS (HRMS)
Primary Output Bulk Purity (% by weight)Molecular Identity (m/z)
Specificity Low (Isomers indistinguishable)High (Exact mass <5 ppm)
Halogen Handling Difficult: Requires additives (

, MgO) or CIC.
Excellent: Distinct isotopic patterns (

).
Impurity Detection Detects trapped solvents, water, inorganics.Misses "invisible" impurities (salts, water).
Sample Required 2–5 mg (Destructive)<0.1 mg (Non-destructive options)
Regulatory Status Required for bulk purity (ICH Q6A).Required for structural confirmation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Modified Combustion Analysis for F/Br Compounds

Objective: Accurate determination of C, H, and Br/F without silica damage.

Critical Reagents:

  • Tungsten Trioxide (

    
    ):  Promotes complete oxidation.
    
  • Magnesium Oxide (MgO): Captures Fluorine to prevent

    
     formation.
    
  • Tin Capsules: Facilitate flash combustion (

    
    ).
    

Workflow:

  • Instrument Setup: Configure the Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario) in CHNS Mode .

  • Weighing (The Foundation of Accuracy):

    • Calibrate microbalance using a certified class E2 weight.

    • Weigh 2.000 ± 0.005 mg of

      
       into a Tin capsule .
      
    • Crucial Step: Add 5–10 mg of

      
        or 
      
      
      
      powder directly into the capsule. This acts as an oxygen donor and flux.
  • Fluorine Sequestration:

    • Ensure the combustion tube is packed with a layer of MgO or specific fluorinated-compound absorber (e.g., FluoAdso) in the ash collection zone.

    • Reasoning: Without this, F attacks the quartz tube, causing drift in the H signal.

  • Combustion:

    • Inject sample.[1][2][3] Furnace temp: 980°C .

    • Oxygen injection: 5 seconds (excess).

  • Detection:

    • 
       separated via GC column.
      
    • Note: For F and Br quantification, a separate Oxygen Flask Combustion (Schöniger) followed by Ion Chromatography (IC) is recommended for precision, as standard EA gives C/H/N values while "masking" halogens.

Protocol B: HRMS Confirmation

Objective: Confirm molecular formula and isotopic distribution.

  • Solvent: Dissolve 0.1 mg in MeOH (LC-MS grade).

  • Ionization: ESI (+) Mode.

  • Acquisition: Scan range m/z 100–1000.

  • Validation Criteria:

    • Mass Accuracy: Observed mass must be within 5 ppm of 309.13 g/mol .

    • Isotopic Pattern: Must show the characteristic 1:1 doublet for Bromine (

      
       and 
      
      
      
      ) separated by 2 Da.

Visualization: Decision Logic & Workflow

Figure 1: Analytical Decision Tree (ICH Q6A Compliance)

Caption: Logical flow for selecting the appropriate validation method based on sample characteristics.

G Start New Drug Substance (C14H10BrFO2) CheckHalogen Contains Halogens (F, Br, I)? Start->CheckHalogen StandardEA Standard CHNS Analysis CheckHalogen->StandardEA No ModifiedEA Modified Combustion (Additives: V2O5/MgO) CheckHalogen->ModifiedEA Yes (Br, F present) CheckPurity Is Bulk Purity > 99.5%? StandardEA->CheckPurity ModifiedEA->CheckPurity HRMS Run HRMS for Isotopic Confirmation CheckPurity->HRMS Yes Fail FAIL: Recrystallize CheckPurity->Fail No Pass PASS: Specification Met HRMS->Pass Mass Error < 5ppm HRMS->Fail Mass Error > 5ppm

Figure 2: Fluorine/Bromine Combustion Workflow

Caption: Step-by-step mechanism for preventing silica damage during halogenated compound analysis.

Workflow Sample Sample + V2O5 (Tin Capsule) Furnace Combustion (980°C + O2) Sample->Furnace Drop Scrubber MgO Scrubber (Traps F as MgF2) Furnace->Scrubber Gases (CO2, H2O, HF, Br2) Reduction Cu Reduction (Removes excess O2) Scrubber->Reduction F-free Gases Detector TCD Detector (Measures N2, CO2, H2O) Reduction->Detector Separated Gases

[4][5][6]

References

  • ICH Expert Working Group. "ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." International Council for Harmonisation, 1999.

  • Thermo Fisher Scientific. "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer." Application Note 42236, 2020.

  • European Medicines Agency. "Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents." EMA/CHMP/SWP/4446/2000, 2008.

  • Barwick, V. J., & Wood, R. "The determination of fluorine, chlorine and bromine in household products by means of oxygen bomb combustion and ion chromatography." Journal of Analytical Atomic Spectrometry, 2012.

Sources

Safety Operating Guide

Guide to Proper Disposal of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

[1][2][3]

Executive Summary & Immediate Action

5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde used primarily as a pharmaceutical intermediate.[1][2] For disposal purposes, it is classified strictly as Halogenated Organic Waste .

CRITICAL PROHIBITION: Do NOT mix this compound with general non-halogenated organic solvents (e.g., Acetone, Methanol, Ethanol) or drain systems. The presence of Bromine (Br) and Fluorine (F) atoms requires specialized incineration with acid-gas scrubbing capabilities to prevent the release of Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF).[2]

Chemical Profile & Hazard Assessment

Before handling waste, you must understand the material's reactivity. This compound combines an aldehyde functionality with halogenated aryl groups.[2]

Physicochemical Properties (for Disposal Context)
PropertyCharacteristicOperational Impact
Functional Groups Aryl Aldehyde, Aryl Ether, Halogens (Br, F)Aldehydes oxidize to acids; Halogens mandate segregation.[1][2]
Physical State Solid (Powder/Crystalline)Likely dust hazard; requires particulate protection.[2]
Solubility Low in water; High in DCM, DMSO, Ethyl AcetateUse organic solvents for decontamination, not water.
Reactivity Sensitive to strong oxidizers and basesDo not mix with nitric acid or peroxide waste streams.[2]
GHS Hazard Classification (Class-Based Assessment)

Based on structural analogs (e.g., 5-Bromo-2-fluorobenzaldehyde).[1][2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

  • Signal Word: WARNING

Waste Segregation Strategy

The integrity of your lab's waste stream depends on strict segregation. Mixing halogenated waste with non-halogenated waste upgrades the cost and complexity of the entire container to the "Halogenated" tier.

The "Why" Behind the Protocol
  • Incineration Chemistry: When incinerated, the fluorine and bromine atoms convert to HF and HBr gases. These are highly corrosive and require incinerators equipped with caustic scrubbers.[2]

  • Regulatory Compliance: Under EPA RCRA guidelines, mixing listed halogenated solvents (F-listed) or characteristic wastes can trigger "Mixture Rule" violations if not properly coded.[2]

Visual Workflow: Disposal Decision Logic

The following diagram outlines the decision process for disposing of this specific compound.

DisposalLogicStartWaste Material:5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehydeStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Pure Compound / Contaminated Debris)StateCheck->SolidPath Powder/Gloves/Paper LiquidPathLiquid Waste(Mother Liquor / Rinsate)StateCheck->LiquidPath Reaction Mixture SolidBinContainer: Solid Hazardous WasteLabel: 'Toxic, Irritant, Halogenated'SolidPath->SolidBinSolventCheckIs it dissolved in a solvent?LiquidPath->SolventCheckHaloSolventContainer: Halogenated Organic Solvents(e.g., mixed with DCM/Chloroform)SolventCheck->HaloSolvent Dissolved NonHaloSolventCRITICAL STOP:Do not place in Non-Halogenated WasteSolventCheck->NonHaloSolvent Incorrect Segregation NonHaloSolvent->HaloSolvent Re-route to Halogenated

Figure 1: Decision logic for segregating 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde waste. Note the convergence on Halogenated streams.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid or Contaminated Debris

Applies to: Expired chemicals, weighing boats, contaminated gloves, spill cleanup materials.

  • PPE Selection: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat. If handling large quantities of open powder, use a fume hood or N95 particulate respirator.

  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into the laboratory's Solid Hazardous Waste Drum .

  • Labeling: Tag the waste with the full chemical name. Do not use abbreviations/acronyms. Check the box for "Halogenated" if your institution's tag requires it.[2]

    • Note: Even though it is a solid, the halogen content dictates the ultimate destruction method.

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Applies to: Compound dissolved in solvents like Dichloromethane (DCM), Ethyl Acetate, or DMSO.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste container.[2]

  • Transfer: Pour the solution into the Halogenated Organic Solvent waste container (often red cans or safety carboys).

    • Crucial: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the dissolved 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (typically >1%) renders the entire mixture halogenated for disposal purposes.[1][2]

  • Rinsing: Triple-rinse the original glassware with a small volume of Acetone or DCM.[2] Add this rinsate to the Halogenated Waste container. Do not pour the rinse down the sink.

Spill Management (Emergency Disposal)

If a spill occurs, immediate containment is necessary to prevent tracking the irritant powder.

  • Isolate: Evacuate the immediate area if dust is airborne.[2]

  • Protect: Don double nitrile gloves and respiratory protection.[2]

  • Contain (Solid): Gently cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust generation.[2] Scoop the wet slurry into a waste bag.

  • Contain (Liquid): Absorb with vermiculite or universal absorbent pads.[2] Do not use paper towels alone for large liquid spills , as they may not contain the vapors.

  • Decontaminate: Wipe the surface with a soap/water solution followed by an ethanol wipe.[2] Place all cleanup materials into the Solid Hazardous Waste bin.

Regulatory Compliance (RCRA/EPA Context)

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[2]

  • Waste Coding: While this specific research intermediate is likely not a "Listed" waste (P or U list), it falls under Process Waste .

  • Characteristic Waste: If the waste solution is flammable (Flash point <60°C due to solvent), it carries the D001 code.

  • Halogenated Solvents (F-List): If dissolved in Methylene Chloride or Chloroform, the waste carries F002 codes.[2]

  • Generator Status: Ensure the mass of this waste is logged in your Satellite Accumulation Area (SAA) log to maintain your facility's generator status compliance.[2]

References

  • PubChem. (n.d.).[2] 5-Bromo-2-fluorobenzaldehyde (Analogous Safety Data). National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [Link][1][2]

  • Princeton University EHS. (n.d.).[2] Waste Pick-up and Disposal Procedures: Halogenated vs Non-Halogenated. Retrieved from [Link][1][2]

Personal protective equipment for handling 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Handling for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde[1][2][3][4][5][6]

PART 1: EXECUTIVE SAFETY SUMMARY

Status: Research Chemical / Intermediate Primary Hazards: Skin Irritant, Severe Eye Irritant, Respiratory Irritant.[2][3][4] Storage Requirement: Air-Sensitive (Store under Inert Gas at 2–8°C).

5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is a specialized halogenated aromatic aldehyde used primarily as a building block in medicinal chemistry (e.g., synthesis of benzimidazole derivatives or leukotriene inhibitors).[1][2][3] As a benzyl ether derivative containing an aldehyde moiety, it presents specific stability challenges—namely susceptibility to autoxidation to the corresponding benzoic acid upon air exposure.[1][2][3]

Critical Directive: Treat this compound as a Category 2 Irritant and Air-Sensitive material.[1][2][3] All handling must prevent inhalation of dusts/vapors and minimize exposure to atmospheric oxygen to maintain reagent integrity.[2][3]

PART 2: CHEMICAL IDENTITY & PROPERTIES

PropertyDetail
Chemical Name 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde
Structure Benzaldehyde core with a bromine at C5 and a (2-fluorobenzyl)oxy group at C2.[1][2][3][4][5][6][7][8][9][10][11]
Molecular Formula C₁₄H₁₀BrFO₂
Molecular Weight 309.13 g/mol
Physical State Solid (Powder or Crystalline), typically White to Off-White.[2][3]
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate.[1][3] Poorly soluble in water.[2][3]
Stability Air Sensitive. Aldehydes oxidize to carboxylic acids.[2][3] Benzyl ethers are generally stable but should be checked for peroxides if stored for extended periods (>1 year).[3]

PART 3: PPE MATRIX (PERSONAL PROTECTIVE EQUIPMENT)

This matrix defines the minimum protection required for standard laboratory handling (weighing, transfer, reaction setup).

Protection ZoneEquipment RequirementTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Touch sensitivity).Outer Layer: 5-8 mil Nitrile (Chemical barrier).Rationale:[1][2][3] Halogenated aromatics can permeate thin latex.[2][3] Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.[2][3]
Eye/Face Protection Chemical Safety Goggles Standard: ANSI Z87.1 (US) or EN 166 (EU).Rationale:[1][2][3] Safety glasses are insufficient due to the risk of airborne dust or splash.[2][3] The compound is a severe eye irritant (Category 2A).[3][12]
Respiratory Protection Fume Hood (Primary) Face Velocity: 80–100 fpm.Contingency:[1][2][3] If working outside a hood (not recommended), use a P95/P100 Particulate Respirator or N95 with an organic vapor cartridge (if in solution).[3]
Body Protection Lab Coat & Closed Shoes Material: 100% Cotton or flame-resistant synthetic.Requirement:[1][2][3] Must button to the neck and cover wrists.[2][3] Long pants required.[2][3]

PART 4: OPERATIONAL HANDLING PROTOCOL

A. Receiving & Storage (Critical for Purity)
  • Inspection: Upon receipt, inspect the bottle for seal integrity. If the solid appears yellow or gummy, significant oxidation or hydrolysis may have occurred.[2][3]

  • Inert Storage: Flush the container with Nitrogen (

    
    ) or Argon (
    
    
    
    ) after every use.[3]
  • Temperature: Store at 2–8°C (Refrigerator). Cold storage slows the rate of autoxidation.[2][3]

  • Segregation: Store away from strong oxidizing agents and strong bases .[2][3]

B. Weighing & Transfer Workflow

Objective: Prevent dust generation and oxygen exposure.[2][3]

  • Engineering Control: Perform all open-vessel manipulations inside a certified Chemical Fume Hood .

  • Anti-Static Measures: Use an anti-static gun or ionizer if the powder is static-prone (common with benzaldehydes) to prevent "flying" powder during weighing.[2][3]

  • Transfer:

    • Use a clean, dry spatula (stainless steel or PTFE-coated).[1][2][3]

    • Do not use paper weighing boats if the material is sticky; use glass weighing funnels or vials.[2][3]

    • Immediately recap the stock bottle and seal with Parafilm or electrical tape after purging with inert gas.[2][3]

C. Reaction Setup (Inert Atmosphere)

Since the aldehyde is the reactive site, exclude oxygen to prevent side reactions.[1][3]

  • Glassware: Oven-dried glassware (

    
    ) is recommended.[2][3]
    
  • Solvent: Use anhydrous solvents (e.g., DCM, THF) if the subsequent reaction is moisture-sensitive.[2][3]

  • Addition: If adding as a solution, dissolve the solid in the solvent inside the hood before transferring to the reaction vessel via syringe or cannula.

PART 5: EMERGENCY RESPONSE

ScenarioImmediate Action
Eye Contact IMMEDIATE FLUSH. Rinse cautiously with water for at least 15 minutes at an eyewash station.[1][2][3][13] Lift eyelids to ensure coverage.[2][3][13] Seek medical attention immediately.
Skin Contact Brush off loose particles.[2][3] Wash with soap and water for 15 minutes.[2][3][4][12][13] Do not use alcohol (increases skin absorption).[3]
Inhalation Move to fresh air.[2][3][4][5][6][10][12][13] If breathing is difficult, administer oxygen (trained personnel only).[3]
Spill (Solid) 1. Evacuate immediate area.2. Wear full PPE (Goggles, Double Gloves, N95).3.[3] Cover spill with wet paper towels (to prevent dust) or an inert absorbent.4.[3] Scoop into a waste container labeled "Halogenated Organic Waste".[2][3]

PART 6: DISPOSAL & DEACTIVATION

  • Waste Stream: Halogenated Organic Waste .[2][3]

  • Neutralization: No specific chemical neutralization is required for the aldehyde itself.[2][3]

  • Prohibition: DO NOT dispose of down the drain. The halogenated nature (Bromine/Fluorine) makes it toxic to aquatic life and strictly regulated.[3]

  • Container: High-density polyethylene (HDPE) or glass waste containers are suitable.[2][3]

PART 7: VISUALIZATION (Safe Handling Logic)

SafetyWorkflow Start Start: Handling 5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde CheckPPE Check PPE: Double Nitrile Gloves + Goggles + Lab Coat Start->CheckPPE Workspace Is Fume Hood Available? CheckPPE->Workspace HoodYes Proceed in Hood (Sash at 18 inches) Workspace->HoodYes Yes HoodNo STOP: Respiratory Protection Required (P100/N95) Workspace->HoodNo No Weighing Weighing Procedure: Use Anti-static tools Avoid dust generation HoodYes->Weighing HoodNo->Weighing Only if unavoidable Transfer Transfer to Reaction Vessel Dissolve in solvent immediately Weighing->Transfer Storage Post-Use Storage: Purge with N2/Ar Seal & Refrigerate (2-8°C) Transfer->Storage

Caption: Decision logic for the safe handling and storage of air-sensitive halogenated benzaldehydes.

References

  • PubChem. 5-Bromo-2-fluorobenzaldehyde (Analogous Precursor Data). National Library of Medicine.[2][3] Available at: [Link][1][2][3]

  • Google Patents. WO2003010158A1 - Novel compounds (Synthesis References).[2][3] Available at: [1][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.